Dibenzyl phosphate
Description
Properties
IUPAC Name |
dibenzyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFFVHSMHLDSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1033402 | |
| Record name | Dibenzyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1033402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623-08-1 | |
| Record name | Dibenzyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1033402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZYLPHOSPHORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65R35LZ0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dibenzyl Phosphate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl phosphate (DBP) is a versatile organophosphate compound widely utilized in organic synthesis and medicinal chemistry. Its unique properties as a phosphorylating agent and its role as a key intermediate in the synthesis of various molecules, including active pharmaceutical ingredients (APIs), make it a compound of significant interest. This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its key applications in research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] It is stable under recommended storage conditions (0-8°C) and is utilized in a variety of chemical reactions due to the reactivity of its phosphate group and the protective nature of the benzyl groups, which can be removed under specific conditions.
Structural and General Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Dibenzyl hydrogen phosphate, Phosphoric acid dibenzyl ester | [1] |
| CAS Number | 1623-08-1 | [1] |
| Molecular Formula | C₁₄H₁₅O₄P | [1] |
| Molecular Weight | 278.24 g/mol | [1] |
| Appearance | White to off-white to greenish powder | [1] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 78-80 °C (lit.) | [2] |
| Boiling Point | 427.6 ± 48.0 °C (Predicted) | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. | |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through several methods. A common approach involves the reaction of benzyl alcohol with phosphorus trichloride to form dibenzyl phosphite, which is then oxidized to this compound.[3][4]
Protocol: Synthesis from Benzyl Alcohol and Phosphorus Trichloride [3][5]
-
Reaction Setup: A flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with benzyl alcohol and a suitable solvent such as toluene or carbon tetrachloride.[3][4] Triethylamine is added as an acid scavenger.[4]
-
Addition of Phosphorus Trichloride: The flask is cooled in an ice bath, and a solution of phosphorus trichloride in the same solvent is added dropwise from the dropping funnel while maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is filtered to remove triethylamine hydrochloride. The filtrate, containing dibenzyl phosphite, is then subjected to oxidation.
-
Oxidation: An oxidizing agent, such as a permanganate in an alkaline solution, is added to the dibenzyl phosphite solution to yield this compound.[3]
-
Isolation: The product is isolated through a series of extractions and precipitations. The crude product can then be purified as described in the protocol below.
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.[5]
Protocol: Purification by Recrystallization [5]
-
Dissolution: The crude this compound is dissolved in a minimal amount of a suitable hot solvent mixture, such as ethyl acetate/petroleum ether (1:3 v/v).[5]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel to remove them.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation of Crystals: The resulting crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried under vacuum to remove residual solvent. The purity can be assessed by measuring the melting point and using analytical techniques such as HPLC or NMR spectroscopy.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound typically shows characteristic signals for the aromatic protons of the benzyl groups and the methylene protons adjacent to the phosphate oxygen.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton, with distinct signals for the aromatic carbons and the methylene carbons.
-
³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. This compound exhibits a characteristic chemical shift in the ³¹P NMR spectrum.[6]
Experimental Considerations for ³¹P NMR: [6]
-
Sample Preparation: A concentration of 2-10 mg of the sample is dissolved in 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution should be free of particulate matter.
-
Referencing: Chemical shifts are typically referenced to an external standard of 85% phosphoric acid.
-
Decoupling: Spectra are often recorded with proton decoupling to simplify the spectrum to a single sharp signal for the phosphorus nucleus.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
Sample Preparation for IR Spectroscopy:
-
KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., KBr or NaCl).
Expected IR Absorptions:
-
P=O stretch: A strong absorption band is typically observed in the region of 1250-1300 cm⁻¹.
-
P-O-C stretch: Strong absorptions corresponding to the P-O-C linkages are expected.
-
C-H stretch (aromatic and aliphatic): Bands corresponding to the C-H bonds of the benzyl groups will be present.
-
C=C stretch (aromatic): Absorptions characteristic of the aromatic rings will be observed.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Experimental Protocol for Electrospray Ionization (ESI) MS:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, often a mixture of acetonitrile and water with a small amount of formic acid or ammonium acetate to promote ionization.
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
-
Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Applications in Research and Drug Development
This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals.[7][8]
Phosphorylating Agent
This compound serves as a key phosphorylating agent.[9] The benzyl groups act as protecting groups for the phosphate moiety, which can be selectively removed by hydrogenolysis. This allows for the controlled introduction of a phosphate group into a target molecule. This is particularly important in the synthesis of phosphorylated biomolecules such as nucleotides, phospholipids, and phosphopeptides.
Intermediate in API Synthesis
This compound is used as a reactant in the synthesis of various active pharmaceutical ingredients (APIs).[7][8] For example, it is used in the ring-opening reaction of epoxides to synthesize important intermediates like dihydroxyacetone phosphate (DHAP).[2] Its ability to introduce a phosphate group makes it a crucial building block in the synthesis of complex drug molecules.
Safety and Handling
This compound is classified as an eye irritant.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area.
Conclusion
This compound is a cornerstone reagent in modern organic and medicinal chemistry. Its well-defined chemical and physical properties, coupled with its utility as a versatile phosphorylating agent and synthetic intermediate, ensure its continued importance in the research and development of new chemical entities and pharmaceutical products. This guide provides a foundational understanding of its properties and practical applications for professionals in the field.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. ジベンジル ホスファート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN114380859A - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 4. Process Improvement on Preparation of this compound | Semantic Scholar [semanticscholar.org]
- 5. CN114380859B - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. 94. Studies on phosphorylation. Part I. Dibenzyl chlorophosphonate as a phosphorylating agent - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of Dibenzyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl phosphate is an organophosphate compound with the chemical formula (C₆H₅CH₂O)₂P(O)OH. It serves as a versatile intermediate and reagent in organic synthesis, particularly in the preparation of more complex organophosphorus compounds, including active pharmaceutical ingredients and prodrugs. Its applications extend to its use as a plasticizer, flame retardant, and lubricant. A thorough understanding of its physical properties is crucial for its effective handling, application, and the development of new synthetic methodologies. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and relevant chemical pathway visualizations.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and development settings.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₅O₄P | [1] |
| Molecular Weight | 278.24 g/mol | [1] |
| Appearance | White to off-white or slightly yellow crystalline powder or lumps. | [2] |
| Melting Point | 76-83 °C | [2] |
| Boiling Point | 427.6 ± 48.0 °C (Predicted) | [3] |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 1.53 ± 0.50 (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate (with heating), and Methanol. | [3] |
| Flash Point | 212.4 °C | [3] |
| Vapor Pressure | 4.49E-08 mmHg at 25°C | [3] |
| CAS Number | 1623-08-1 | [1] |
| InChI Key | HDFFVHSMHLDSLO-UHFFFAOYSA-N | [4] |
Spectral Data
Spectral analysis is fundamental for the structural elucidation and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Spectra are available, typically run at 400 MHz in CDCl₃.[4][5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Spectra are available, often recorded in CDCl₃.[5][6]
-
IR (Infrared) Spectroscopy: IR spectra, commonly obtained using KBr disc or nujol mull techniques, provide information on the functional groups present.[5][7]
-
Mass Spectrometry: Mass spectral data is available for the characterization of this compound.[8]
Experimental Protocols
Detailed methodologies for determining key physical properties are essential for reproducible research.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Principle: The temperature at which a solid transitions to a liquid is its melting point. For crystalline solids, this transition occurs over a narrow temperature range. Impurities tend to depress and broaden the melting range.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
This compound sample
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point of this compound (around 60-65°C).
-
Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
Melting Range: The melting range is reported as T₁ - T₂.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration. The pKa can be determined from the titration curve, specifically at the half-equivalence point where the pH is equal to the pKa.[9]
Apparatus and Materials:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
This compound sample
-
Suitable solvent (e.g., a mixture of water and an organic solvent in which this compound is soluble)
-
Standard pH buffers for calibration (e.g., pH 4, 7, and 10)
Procedure:
-
Instrument Calibration: The pH meter is calibrated using standard buffer solutions.[9]
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of the chosen solvent system to create a solution of known concentration (e.g., 1 mM).[9] The solution is placed in a beaker with a magnetic stir bar.
-
Titration Setup: The pH electrode is immersed in the sample solution, and the burette is filled with the standardized NaOH solution.
-
Initial pH: The initial pH of the this compound solution is recorded.
-
Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is allowed to stabilize before being recorded.[9]
-
Data Collection: The volume of titrant added and the corresponding pH are recorded throughout the titration until the pH shows a large, abrupt change (the equivalence point) and then levels off.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is identified from the inflection point of the curve. The volume of NaOH at the half-equivalence point is determined, and the pH at this point is taken as the pKa of this compound.[9]
Synthesis Pathway and Logical Workflow Visualizations
Visual diagrams are provided below to illustrate a common synthetic route to this compound and the experimental workflow for melting point determination.
Caption: Synthesis of this compound from Dibenzyl Phosphite.
Caption: Experimental Workflow for Melting Point Determination.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. CN114380859B - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 4. This compound(1623-08-1) 1H NMR [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound(1623-08-1) 13C NMR [m.chemicalbook.com]
- 7. This compound(1623-08-1) IR Spectrum [m.chemicalbook.com]
- 8. This compound | C14H15O4P | CID 74189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Dibenzyl Phosphate
Introduction
This compound (DBzP) is a crucial reagent and intermediate in organic synthesis, particularly in the fields of pharmaceutical development and biochemistry.[1] Its application as a phosphorylating agent allows for the introduction of a phosphate monoester into a molecule, a common strategy in the synthesis of prodrugs, nucleotides, and other biologically active compounds.[1][2][3] The benzyl protecting groups are advantageous as they can be readily removed under mild conditions, typically through hydrogenolysis, to yield the free phosphate.[2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its preparation.
Core Synthesis Pathways
There are several established methods for the synthesis of this compound. The most prevalent routes commence from either phosphorus trichloride or phosphorus oxychloride, reacting with benzyl alcohol. An alternative approach involves the partial hydrolysis of tribenzyl phosphate.
Synthesis from Phosphorus Trichloride via Dibenzyl Phosphite
This widely utilized two-stage process first involves the formation of dibenzyl phosphite from benzyl alcohol and phosphorus trichloride, followed by an oxidation step to yield the final this compound product.[4][5]
Stage 1: Synthesis of Dibenzyl Phosphite
The initial step is an esterification reaction where benzyl alcohol reacts with phosphorus trichloride in the presence of an organic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[4][5]
Stage 2: Oxidation of Dibenzyl Phosphite to this compound
The dibenzyl phosphite intermediate can be oxidized to this compound through various methods. A common approach involves the formation of a sodium salt followed by acidification.[4] A more direct oxidation can be achieved using an oxidizing agent like potassium permanganate in an alkaline solution.[4]
Experimental Protocol: Two-Stage Synthesis from Phosphorus Trichloride [4][5]
-
Step 1: Dibenzyl Phosphite Formation. In a reaction vessel under an inert atmosphere, a solution of benzyl alcohol in a halogenated alkane solvent (e.g., dichloromethane) is prepared. Triethylamine is added as an organic amine base. The solution is cooled, and phosphorus trichloride is added dropwise while maintaining the temperature. The reaction is typically stirred for a period at a controlled temperature (e.g., 10-40°C).[5]
-
Step 2: Oxidation via Permanganate. The dibenzyl phosphite solution is then subjected to hydroxylation using a permanganate salt (e.g., potassium permanganate) in an alkaline solution, such as aqueous potassium bicarbonate. The molar ratio of permanganate to bicarbonate is crucial for optimizing the reaction.[4]
-
Work-up and Purification. Following the reaction, the mixture is worked up to remove byproducts. The final product, this compound, is typically a white powdery solid and can be purified by recrystallization from a solvent mixture like ethyl acetate/petroleum ether.[4]
Quantitative Data Summary: Synthesis from PCl₃
| Step | Reactants | Key Conditions | Purity | Yield | Reference |
| 1 | Benzyl alcohol, PCl₃, Triethylamine | Toluene solvent | 69% (Dibenzyl phosphite) | - | [4][5] |
| 2 | Dibenzyl phosphite, NaOH(aq) | CCl₄ solvent | 95% (Sodium salt) | 46.8% (two steps) | [4] |
| 3 | This compound sodium salt, HCl | - | 97% | 85.6% | [4] |
| 4 | Purification | Ethyl acetate/petroleum ether | 99.5% | 88.1% | [4] |
| Alternative Oxidation | Dibenzyl phosphite, KMnO₄, KHCO₃ | Alkaline aqueous solution | 99.1% | 68.8% (overall) | [4] |
Logical Workflow for Synthesis via Phosphorus Trichloride
Caption: Synthesis of this compound from PCl₃.
Synthesis from Phosphorus Oxychloride
A more direct route to dialkyl phosphates involves the use of phosphorus oxychloride. This method can be adapted for the synthesis of this compound. A notable approach involves the initial formation of tribenzyl phosphate, followed by selective hydrolysis of one benzyl group.[6]
Experimental Protocol: Synthesis from Phosphorus Oxychloride [6][7]
-
Step 1: Tribenzyl Phosphate Formation. In a suitable solvent like toluene, phosphorus oxychloride is reacted with benzyl alcohol in the presence of triethylamine as an acid scavenger. This step leads to the full esterification to tribenzyl phosphate.[7]
-
Step 2: Selective Hydrolysis. The tribenzyl phosphate is then subjected to selective hydrolysis. This can be achieved by treating the compound with a base to form a precipitated sodium salt of this compound.[6]
-
Step 3: Acidification and Purification. The resulting salt is then neutralized with an acid (e.g., hydrochloric or sulfuric acid) to yield this compound. Purification can be achieved through extraction and crystallization, or by using an ion-exchange resin to improve the yield.[6]
Quantitative Data Summary: Synthesis from POCl₃
| Step | Reactants/Method | Key Conditions | Purity | Yield | Reference |
| Formation & Hydrolysis | POCl₃, Benzyl Alcohol, Base | Full esterification followed by selective hydrolysis | - | up to 45% (acid work-up) | [6] |
| Purification | Dowex-50 ion-exchange resin | Desalination step | - | 87% (of this compound) | [6] |
| Overall | POCl₃ to pure this compound | Optimized with ion-exchange | - | 61% | [6] |
Signaling Pathway for Synthesis via Phosphorus Oxychloride
Caption: Synthesis of this compound from POCl₃.
Debenzylation for Phosphate Synthesis
While this guide focuses on the synthesis of this compound, it is crucial for drug development professionals to understand its primary application: as a precursor to mono-protected or fully deprotected phosphates. The benzyl groups are typically removed via hydrogenolysis. However, alternative mild, chemoselective debenzylation methods have been developed, for instance, using palladium acetate, triethylsilane, and an amine base, which is useful for substrates with functionalities incompatible with traditional hydrogenation.[8][9] Another method employs bromotrimethylsilane (BTMS) for the selective debenzylation of dibenzyl arylphosphate esters.[10]
Experimental Workflow for Debenzylation
Caption: Debenzylation pathways for dibenzyl phosphates.
Conclusion
The synthesis of this compound is a well-established process with multiple viable pathways. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity. The two-stage synthesis from phosphorus trichloride offers a high-yielding route, with modern improvements utilizing direct oxidation to simplify the procedure. The route from phosphorus oxychloride provides a more direct approach, with optimization through techniques like ion-exchange chromatography significantly boosting yields. Understanding these synthetic methodologies is fundamental for researchers and professionals who rely on this compound as a key building block in the synthesis of complex phosphorylated molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound 99 1623-08-1 [sigmaaldrich.com]
- 4. CN114380859A - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 5. CN114380859B - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 8. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
dibenzyl phosphate CAS number 1623-08-1
An In-depth Technical Guide to Dibenzyl Phosphate (CAS 1623-08-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DBzP), registered under CAS number 1623-08-1, is an organophosphorus compound with the chemical formula C₁₄H₁₅O₄P.[1][2] It is also known by synonyms such as Dibenzyl hydrogen phosphate and Phosphoric acid dibenzyl ester.[2] This compound presents as a white to slightly yellow crystalline powder.[2][3] Structurally, it consists of a central phosphate group bonded to two benzyl groups via ester linkages.[1] this compound is a versatile reagent and intermediate in organic and medicinal chemistry.[4] Its utility spans from being a crucial building block in the synthesis of complex biomolecules to applications in materials science as a plasticizer and flame retardant.[1][4] In the pharmaceutical sector, it is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and is used in the development of prodrugs.[4][5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and experimental protocols involving its use.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.
General Properties
| Property | Value | Reference(s) |
| CAS Number | 1623-08-1 | [2] |
| Molecular Formula | C₁₄H₁₅O₄P | [2] |
| Molecular Weight | 278.24 g/mol | [2] |
| Appearance | White to slightly yellow powder/crystals | [2][3] |
| Purity | ≥ 98% | [4][7] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 78-80 °C (lit.) | [2] |
| Boiling Point | 427.6 °C at 760 mmHg | [2] |
| Density | 1.28 g/cm³ | [2] |
| Flash Point | 212.4 °C | [2] |
| Vapor Pressure | 4.49E-08 mmHg at 25°C | [2] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly, Heated), Methanol (Slightly) | [2] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
| Technique | Data Summary | Reference(s) |
| ¹H NMR | Spectra available at 400 MHz in CDCl₃. | [1][8] |
| ¹³C NMR | Spectra available in CDCl₃. | [1][9] |
| IR Spectroscopy | Spectra available for KBr disc and nujol mull techniques. | [1][10][11] |
| Mass Spectrometry | GC-MS data available. | [10] |
Synthesis and Reactions
This compound serves as both a product of synthesis and a key reactant for further chemical transformations.
Synthesis of this compound
One common method for preparing this compound involves the hydroxylation of dibenzyl phosphite.[12]
Caption: Synthesis of this compound via hydroxylation.
Key Reactions Involving this compound
This compound is a precursor for synthesizing tetrabenzyl pyrophosphate (TBPP), a crucial reagent for phosphorylation.[5] This reaction often employs a coupling agent like dicyclohexylcarbodiimide (DCC).[5]
Applications in Research and Development
This compound's unique chemical properties make it valuable across several scientific domains.
Pharmaceutical Synthesis
DBzP is extensively used as a reactant and intermediate in the pharmaceutical industry.[4][6]
-
Synthesis of Glycosyl Phosphates: It is a key reactant for producing stereospecific 1,2-trans glycosyl phosphates, which are important in medicinal chemistry.[2][3]
-
Ring-Opening of Epoxides: It is utilized in the ring-opening reaction of epoxides like benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP), an intermediate for various pharmaceutical compounds.[2][3]
-
Prodrug Synthesis: The dibenzyl phosphoryl moiety is used in prodrug design, which can be debenzylated under mild conditions to release the active phosphate drug.[5][13] It is also identified as an impurity of the drug Fosaprepitant.[14]
Organic Synthesis
In broader organic chemistry, DBzP serves as a versatile reagent.[4]
-
Phosphorylation Agent: It is a precursor to phosphorylating agents like tetrabenzyl pyrophosphate.[5]
-
Catalysis: It promotes the monoselective ortho-C-H alkylation of N-quinolyl benzamides with alkyl iodides.[2][3]
Materials Science
Beyond the pharmaceutical field, DBzP finds applications in polymer science.
-
Flame Retardant: It is used as a flame retardant in materials like plastics and textiles. Its mechanism involves releasing phosphoric acid and forming a protective char layer upon combustion.[1]
-
Plasticizer: It is added to polymers to enhance flexibility and durability by reducing intermolecular forces between polymer chains.[1]
Caption: Key application areas for this compound.
Experimental Protocols
Detailed experimental procedures are essential for reproducible scientific outcomes.
Synthesis of Tetrabenzyl Pyrophosphate from this compound
This protocol details a common and important reaction utilizing this compound.[5]
Materials:
-
This compound (DBP)
-
Dicyclohexylcarbodiimide (DCC)
-
Isopropyl acetate
-
Heptane
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Round-bottomed flasks
-
Syringes
-
Sintered glass filter funnel
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stir bar and flushed with argon.
-
Reactant Addition: Charge the flask with this compound (1.0 eq) and add isopropyl acetate to dissolve the solid.
-
DCC Addition: Prepare a solution of DCC (approx. 0.5 eq) in isopropyl acetate. Add this solution dropwise to the stirred DBP solution at room temperature. The reaction is typically complete within 90 minutes.
-
Work-up: A white precipitate of 1,3-dicyclohexylurea (DCU) will form. Filter the slurry to remove the DCU solid. Rinse the filter cake with isopropyl acetate.
-
Isolation: Combine the filtrate and rinses and concentrate them in vacuo.
-
Crystallization: Add heptane to the concentrated solution to induce crystallization of the tetrabenzyl pyrophosphate product. Cool the slurry to enhance precipitation.
-
Final Product: Collect the solid product by filtration, wash with a mixture of isopropyl acetate/heptane, and dry under reduced pressure to yield tetrabenzyl pyrophosphate as a white crystalline solid.
Caption: Experimental workflow for Tetrabenzyl Pyrophosphate.
Analytical Method: HPLC Analysis
This protocol provides a general method for analyzing this compound using reverse-phase HPLC.[15]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Newcrom R1 or similar C18 reverse-phase column
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.
-
For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of the mobile phase). Prepare the sample to be analyzed by dissolving it in the same solvent.
-
Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18 column.
-
Mobile Phase: Isocratic or gradient elution with MeCN/Water/Acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 260 nm).[5]
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis: Inject the standard solution to determine the retention time and response factor. Inject the sample solution to determine the purity or concentration of this compound.
Safety and Handling
Proper handling of this compound is crucial for laboratory safety.
-
General Hazards: While some classifications state it is not a hazardous substance, other data suggests it can cause skin and serious eye irritation.[7][10][16][17]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[7][17]
-
Handling: Avoid breathing dust.[1] Use in a well-ventilated area. Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated place away from direct sunlight.[1][2] The material can be moisture-sensitive.[2] Keep the container tightly closed.[18]
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[7][19]
-
Skin Contact: Wash off with soap and plenty of water.[17][19]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[17][19]
-
Conclusion
This compound is a compound of significant interest to researchers in both academic and industrial settings, particularly in drug development. Its role as a versatile synthetic intermediate is well-established. This guide has provided a detailed overview of its properties, synthesis, applications, and essential experimental protocols. Adherence to proper safety and handling procedures is paramount when working with this chemical.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cas 1623-08-1,this compound | lookchem [lookchem.com]
- 3. This compound | 1623-08-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound(1623-08-1) 1H NMR spectrum [chemicalbook.com]
- 9. This compound(1623-08-1) 13C NMR spectrum [chemicalbook.com]
- 10. This compound | C14H15O4P | CID 74189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound(1623-08-1) IR Spectrum [chemicalbook.com]
- 12. CN114380859A - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound Impurity | 1623-08-1 | SynZeal [synzeal.com]
- 15. This compound | SIELC Technologies [sielc.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. This compound - Safety Data Sheet [chemicalbook.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to Dibenzyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl phosphate (DBP) is an organophosphate compound with the chemical formula (C₆H₅CH₂)₂PO₂H. It serves as a versatile intermediate and reagent in organic synthesis, finding significant application in pharmaceutical development and materials science.[1] Its utility stems from the benzyl groups, which can be readily cleaved under specific conditions, making it an effective phosphate protecting group.[2] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of this compound, supported by detailed experimental protocols and data.
Molecular Structure and Properties
This compound consists of a central phosphate group bonded to two benzyl groups and one hydroxyl group. The presence of the benzyl groups imparts significant organic character to the molecule, influencing its solubility and reactivity.
Structure: (C₆H₅CH₂O)₂P(O)OH
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₅O₄P | [1][3][4] |
| Molecular Weight | 278.24 g/mol | [1][3][4][5] |
| Appearance | White to off-white or slightly yellow crystalline powder | [1][6][7] |
| Melting Point | 74-82 °C (range), 78-80 °C (lit.) | [1][6][8] |
| Boiling Point | 427.6±48.0 °C (Predicted) | [6] |
| Density | 1.280±0.06 g/cm³ (Predicted) | [6] |
| Solubility | Sparingly soluble in water.[7] Slightly soluble in Chloroform, Ethyl Acetate (with heating), and Methanol.[6] | |
| pKa | 1.53±0.50 (Predicted) | [7] |
| Storage Conditions | 0-8°C, Store in a cool and dry place.[1][6][7][8] | |
| CAS Number | 1623-08-1 | [1][3][5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established literature procedures.
Synthesis of this compound from Benzyl Alcohol and Phosphorus Trichloride
This is a common and effective method for the preparation of this compound. The reaction proceeds in three main steps: formation of dibenzyl phosphite, oxidation to this compound sodium salt, and subsequent acidification.
Materials:
-
Benzyl alcohol
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (Et₃N)
-
Toluene
-
Carbon tetrachloride (CCl₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Step 1: Synthesis of Dibenzyl Phosphite
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol and triethylamine in toluene.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus trichloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the triethylamine hydrochloride salt is formed as a precipitate.
-
-
Step 2: Oxidation to this compound Sodium Salt
-
Filter off the triethylamine hydrochloride precipitate.
-
To the filtrate containing dibenzyl phosphite, add carbon tetrachloride and an aqueous solution of sodium hydroxide.
-
Stir the biphasic mixture vigorously for several hours at room temperature.
-
The this compound sodium salt will precipitate from the solution.
-
-
Step 3: Acidification to this compound
-
Isolate the this compound sodium salt by filtration.
-
Suspend the salt in water and cool in an ice bath.
-
Carefully add hydrochloric acid dropwise with stirring until the pH of the solution is acidic.
-
The white solid of this compound will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether.[5][9]
-
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dried this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: ~3-4 s
-
Spectral width: -2 to 12 ppm
-
-
Expected Signals:
-
Aromatic protons (C₆H₅): Multiplet around 7.2-7.4 ppm.
-
Methylene protons (CH₂): Doublet around 5.0 ppm.
-
Acidic proton (OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Parameters:
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2.0 s
-
Acquisition time: ~1-2 s
-
Spectral width: 0 to 200 ppm
-
-
Expected Signals:
-
Aromatic carbons: Multiple signals between 127-136 ppm.
-
Methylene carbon (CH₂): Signal around 69 ppm.
-
³¹P NMR Spectroscopy:
-
Instrument: 162 MHz NMR Spectrometer
-
Parameters:
-
Number of scans: 64-128
-
Relaxation delay: 2.0 s
-
Acquisition time: ~1 s
-
Spectral width: -50 to 50 ppm
-
-
Expected Signal: A single peak, with the chemical shift dependent on the solvent and pH.
Applications in Synthesis
This compound is a key reagent in several important synthetic transformations, particularly in the synthesis of phosphorylated molecules relevant to drug discovery.
Ring-Opening of Epoxides
This compound can act as a nucleophile to open epoxide rings, a reaction that is valuable for the synthesis of various phosphorylated compounds, including dihydroxyacetone phosphate (DHAP) analogues.[8][10] This reaction is often catalyzed by a Lewis acid.
General Experimental Workflow:
-
Reactant Preparation: Dissolve the epoxide and this compound in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., a cobalt-salen complex) to the reaction mixture.[11]
-
Reaction: Stir the mixture at the appropriate temperature (ranging from 0 °C to room temperature) for a period determined by monitoring the reaction progress (e.g., by TLC).
-
Work-up: Quench the reaction with a suitable reagent, followed by an aqueous work-up to remove the catalyst and any unreacted starting materials.
-
Purification: Purify the resulting phosphate triester by column chromatography on silica gel.
Synthesis of Glycosyl Phosphates
This compound is a crucial reactant in the synthesis of stereospecific 1,2-trans glycosyl phosphates.[8][10] These compounds are important intermediates in the synthesis of nucleotide sugars and other biologically active glycoconjugates.
General Experimental Workflow:
-
Activation: A suitable glycosyl donor (e.g., a glycosyl trichloroacetimidate) is activated with a Lewis acid in the presence of this compound.
-
Coupling: The activated glycosyl donor reacts with this compound to form the glycosyl phosphate diester.
-
Deprotection: The benzyl groups on the phosphate can be removed by catalytic hydrogenolysis (e.g., using H₂ and Pd/C) to yield the unprotected glycosyl phosphate.
Visualization of Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis of this compound from benzyl alcohol.
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a valuable and versatile reagent in organic chemistry with significant applications in the synthesis of complex molecules, particularly in the field of drug development. Its properties as a phosphate protecting group, coupled with its reactivity in key transformations such as epoxide ring-opening and glycosylation reactions, make it an indispensable tool for synthetic chemists. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. This compound | C14H15O4P | CID 74189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Process Improvement on Preparation of this compound | Semantic Scholar [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN114380859A - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis of glycosyl phosphates and azides | Semantic Scholar [semanticscholar.org]
- 9. CN114380859B - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 10. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 11. pubs.acs.org [pubs.acs.org]
Dibenzyl Phosphate: A Technical Guide to its Chemical Mechanism of Action and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl phosphate (DBP), a dialkyl phosphate ester, is a versatile molecule of significant interest in the fields of organic synthesis and medicinal chemistry. While not possessing a direct pharmacological mechanism of action in the traditional sense, its utility lies in its role as a crucial intermediate and a protective agent for phosphate groups during the synthesis of complex biologically active molecules. This technical guide elucidates the core chemical mechanisms related to this compound, focusing on its application as a phosphate protecting group and as a structural motif in the design of phosphate prodrugs. Detailed experimental protocols, quantitative data on reaction efficiencies, and visualizations of key chemical and enzymatic pathways are provided to offer a comprehensive resource for researchers in drug development.
Introduction: The Role of this compound in Pharmaceutical Sciences
This compound is a key reagent in organic chemistry, primarily utilized for the introduction of a phosphate moiety onto a molecule, often a hydroxyl group of an alcohol. In the context of drug development and medicinal chemistry, phosphate groups are integral to the structure and function of many biomolecules, including nucleotides, phospholipids, and phosphorylated proteins. The synthesis of analogues of these molecules or drugs containing a phosphate group requires precise chemical strategies. The benzyl groups of this compound serve as temporary protecting groups for the phosphate, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions to yield the final phosphorylated product.
Furthermore, the structural element of a phosphate ester, as seen in this compound, is central to the concept of phosphate prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. By masking a polar phosphate group with lipophilic groups like benzyls, the cell membrane permeability and oral bioavailability of a drug can be potentially improved. Endogenous enzymes, such as alkaline phosphatases, can then hydrolyze these ester bonds to release the active phosphorylated drug at the target site.
Chemical Mechanism of Action: this compound as a Protecting Group
The primary "mechanism of action" of this compound in a synthetic context is its function as a protecting group for the phosphate moiety. This involves a two-stage process: phosphorylation of a substrate and subsequent deprotection.
Phosphorylation of Alcohols
This compound itself is not typically the direct phosphorylating agent. Instead, derivatives like dibenzyl phosphite or N,N-diethyl dibenzyl phosphoramidite are commonly used.
A general method involves the reaction of an alcohol with dibenzylhydrogen phosphite and bromine in the presence of an amine base like triethylamine. This proceeds through a quaternary phosphonium salt intermediate.
A more modern and widely used approach is the phosphoramidite method. Here, an alcohol is reacted with a dibenzyl phosphoramidite, such as N,N-diethyl dibenzyl phosphoramidite, in the presence of a weak acid activator (e.g., tetrazole). This forms a phosphite triester intermediate, which is then oxidized to the stable phosphate triester.
Caption: General workflow for the phosphorylation of an alcohol.
Deprotection of this compound Esters
The removal of the benzyl groups is a critical step to unveil the free phosphate. Several methods are available, and the choice depends on the sensitivity of the substrate to the reaction conditions.
-
Catalytic Hydrogenolysis: This is the most common and often cleanest method. The this compound ester is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The benzyl groups are cleaved, yielding the free phosphate and toluene as a byproduct.
-
Silylation-based Methods: Reagents like bromotrimethylsilane (BTMS) can selectively cleave the benzyl-oxygen bond. This method is advantageous when the molecule contains other functional groups that are sensitive to catalytic hydrogenation.
-
Triethylsilane-mediated Debenzylation: A mild and chemoselective method using triethylsilane in the presence of a palladium catalyst can efficiently remove the benzyl groups, even in the presence of redox-sensitive functionalities.
Caption: Proposed mechanism for palladium-catalyzed debenzylation.
This compound as a Model for Prodrug Action
The enzymatic cleavage of phosphate esters is a key mechanism for the activation of phosphate prodrugs. This compound can be considered a simple model for understanding how endogenous phosphatases might act on more complex drug molecules.
The Role of Alkaline Phosphatases
Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate mono- and diesters at alkaline pH. These enzymes are ubiquitous in the body and play a crucial role in various physiological processes, including bone mineralization and nutrient absorption. Their broad substrate specificity makes them key activators of phosphate prodrugs.
Mechanism of Enzymatic Hydrolysis
The catalytic mechanism of alkaline phosphatase involves a two-step process:
-
Phosphorylation of the Enzyme: A serine residue in the active site of the enzyme acts as a nucleophile, attacking the phosphorus atom of the phosphate ester substrate. This results in the formation of a covalent phospho-enzyme intermediate and the release of the first alcohol (or drug) molecule.
-
Hydrolysis of the Phospho-Enzyme: A water molecule, activated by a zinc ion in the active site, attacks the phosphorus of the phospho-enzyme intermediate. This hydrolyzes the intermediate, releasing inorganic phosphate (or the phosphorylated drug) and regenerating the active enzyme.
Caption: Simplified catalytic cycle of alkaline phosphatase.
Quantitative Data
The efficiency of phosphorylation and deprotection reactions is critical for the successful synthesis of the target molecules. The following tables summarize representative yields for these reactions.
Table 1: Yields for the Phosphorylation of Alcohols using this compound Derivatives
| Alcohol Substrate | Phosphorylating Agent | Catalyst/Activator | Solvent | Yield (%) | Reference |
| 3-Phenyl-1-propanol | Dibenzyl phosphite / Br₂ | Triethylamine | - | 85 | |
| Cyclohexanol | Dibenzyl phosphite / Br₂ | Triethylamine | - | 80 | |
| Geraniol | Dibenzyl phosphite / Br₂ | Triethylamine | - | 75 | |
| Diphenylmethanol | Diethyl phosphonate | Al(OTf)₃ | Dichloroethane | 94 |
Table 2: Comparison of Yields for Debenzylation of this compound Esters
| Substrate | Debenzylation Method | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| Dibenzyl p-nitrophenyl phosphate | Catalytic Hydrogenolysis | 10% Pd/C | Ethanol | 30 min | >95 | Not specified in snippets |
| Dibenzyl arylphosphate esters | Silylation | Bromotrimethylsilane | Dichloromethane | 1-2 h | 85-95 | Not specified in snippets |
| Dibenzyl cannabidiol phosphate | Triethylsilane-mediated | Pd(OAc)₂ / Et₃SiH | Dichloromethane | 30 min | Moderate | Not specified in snippets |
Experimental Protocols
Protocol for the Phosphorylation of an Alcohol using Dibenzyl Phosphite
[1]1. Reaction Setup: To a stirred solution of the alcohol (1.0 equivalent) and dibenzyl phosphite (1.1 equivalents) in anhydrous diethyl ether, add triethylamine (1.1 equivalents). 2. Addition of Bromine: Cool the mixture to -78 °C and add a solution of bromine (1.1 equivalents) in diethyl ether dropwise. 3. Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. 4. Workup: Filter the reaction mixture to remove triethylammonium bromide. Wash the filtrate with saturated sodium thiosulfate solution, followed by water, and then brine. 5. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol for the Catalytic Hydrogenolysis of a this compound Ester
-
Reaction Setup: Dissolve the this compound ester (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Addition of Catalyst: Add 10% palladium on carbon (10 mol % Pd) to the solution.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected phosphate product.
General Protocol for Monitoring Enzymatic Hydrolysis of a Phosphate Ester
-
Enzyme Solution: Prepare a stock solution of alkaline phosphatase in a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Substrate Solution: Prepare a stock solution of the this compound ester in a solvent miscible with the aqueous buffer (e.g., DMSO or ethanol).
-
Reaction Mixture: In a temperature-controlled cuvette or reaction vessel, combine the buffer, a metal cofactor if required (e.g., MgCl₂), and the enzyme solution.
-
Initiation of Reaction: Start the reaction by adding a small volume of the substrate stock solution to the reaction mixture and mix thoroughly.
-
Monitoring: Monitor the hydrolysis of the substrate by a suitable analytical method. This could involve:
-
Spectrophotometry: If the product alcohol has a distinct UV-Vis absorbance from the substrate.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the substrate and product over time.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the disappearance of the substrate signal and the appearance of the product phosphate signal.
-
-
Data Analysis: Determine the initial reaction rate from the change in substrate or product concentration over time.
Conclusion
This compound, while not a therapeutic agent itself, represents a cornerstone molecule for chemists in the pharmaceutical industry. Its "mechanism of action" is chemical in nature, serving as an effective protecting group for the synthesis of phosphorylated molecules. The principles of its application in synthesis and its enzymatic cleavage provide a valuable conceptual framework for the design and development of phosphate prodrugs. The methodologies and data presented in this guide offer a practical resource for researchers aiming to utilize this compound and its derivatives in their synthetic and drug discovery endeavors.
References
Dibenzyl Phosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of Synthesis, Properties, and Applications in Modern Chemistry and Pharmaceutical Development
Dibenzyl phosphate (DBP) is a versatile organophosphate compound widely utilized as a crucial intermediate and reagent in organic synthesis and medicinal chemistry. Its unique properties make it an invaluable tool for the introduction of phosphate moieties, particularly in the synthesis of complex biomolecules and as a component of prodrug strategies to enhance the therapeutic potential of active pharmaceutical ingredients (APIs). This technical guide provides a detailed overview of this compound, including its synthesis, chemical properties, and key applications, with a focus on experimental protocols and its role in drug development.
Core Chemical and Physical Properties
This compound is a white to slightly yellow crystalline powder. Its structure, featuring two benzyl groups esterified to a phosphate core, imparts a balance of reactivity and stability that is central to its utility. The benzyl groups serve as effective protecting groups for the phosphate, which can be readily removed under mild conditions, typically via catalytic hydrogenation, to unmask the free phosphate or phosphonate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₅O₄P | [General] |
| Molecular Weight | 278.24 g/mol | [General] |
| Appearance | White to slightly yellow powder | [General] |
| Melting Point | 78-80 °C | [General] |
| Solubility | Slightly soluble in chloroform, ethyl acetate (heated), and methanol | [General] |
| Storage Conditions | 2-8 °C, moisture sensitive | [General] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common and effective approach involves a three-step process starting from benzyl alcohol and phosphorus trichloride. This method, while multi-step, can provide high yields of the desired product.
Experimental Protocol: Three-Step Synthesis from Benzyl Alcohol and Phosphorus Trichloride[1]
This protocol is based on a process improvement study aimed at simplifying the separation of solvents and increasing the overall yield.
Step 1: Synthesis of Dibenzyl Phosphite
-
To a solution of benzyl alcohol and triethylamine (as an acid binding agent) in carbon tetrachloride, slowly add phosphorus trichloride while maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
The filtrate, containing dibenzyl phosphite in carbon tetrachloride, can be used directly in the next step.
Step 2: Oxidation to this compound Sodium Salt
-
To the solution of dibenzyl phosphite in carbon tetrachloride, add an aqueous solution of sodium hydroxide.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Separate the aqueous layer containing the sodium salt of this compound.
Step 3: Acidification to this compound
-
Cool the aqueous solution of this compound sodium salt to 0-5 °C.
-
Slowly add hydrochloric acid to the solution until the pH is acidic, leading to the precipitation of this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.
An overall yield of 67.4% has been reported for this improved three-step process.[1]
Another patented method describes the hydroxylation of dibenzyl phosphite using permanganate in an alkaline solution to yield this compound, reportedly achieving yields of over 60%.[2][3]
Table 2: Summary of a Reported Synthesis of this compound[2][3]
| Step | Reactants | Purity of Intermediate/Product | Yield |
| 1. Formation of Dibenzyl Phosphite | Benzyl alcohol, Phosphorus trichloride, Triethylamine in Toluene | 69% | - |
| 2. Formation of this compound Sodium Salt Tetrahydrate | Dibenzyl phosphite, Sodium hydroxide in Carbon tetrachloride | 95% | 46.8% (two steps) |
| 3. Acidification to this compound | This compound sodium salt tetrahydrate, Hydrochloric acid | 97% | 85.6% |
| 4. Purification | Recrystallization from Ethyl acetate/Petroleum ether (1:3) | 99.5% | 88.1% |
Key Applications in Organic Synthesis and Drug Development
This compound is a cornerstone reagent in several synthetic transformations, primarily serving as a source of a protected phosphate group.
Phosphorylation of Alcohols
This compound is frequently used to phosphorylate alcohols, a fundamental transformation in the synthesis of many biologically active molecules.
-
To a solution of the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add this compound (1.2 equivalents) and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Add a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with a mild acid (e.g., 1 M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the dibenzyl-phosphorylated alcohol.
The benzyl protecting groups can then be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to afford the free phosphate.
Synthesis of Glycosyl Phosphates
Glycosyl phosphates are critical intermediates in the biosynthesis of carbohydrates and glycoconjugates. This compound is a key reagent for their chemical synthesis.
This protocol is a general representation of the synthesis of a glycosyl phosphate from a hemiacetal precursor.
-
Dissolve the glycosyl hemiacetal (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon).
-
Add 4-dimethylaminopyridine (DMAP) (4.0 equivalents) and dibenzyl chlorophosphate (4.0 equivalents) to the solution at a temperature between -15°C and 0°C.[4]
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.[4]
-
Dilute the reaction mixture with chloroform and wash sequentially with ice-cold water, ice-cold 0.5 M HCl, and saturated aqueous sodium bicarbonate.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]
-
Purify the residue by silica gel column chromatography to obtain the desired dibenzyl glycosyl phosphate.[4]
// Nodes Glycosyl_Hemiacetal [label="Glycosyl Hemiacetal"]; DBP_Reagent [label="Dibenzyl Chlorophosphate\n(or this compound + Activator)", shape=ellipse, fillcolor="#FFFFFF"]; Solvent_Base [label="DCM, DMAP", shape=ellipse, fillcolor="#FFFFFF"]; Reaction [label="Phosphorylation", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Wash with HCl, NaHCO₃)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Silica Gel\nChromatography", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Dibenzyl Glycosyl\nPhosphate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="Catalytic Hydrogenation\n(H₂, Pd/C)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Glycosyl Phosphate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Glycosyl_Hemiacetal -> Reaction; DBP_Reagent -> Reaction; Solvent_Base -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; Product -> Deprotection; Deprotection -> Final_Product; } dot Caption: Workflow for the synthesis of glycosyl phosphates using this compound.
Role in Drug Development: The Prodrug Approach
A significant application of this compound in drug development is its use as a precursor for creating phosphate prodrugs.[5][6][7] Poor aqueous solubility and low cell membrane permeability are common challenges that can terminate the development of promising drug candidates. The introduction of a phosphate group can dramatically increase water solubility. However, the resulting negative charge of the phosphate can hinder passive diffusion across cell membranes.
By masking the phosphate with benzyl groups (and often one other labile group), a neutral, more lipophilic prodrug can be formed. This prodrug can more easily traverse cell membranes. Once inside the body or target cells, endogenous enzymes, such as phosphatases, cleave the protecting groups to release the active, phosphorylated drug. This compound derivatives are key intermediates in the synthesis of such prodrugs.
// Nodes Parent_Drug [label="Parent Drug\n(Low Solubility)"]; Phosphorylation [label="Phosphorylation using\nthis compound\nDerivative", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prodrug [label="Lipophilic Prodrug\n(e.g., this compound Ester)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Absorption [label="Cell Membrane\nPermeation", shape=invhouse, fillcolor="#FFFFFF"]; Enzymatic_Cleavage [label="Enzymatic Cleavage\n(e.g., Phosphatases)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Active_Drug [label="Active Phosphorylated\nDrug (High Solubility)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Parent_Drug -> Phosphorylation; Phosphorylation -> Prodrug; Prodrug -> Absorption; Absorption -> Enzymatic_Cleavage; Enzymatic_Cleavage -> Active_Drug; } dot Caption: The role of this compound derivatives in a prodrug strategy.
Signaling Pathways: An Indirect but Crucial Role
While there is no direct evidence of this compound itself acting as a signaling molecule in biological pathways, its importance is paramount in the chemical synthesis of molecules that are central to cellular signaling. Phosphorylation is a ubiquitous post-translational modification that governs protein activity, signal transduction cascades, and a vast array of cellular processes. The ability to synthesize phosphorylated peptides, lipids, and carbohydrates is essential for studying these pathways. This compound provides a reliable method for introducing the phosphate group in a controlled manner during the synthesis of these vital research tools.
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the modern organic and medicinal chemist. Its utility as a stable, yet readily deprotectable, phosphorylating agent makes it indispensable for the synthesis of complex, phosphate-containing molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and application of this compound is crucial for advancing research in areas ranging from glycobiology to the development of novel therapeutics through innovative prodrug strategies. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for the effective use of this important chemical entity.
References
- 1. Process Improvement on Preparation of this compound | Semantic Scholar [semanticscholar.org]
- 2. CN114380859A - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 3. CN114380859B - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 4. Synthesis of glycosyl phosphate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of Dibenzyl Phosphate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dibenzyl phosphate in various organic solvents. Due to a scarcity of published quantitative data, this document focuses on compiling available qualitative information and presenting a detailed, adaptable experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in organic synthesis, drug formulation, and other applications where solubility is a critical parameter.
Introduction to this compound
This compound is a dialkyl phosphate ester that serves as a key intermediate in various chemical syntheses, including the production of stereospecific 1,2-trans glycosyl phosphates and other organophosphorus compounds. Its molecular structure, characterized by a central phosphate group flanked by two benzyl groups, imparts a degree of polarity that influences its solubility profile. Understanding its solubility is crucial for reaction condition optimization, purification, and formulation development.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The information that is available is largely qualitative. The following table summarizes the known solubility characteristics of this compound in several common organic solvents.
| Solvent | Solubility | Notes |
| Chloroform | Slightly Soluble[1][2][3] | - |
| Dichloromethane | Soluble[4][5] | - |
| Ethyl Acetate | Slightly Soluble (solubility increases with heat)[1][2][3] | - |
| Methanol | Slightly Soluble[1][2][3] | A commercially available solution is sold at 1000µg/mL[6]. |
| Isopropyl Acetate | Not completely soluble[7] | Sufficiently soluble for certain reactions[7]. |
| Water | Sparingly soluble[8], Partly miscible[9] | - |
Note: "Slightly soluble" and "soluble" are qualitative terms and should be experimentally quantified for specific applications.
Experimental Protocol for Solubility Determination
The following protocol describes a robust and widely accepted method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is based on the "shake-flask" technique, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).
3.1. Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium (saturation). The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical method.
3.2. Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., methanol, dichloromethane, etc.)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
Analytical balance
3.3. Procedure
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a vial. The excess should be visually apparent to ensure that saturation can be reached.
-
Pipette a known volume of the desired organic solvent into the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries for a predetermined time to ensure equilibrium is reached (e.g., 24-48 hours). The required time may need to be determined experimentally.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the filtered supernatant (the saturated solution) into the HPLC under the same conditions as the standards.
-
Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.
-
3.4. Data Reporting
The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of organophosphate compounds like this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Caption: Key factors influencing the solubility of organophosphate compounds like this compound.
References
- 1. This compound CAS#: 1623-08-1 [m.chemicalbook.com]
- 2. This compound | 1623-08-1 [amp.chemicalbook.com]
- 3. This compound | 1623-08-1 [chemicalbook.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]
- 6. achemtek.com [achemtek.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [guidechem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide on the Stability and Storage of Dibenzyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl phosphate (DBP) is a critical reagent and intermediate in organic synthesis, particularly in phosphorylation reactions common in drug development. Ensuring its purity and stability is paramount for reproducible and reliable experimental outcomes. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and outlines recommended storage and handling procedures. The document details potential degradation pathways, including hydrolysis, thermal decomposition, and photodegradation, supported by available data and analogies to similar phosphate esters. Furthermore, it provides detailed experimental protocols for conducting forced degradation studies and for the analysis of DBP and its degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Introduction
This compound ((C₆H₅CH₂O)₂P(O)OH), a dialkyl phosphate ester, serves as a versatile phosphorylating agent and a key building block in the synthesis of more complex organophosphorus compounds, including active pharmaceutical ingredients (APIs). The reactivity that makes DBP a valuable synthetic tool also renders it susceptible to degradation under certain environmental conditions. Instability can lead to the formation of impurities, which may compromise the yield and purity of the final product, and in the context of drug development, could introduce potentially harmful substances.
This guide is intended to be a practical resource for laboratory professionals, providing the necessary technical information to ensure the long-term stability and integrity of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 1623-08-1 | [1] |
| Molecular Formula | C₁₄H₁₅O₄P | [1] |
| Molecular Weight | 278.24 g/mol | [1] |
| Appearance | White to slightly yellow powder | [1] |
| Melting Point | 78-80 °C (lit.) | [1] |
| Boiling Point | 427.6 ± 48.0 °C (Predicted) | [2] |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 1.53 ± 0.50 (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate (heated), Methanol. Does not mix well with water. | [2][3] |
| Stability | Considered stable under recommended storage conditions. Moisture sensitive. | [1][3] |
Stability Profile and Degradation Pathways
This compound is generally stable when stored under recommended conditions. However, it is susceptible to degradation through several pathways, primarily hydrolysis, and to a lesser extent, thermal and photodegradation.
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for this compound. The ester linkages are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acids and bases. The primary degradation products of hydrolysis are benzyl alcohol and phosphoric acid .
-
Mechanism: The hydrolysis of phosphate esters can proceed through different mechanisms depending on the pH of the solution. While specific kinetic studies for this compound are not extensively available in recent literature, analogous studies on other phosphate esters suggest that the reaction rate is pH-dependent. The hydrolysis of organophosphorus esters generally involves the conversion of the tri-ester to the di-ester, which is relevant in the context of DBP's synthesis and potential impurities. Base-catalyzed hydrolysis typically favors P-O cleavage, whereas neutral or acid-catalyzed hydrolysis can favor C-O cleavage[4].
The anticipated hydrolysis of this compound is a two-step process, sequentially removing the benzyl groups.
Figure 1: Hydrolysis Degradation Pathway of this compound
Caption: Stepwise hydrolysis of this compound to phosphoric acid.
Thermal Degradation
This compound is a combustible solid but does not propagate flame easily[3]. While it is considered thermally stable at recommended storage temperatures, elevated temperatures can induce decomposition. Thermal degradation of phosphate esters can be complex, but for this compound, it is expected to involve the cleavage of the benzyl-oxygen bond.
Upon combustion, this compound produces carbon monoxide (CO), carbon dioxide (CO₂), and phosphorus oxides (POx)[3]. Thermogravimetric analysis (TGA) is a suitable technique to determine the onset of thermal decomposition. For analogous aryl phosphates, decomposition onsets are observed at temperatures well above typical storage or laboratory conditions[3].
Photodegradation
Incompatibilities
This compound is incompatible with strong oxidizing agents. Contact with substances like nitrates, oxidizing acids, and chlorine bleaches may lead to vigorous reactions and should be avoided[3]. It is also noted to be moisture-sensitive, which aligns with its susceptibility to hydrolysis[2].
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage and handling guidelines should be strictly followed:
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale | References |
| Temperature | Store at 2-8°C. | To minimize thermal degradation and slow down potential hydrolytic processes. | [1] |
| Atmosphere | Store in a dry, well-ventilated place. Keep container tightly closed. | To protect from moisture, which can cause hydrolysis. | [1] |
| Light Exposure | Store in a light-resistant container. | To prevent potential photodegradation. | [5] |
| Incompatibilities | Keep away from strong oxidizing agents. | To avoid potentially hazardous reactions. | [3] |
| Handling | Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid generating dust. | To minimize exposure and prevent inhalation of the powder. | [3] |
Experimental Protocols for Stability Assessment
To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to generate potential degradation products.
Forced Degradation Study Protocol
The goal of a forced degradation study is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradation products from the parent compound[6].
Figure 2: Workflow for Forced Degradation Study of this compound
Caption: A typical workflow for conducting a forced degradation study on this compound.
5.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.
5.1.2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for a specified period (e.g., 1, 2, 4, and 8 hours). At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of purified water. Keep the solution at 60°C for a specified period (e.g., 24, 48, and 72 hours). At each time point, withdraw a sample and dilute with the mobile phase.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours). At each time point, withdraw a sample and dilute with the mobile phase.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at a temperature such as 80°C for a specified period (e.g., 24, 48, and 72 hours). At each time point, withdraw a sample, dissolve it in the mobile phase, and dilute to a suitable concentration.
-
Photodegradation: Expose a solution of this compound (in a photostable, transparent container) and the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[5]. A control sample should be kept in the dark under the same conditions.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products, primarily benzyl alcohol and phosphoric acid. The following is a proposed method based on common practices for similar compounds. This method would require validation for its specific application.
Table 3: Proposed HPLC Method Parameters for this compound Stability Testing
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (for this compound and benzyl alcohol) |
| Injection Volume | 10 µL |
Note: Phosphoric acid is not UV active and would not be detected by a UV detector. Its presence would be inferred from the loss of this compound and the appearance of benzyl alcohol. Ion chromatography or a different HPLC method with a suitable detector would be required for the direct quantification of phosphoric acid.
5.2.1. Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation study.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Identification of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and structural elucidation of degradation products formed during forced degradation studies[7]. By coupling the HPLC separation with a mass spectrometer, the mass-to-charge ratio (m/z) of the degradation products can be determined, providing crucial information for their identification.
Figure 3: Logical Workflow for Degradation Product Identification
Caption: Workflow for the identification of degradation products using LC-MS.
Conclusion
This compound is a stable compound when stored under the recommended conditions of 2-8°C in a dry, dark environment, and away from incompatible materials such as strong oxidizing agents. The primary degradation pathway is hydrolysis, leading to the formation of benzyl alcohol and phosphoric acid. This guide provides a framework for understanding the stability of this compound and for establishing robust storage and handling procedures. The detailed experimental protocols for forced degradation studies and the proposed stability-indicating HPLC method offer a practical approach for researchers, scientists, and drug development professionals to ensure the quality and integrity of this important reagent in their work. Adherence to these guidelines will contribute to more reliable and reproducible outcomes in research and development.
References
- 1. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. DIBENZYL [sdfine.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Reactions of Dibenzyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl phosphate (DBzP), a dialkyl phosphate ester, is a pivotal reagent and intermediate in organic synthesis, particularly in the fields of pharmaceutical development and biotechnology.[1][2] Its benzyl protecting groups offer a unique combination of stability under various conditions and susceptibility to mild, selective cleavage, making it an invaluable tool for the phosphorylation of sensitive and complex molecules.[3][4] This guide provides a comprehensive overview of the core reactions involving this compound, including its synthesis, deprotection strategies, and its critical role as a phosphorylating agent in the synthesis of biologically active molecules and oligonucleotides.[1][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1623-08-1 | [1][6] |
| Molecular Formula | C₁₄H₁₅O₄P | [1][7] |
| Molecular Weight | 278.24 g/mol | [1][7] |
| Appearance | White to off-white or slightly yellow powder/solid | [1][2][6][8] |
| Melting Point | 74-82 °C (lit. 78-80 °C) | [1][2][8] |
| Solubility | Sparingly soluble in water; Soluble in chloroform, dichloromethane, ethyl acetate, methanol | [6][9] |
| Storage Conditions | 0-8°C, in a dry, cool, and well-ventilated place | [1][6][8] |
Synthesis of this compound
The preparation of this compound is foundational to its use. Several synthetic routes have been established, primarily proceeding through a dibenzyl phosphite intermediate.
From Benzyl Alcohol and Phosphorus Trichloride
A common and scalable method involves the esterification of benzyl alcohol with phosphorus trichloride in the presence of an organic base like triethylamine to form dibenzyl phosphite.[10] This intermediate is then oxidized to yield this compound. A significant improvement in the oxidation step involves using potassium permanganate in an alkaline solution, which effectively minimizes side reactions and can achieve high yields.[10]
Logical Workflow: Synthesis of this compound
Caption: Synthesis of this compound via a Dibenzyl Phosphite Intermediate.
From Tribenzyl Phosphate
An alternative route involves the selective debenzylation of tribenzyl phosphate. This reaction can be carried out by reacting tribenzyl phosphate with an alkali metal salt, such as potassium hydroxide, in a water-soluble organic solvent like dioxane.[11] This method is reported to produce high-purity this compound alkali metal salts in high yield.[11]
Table 2: Comparison of Selected Synthesis Methods for this compound
| Starting Materials | Key Reagents | Reported Yield | Purity | Reference |
| Benzyl alcohol, PCl₃ | Triethylamine, KMnO₄, Alkaline solution | >74% | 99.2% (HPLC) | [10] |
| Tribenzyl phosphate | KOH, Dioxane, Water | 94.9% (as K salt) | 100% (HPLC) | [11] |
Key Reactions and Applications
The utility of this compound stems from the benzyl groups, which serve as effective protecting groups for the phosphate moiety. Their removal is a critical step in the synthesis of the final phosphorylated product.
Deprotection (Debenzylation) Strategies
The cleavage of the benzyl-oxygen bond is most commonly achieved through catalytic hydrogenolysis.
-
Catalytic Hydrogenolysis : This is the most prevalent method for debenzylation.[12][13] The reaction involves treating the this compound derivative with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C). The process is clean, yielding the deprotected phosphate and toluene as the only byproduct.[13] Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene, is a useful alternative that avoids the need for handling H₂ gas directly.[13]
-
Silane-Mediated Debenzylation : For molecules containing functional groups sensitive to standard hydrogenation conditions (e.g., alkenes, alkynes), alternative methods are required. A mild and chemoselective method utilizes triethylsilane (Et₃SiH) in the presence of a palladium catalyst, such as palladium acetate, to effect debenzylation.[3][14] This approach offers selectivity, allowing for the deprotection of benzyl phosphate esters in the presence of other benzyl-protected groups like benzyl ethers or esters under controlled conditions.[3]
-
Lewis Acid/Silyl Halide Cleavage : Reagents like bromotrimethylsilane (BTMS) can selectively cleave benzyl phosphate esters.[15] This method is particularly useful when acidic conditions are tolerated and high chemoselectivity is needed.[15]
-
Metal Salt-Mediated Cleavage : Heating this compound derivatives with certain inorganic salts, such as lithium chloride (LiCl), in an anhydrous solvent can also effect debenzylation.[4]
Logical Diagram: Key Debenzylation Pathways for this compound
Caption: Common methods for the deprotection of this compound.
Use as a Phosphorylating Agent
This compound is a precursor to powerful phosphorylating agents, most notably tetrabenzyl pyrophosphate (TBPP).
-
Formation of Tetrabenzyl Pyrophosphate (TBPP) : this compound can be self-condensed in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form TBPP.[5] TBPP is a highly effective, bench-stable reagent for the phosphorylation of a wide range of nucleophiles, including alcohols and amines.[5][14]
-
Direct Phosphorylation : this compound can be used to phosphorylate alcohols and phenols directly. For instance, in the presence of reagents like carbon tetrachloride and a base, dibenzyl phosphite (the precursor to this compound) can be used for the rapid and high-yielding phosphorylation of phenols.[16] This reaction proceeds via an in-situ generated phosphorylating agent.
These phosphorylation reactions are crucial in drug development for synthesizing phosphate prodrugs, which can improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[5][14]
Role in Oligonucleotide Synthesis
This compound and its derivatives were historically significant in the development of oligonucleotide synthesis. In the pioneering work by Michelson and Todd, a dibenzylphosphate-protected nucleotide was used to synthesize the first dithymidinyl nucleotide.[17]
While modern automated oligonucleotide synthesis primarily relies on the phosphoramidite method, the fundamental principles of phosphate protection are the same.[18][] Dibenzyl N,N-dialkylphosphoramidites serve as effective phosphitylating reagents for coupling nucleosides.[20] The resulting phosphite triester is oxidized to a stable phosphate triester. The benzyl groups are then removed during the final deprotection steps to yield the natural phosphodiester linkage.[18]
Experimental Workflow: General Phosphorylation Using a this compound Derivative
Caption: A typical workflow for the phosphorylation of an alcohol.
Experimental Protocols
Synthesis of Tetrabenzyl Pyrophosphate (TBPP) from this compound
This protocol is adapted from Organic Syntheses.[5]
-
Preparation : A flame-dried, 250-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a low-temperature thermometer, and two rubber septa. The vessel is flushed with argon.
-
Charging Reagents : Charge the flask with this compound (15.24 g, 54.8 mmol) and add isopropyl acetate (60 mL) via syringe.
-
Addition of DCC : A solution of 1,3-dicyclohexylcarbodiimide (DCC) (5.8 g in 26 mL of isopropyl acetate) is added to the stirred slurry of this compound over 10-20 minutes. A white precipitate of 1,3-dicyclohexylurea (DCU) will form.
-
Reaction : The reaction is stirred at room temperature and monitored by HPLC. The reaction is typically complete within 90 minutes.
-
Workup : The slurry is filtered to remove the DCU precipitate, and the filter cake is washed with isopropyl acetate.
-
Isolation : The combined filtrate and rinses are concentrated in vacuo. The product is precipitated by the addition of heptane, cooled, and the resulting solids are collected by filtration.
-
Drying : The filter cake is washed with a 20% (v/v) isopropyl acetate/heptane solution and dried under reduced pressure to afford TBPP as a white crystalline solid.
General Protocol for Triethylsilane-Mediated Debenzylation
This protocol is based on methodologies described for chemoselective deprotection.[3][14]
-
Preparation : To a solution of the this compound substrate (1.0 equiv) in an appropriate solvent (e.g., dichloromethane or ethyl acetate) under an inert atmosphere (argon or nitrogen), add triethylamine (Et₃N).
-
Catalyst Addition : Add palladium acetate (Pd(OAc)₂) catalyst.
-
Reducing Agent : Add triethylsilane (Et₃SiH) dropwise to the reaction mixture. The number of equivalents should be optimized (e.g., 1.25 equiv per benzyl group).[3]
-
Reaction : Stir the reaction at room temperature for 30 minutes to several hours, monitoring by TLC or LC-MS.
-
Workup : Upon completion, the reaction mixture can be filtered through celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure.
-
Isolation : The crude product is then purified using an appropriate method, such as column chromatography or recrystallization, to yield the deprotected phosphate product.
Conclusion
This compound is a cornerstone of modern phosphorylation chemistry. Its robust nature, coupled with the versatile and selective deprotection of its benzyl groups, allows for the precise installation of phosphate moieties into complex and sensitive biomolecules. From the synthesis of phosphate prodrugs that enhance therapeutic efficacy to its foundational role in the chemical synthesis of nucleic acids, the reactions of this compound continue to be of paramount importance to researchers in chemistry, biology, and medicine. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in scientific discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1623-08-1 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C14H15O4P | CID 74189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound [chembk.com]
- 10. CN114380859A - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 11. JPH08134086A - Method for producing this compound / alkali metal salt or alkaline earth metal salt - Google Patents [patents.google.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 14. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.psu.edu [pure.psu.edu]
- 17. From green innovations in oligopeptide to oligonucleotide sustainable synthesis: differences and synergies in TIDES chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04547H [pubs.rsc.org]
- 18. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Dibenzyl Phosphate: A Versatile Protecting Group for Phosphorylation Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl phosphate is a widely utilized phosphate protecting group in organic synthesis, particularly in the preparation of phosphorylated biomolecules such as phosphopeptides, oligonucleotides, and phosphorylated carbohydrates. The benzyl groups offer moderate stability under various reaction conditions and can be selectively removed by hydrogenolysis, making this compound a valuable tool in multi-step synthetic strategies. These application notes provide a comprehensive overview of the use of this compound as a protecting group, including detailed experimental protocols for its installation and removal, and a summary of relevant quantitative data.
Application Notes
Key Advantages of this compound Protection
-
Moderate Stability: The this compound group is stable to a range of reaction conditions, including those involving acidic and basic reagents, allowing for the manipulation of other functional groups within the molecule.
-
Facile Cleavage: The benzyl groups can be cleanly and efficiently removed under mild conditions via catalytic hydrogenolysis (e.g., using Pd/C and H₂), which typically does not affect other common protecting groups.
-
Orthogonality: The deprotection method for dibenzyl phosphates is orthogonal to many other protecting groups used in peptide and carbohydrate chemistry, enabling selective deprotection in complex molecules.
-
Versatility in Phosphorylation: Alcohols can be phosphorylated to their this compound esters using various reagents, including dibenzylphosphoryl chloride and tetrabenzyl pyrophosphate, providing flexibility in synthetic design.
Applications in Drug Development and Chemical Biology
This compound protection is instrumental in the synthesis of various biologically active molecules:
-
Phosphopeptides: Crucial for studying signal transduction pathways, phosphopeptides can be synthesized using amino acids where the serine, threonine, or tyrosine hydroxyl group is protected as a this compound.
-
Oligonucleotides: In the chemical synthesis of DNA and RNA fragments, the phosphate backbone can be protected using benzyl groups to ensure the correct formation of phosphodiester bonds.
-
Phosphorylated Carbohydrates: The synthesis of complex phosphorylated carbohydrates, which play roles in various biological processes, often employs this compound to protect the phosphate moiety during glycosylation and other transformations.
-
Prodrugs: The phosphate group of certain drugs can be masked as a this compound to improve bioavailability or other pharmacokinetic properties. The benzyl groups are then cleaved in vivo to release the active drug.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using Tetrabenzyl Pyrophosphate (TBPP)
This protocol describes the phosphorylation of a primary alcohol to its corresponding this compound ester using tetrabenzyl pyrophosphate (TBPP) as the phosphorylating agent.
Materials:
-
Primary alcohol substrate
-
Tetrabenzyl pyrophosphate (TBPP)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of tetrabenzyl pyrophosphate (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound ester.
Protocol 2: Deprotection of this compound by Catalytic Hydrogenolysis
This protocol details the removal of the benzyl protecting groups from a this compound ester via catalytic hydrogenolysis.
Materials:
-
This compound ester substrate
-
Palladium on activated carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the this compound ester (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add palladium on carbon (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected phosphate product.
Quantitative Data
The efficiency of the protection and deprotection reactions can vary depending on the substrate and specific reaction conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Protection of Alcohols as Dibenzyl Phosphates
| Substrate | Phosphorylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Primary Alcohol | Tetrabenzyl Pyrophosphate | NaH | THF | 12-24 | 70-95 | [1] |
| Phenolic Alcohol | Tetrabenzyl Pyrophosphate | NaH | THF | 12 | 85-98 | [1] |
| Primary Alcohol | Dibenzylphosphoryl Chloride | Pyridine | CH₂Cl₂ | 4-8 | 80-90 | [2] |
| Secondary Alcohol | Tetrabenzyl Pyrophosphate & Ti(OᵗBu)₄ | - | CH₂Cl₂ | 2-4 | 50-97 | [3] |
Table 2: Deprotection of this compound Esters
| Substrate | Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Aryl this compound | H₂ | Pd/C | EtOH | 2-4 | >95 | [1] |
| Alkyl this compound | H₂ | Pd/C | MeOH | 2-12 | >95 | [4] |
| Aryl this compound | Bromotrimethylsilane (TMSBr) | - | CH₂Cl₂ | 0.5 | 80-95 | [5] |
| Alkyl this compound | Triethylsilane (Et₃SiH) | Pd(OAc)₂ | DCM | 0.5 | 70-90 | [4] |
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the use of this compound as a protecting group.
Caption: General workflow for alcohol protection and deprotection using this compound.
References
Application Notes and Protocols for the Use of Dibenzyl Phosphate in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
In the chemical synthesis of oligonucleotides, the protection of the internucleotidic phosphate linkage is crucial to prevent unwanted side reactions and ensure the correct assembly of the nucleic acid chain. While the β-cyanoethyl group is the industry standard for phosphate protection in modern phosphoramidite-based solid-phase oligonucleotide synthesis due to its facile removal under basic conditions, historical and specialized applications have explored a variety of other protecting groups. Among these is the dibenzyl phosphate protecting group, which was utilized in the pioneering days of solution-phase oligonucleotide synthesis.[1] This document provides a detailed overview of the applications, protocols, and considerations for using this compound in oligonucleotide synthesis.
Rationale for Using this compound
The primary motivation for considering this compound as a protecting group lies in its unique chemical properties, which offer certain advantages in specific contexts:
-
Orthogonality: Benzyl groups are stable to both the acidic conditions used for detritylation (removal of the 5'-dimethoxytrityl group) and the basic conditions typically used for the deprotection of exocyclic amines on the nucleobases. This orthogonality can be advantageous when synthesizing oligonucleotides with modifications that are sensitive to the standard basic deprotection conditions required for β-cyanoethyl group removal.
-
Stability: The benzyl phosphotriester linkage is generally more stable than the corresponding β-cyanoethyl phosphotriester to a range of nucleophiles, which could potentially minimize side reactions during the synthesis cycle.
Limitations and Challenges
Despite its potential advantages, the use of this compound in modern solid-phase oligonucleotide synthesis is not widespread due to significant challenges associated with its removal:
-
Deprotection Conditions: The standard method for removing benzyl protecting groups is catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source). This procedure is not readily compatible with standard solid-phase synthesis workflows. Performing catalytic hydrogenation on a solid support presents technical challenges, and the conditions can potentially reduce other functional groups on the oligonucleotide, such as the nucleobases themselves.
-
Lack of Facile Cleavage: Unlike the β-elimination of the cyanoethyl group, which is a simple and rapid chemical step, catalytic hydrogenation requires a separate, more complex reaction setup.
-
Historical Context: The phosphotriester approach, where benzyl groups were more commonly explored, has been largely superseded by the more efficient and higher-yielding phosphoramidite method.[]
Comparative Data of Phosphate Protecting Groups
The following table provides a comparative summary of the key properties of the this compound protecting group versus the standard 2-cyanoethyl group.
| Feature | This compound | 2-Cyanoethyl Phosphate |
| Protection Chemistry | Phosphotriester | Phosphotriester (formed from phosphite triester) |
| Stability to Acid | High | High |
| Stability to Base | High | Low |
| Deprotection Method | Catalytic Hydrogenation (e.g., Pd/C, H₂) | β-elimination (e.g., aqueous ammonia) |
| Compatibility with Solid Phase | Low | High |
| Orthogonality | High (orthogonal to acid and base labile groups) | Moderate (removed with base-labile groups) |
| Potential Side Reactions | Reduction of nucleobases during deprotection | Formation of acrylonitrile adducts |
Experimental Protocols
The following protocols are provided as a guide for the experimental use of this compound in oligonucleotide synthesis. It should be noted that these are based on established chemical principles rather than widely adopted current practice.
Protocol 1: Synthesis of 5'-DMT-N-protected-deoxynucleoside-3'-(dibenzyl phosphoramidite) Monomer
This protocol describes the synthesis of a phosphoramidite monomer with a dibenzyl-protected phosphate group.
Materials:
-
5'-DMT-N-protected deoxynucleoside
-
Dibenzyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dry the 5'-DMT-N-protected deoxynucleoside by co-evaporation with anhydrous acetonitrile and dissolve in anhydrous DCM.
-
Add 1H-Tetrazole (0.5 equivalents) to the solution.
-
Slowly add Dibenzyl N,N-diisopropylphosphoramidite (1.2 equivalents) to the reaction mixture at room temperature under an inert atmosphere (e.g., Argon).
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to yield the desired phosphoramidite monomer.
Protocol 2: Solid-Phase Oligonucleotide Synthesis Cycle Using Dibenzyl Phosphoramidite Monomers
This protocol outlines the steps for a single cycle of oligonucleotide synthesis on a solid support using the dibenzyl-protected phosphoramidite monomer.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached
-
Dibenzyl phosphoramidite monomer (from Protocol 1)
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile)
-
Capping solution A (e.g., Acetic anhydride/Pyridine/THF)
-
Capping solution B (e.g., 10% N-Methylimidazole in THF)
-
Oxidizing solution (e.g., 0.1 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure:
-
Deblocking (Detritylation): Treat the CPG support with the deblocking solution to remove the 5'-DMT group. Wash thoroughly with acetonitrile.
-
Coupling: Deliver the dibenzyl phosphoramidite monomer and the activator solution to the CPG support. Allow the coupling reaction to proceed for 2-5 minutes. Wash with acetonitrile.
-
Capping: Treat the support with capping solutions A and B to acetylate any unreacted 5'-hydroxyl groups. Wash with acetonitrile.
-
Oxidation: Treat the support with the oxidizing solution to convert the phosphite triester to the more stable phosphate triester. Wash with acetonitrile.
-
Repeat the cycle for each subsequent monomer addition.
Protocol 3: Deprotection and Cleavage of the Oligonucleotide
This protocol describes the final deprotection and cleavage of the oligonucleotide from the solid support. This is a multi-step process due to the stability of the benzyl groups.
Step 1: Cleavage from Support and Base Deprotection
-
Treat the CPG support with concentrated aqueous ammonia at 55°C for 8-12 hours. This will cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.
-
Collect the ammoniacal solution and evaporate to dryness. The resulting product is the fully base-deprotected oligonucleotide with dibenzyl-protected phosphates.
Step 2: Removal of this compound Protecting Groups (Catalytic Transfer Hydrogenation)
Warning: This step should be performed with appropriate safety precautions for handling flammable catalysts and hydrogen sources.
-
Dissolve the dried oligonucleotide from Step 1 in a suitable solvent mixture (e.g., water/ethanol).
-
Add a palladium on carbon catalyst (10% w/w).
-
Add a hydrogen donor such as ammonium formate or formic acid.
-
Stir the reaction mixture at room temperature, monitoring the deprotection by HPLC or mass spectrometry.
-
Upon completion, filter off the palladium catalyst through a celite pad.
-
Purify the deprotected oligonucleotide using standard techniques such as HPLC or gel electrophoresis.
Visualizations
Experimental Workflow for Oligonucleotide Synthesis with this compound
Caption: Workflow for solid-phase synthesis using this compound protection.
Logical Relationship of Protecting Groups and Deprotection Steps
Caption: Orthogonality of protecting groups and their respective deprotection methods.
References
Application Notes and Protocols: Phosphorylation of Alcohols Using Dibenzyl Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental biological process and a powerful tool in chemical synthesis and drug development.[1] This post-translational modification is critical for regulating protein function, cellular signaling, and energy metabolism.[1][2] In medicinal chemistry, phosphorylation is often employed to create phosphate prodrugs, enhancing the solubility and bioavailability of therapeutic agents. Dibenzyl phosphate and its related phosphite precursors serve as versatile reagents for the phosphorylation of alcohols, phenols, and other nucleophiles.[3] The benzyl groups act as effective protecting groups for the phosphate moiety, which can be selectively removed under mild conditions, typically through catalytic hydrogenation, to yield the final phosphorylated product.[4][5][6]
This document provides detailed protocols for the phosphorylation of alcohols using this compound-based methods, data on reaction yields, and workflows for common procedures.
Application Notes
-
Prodrug Synthesis: Phosphorylation can dramatically increase the aqueous solubility of a parent drug. The resulting phosphate ester prodrug can exhibit improved pharmacokinetics and is often designed to be cleaved by endogenous phosphatases, such as alkaline phosphatase, to release the active drug in vivo.
-
Synthesis of Biological Probes: The synthesis of phosphorylated peptides, lipids, and carbohydrates is essential for studying cellular signaling pathways. These molecules can be used as standards in analytical assays, as substrates for kinases and phosphatases, or as probes to investigate protein-protein interactions.[7]
-
Protecting Group Strategy: this compound is a preferred phosphorylating agent because the benzyl protecting groups are stable to a wide range of reaction conditions but can be readily cleaved. The most common deprotection method is catalytic hydrogenation (e.g., using H₂ and Pd/C), which is highly efficient and clean.[4] For molecules containing other reducible functional groups (e.g., alkenes, alkynes), alternative chemoselective debenzylation methods, such as using palladium acetate and triethylsilane, have been developed.[5][6]
Experimental Protocols
Protocol 1: Phosphorylation of Alcohols via Dibenzyl Phosphite and an Oxidizing Agent
This protocol is adapted from the method developed by Mukaiyama and colleagues, which involves the in situ generation of a pentavalent phosphorus intermediate from dibenzyl phosphite.[4][8]
Materials:
-
Alcohol substrate
-
Dibenzyl phosphite
-
Monobromocyanoacetamide or Bromine
-
Triethylamine (optional, but recommended for acid-sensitive substrates)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Palladium on carbon (10% Pd/C) for deprotection
-
Methanol or Ethanol for deprotection
Procedure: Phosphorylation
-
Dissolve the alcohol substrate (1.0 eq.) and dibenzyl phosphite (1.2 eq.) in anhydrous THF. If using, add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of monobromocyanoacetamide (1.2 eq.) or bromine (1.1 eq.) in anhydrous THF dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude this compound ester product by flash column chromatography on silica gel.
Procedure: Debenzylation (Catalytic Hydrogenation)
-
Dissolve the purified this compound ester in methanol or ethanol.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and stir vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with additional solvent.
-
Concentrate the filtrate in vacuo to yield the final deprotected phosphate product.
Protocol 2: Chemoselective Phosphorylation using TBPP and DBU
This modern protocol is highly effective for complex and sensitive alcohol substrates, utilizing tetrabutylphosphonium perchlorate (TBPP) as the phosphorylating agent and 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU) as a non-nucleophilic base.[5][6]
Materials:
-
Alcohol substrate (with protecting groups if necessary, e.g., silyl ethers for sensitive phenols)
-
Tetrabutylphosphonium perchlorate (TBPP)
-
1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Reagents for workup and purification as described in Protocol 1.
Procedure: Phosphorylation
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol substrate (1.0 eq.) and TBPP (1.5 eq.) in anhydrous DCM or MeCN.
-
Cool the solution to 0 °C.
-
Add DBU (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the resulting crude this compound ester by flash column chromatography.
Data Presentation
The following table summarizes yields for the phosphorylation of various alcohols using a TBPP-based protocol, demonstrating its broad applicability.[5][6]
| Entry | Alcohol Substrate | Base | Solvent | Time (h) | Yield (%) of this compound |
| 1 | 4-Phenylphenol | DBU | MeCN | 2 | 95 |
| 2 | Menthol | DBU | MeCN | 2 | 93 |
| 3 | 1-Adamantanol | DBU | MeCN | 2 | 75 |
| 4 | Cholesterol | DBU | MeCN | 2 | 88 |
| 5 | Dihydroquinine | DBU | MeCN | 2 | 90 |
| 6 | Perillyl alcohol (silyl protected) | DBU | DCM | 2 | 85 |
| 7 | Cannabidiol (silyl protected) | DBU | DCM | 2 | 81 |
Data adapted from "Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis"[5][6]. Yields are isolated yields.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the phosphorylation of an alcohol.
Caption: Simplified reaction pathway for phosphorylation.
Caption: Logic diagram for a phosphate prodrug strategy.
References
- 1. assaygenie.com [assaygenie.com]
- 2. youtube.com [youtube.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Dibenzyl Phosphate in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl phosphate is a versatile and widely utilized reagent in the synthesis of active pharmaceutical ingredients (APIs). Its primary application lies in its role as a phosphorylating agent, enabling the introduction of a phosphate monoester moiety into a molecule. This is particularly crucial in the development of nucleoside and nucleotide prodrugs, where the phosphate group is essential for biological activity but hinders cell membrane permeability. The dibenzyl ester of the phosphate group acts as a protecting group that masks the negative charges of the phosphate, allowing the molecule to cross the cell membrane. Once inside the cell, the benzyl groups are cleaved by cellular enzymes or through catalytic hydrogenation, releasing the active monophosphate form of the drug.
These application notes provide a comprehensive overview of the use of this compound in API synthesis, with a focus on experimental protocols for phosphorylation and deprotection, and its application in the synthesis of antiviral prodrugs.
Key Applications of this compound in API Synthesis
This compound serves several critical functions in the synthesis of APIs:
-
Phosphorylation of Alcohols: It is a key reagent for the phosphorylation of primary, secondary, and tertiary alcohols to form this compound esters. This is a fundamental step in the synthesis of many phosphate-containing APIs.
-
Prodrug Synthesis: this compound is instrumental in the synthesis of nucleoside monophosphate prodrugs. By masking the phosphate group, it enhances the bioavailability of antiviral and anticancer nucleoside analogs.
-
Synthesis of Glycosyl Phosphates: It is used as a reactant for the synthesis of stereospecific 1,2-trans glycosyl phosphates, which are important intermediates in the synthesis of various pharmaceutical compounds[1].
-
Epoxide Ring-Opening: this compound can be used for the ring-opening of epoxides to synthesize dihydroxyacetone phosphate (DHAP) and other important intermediates[1].
Experimental Protocols
Protocol 1: General Procedure for the Phosphorylation of an Alcohol using this compound
This protocol describes a general method for the phosphorylation of a hydroxyl group in a substrate, a key step in the synthesis of many phosphate prodrugs.
Materials:
-
Substrate containing a hydroxyl group
-
This compound
-
Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC))
-
Solvent (e.g., Pyridine, Dichloromethane (DCM))
-
Quenching agent (e.g., water)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve the substrate (1.0 eq) and this compound (1.2 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the coupling agent (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound ester.
Quantitative Data for Phosphorylation Reactions:
| Substrate | Phosphorylating Agent | Coupling Agent | Solvent | Yield (%) | Purity (%) | Reference |
| 5-Fluoro-2'-deoxyuridine (5-FdU) | Dihydrogen POM-phosphate | DCC | Pyridine | 53 | Not Specified | [2][3] |
| Zidovudine (AZT) | bis(POM)-phosphorochloridate | Triethylamine | Not Specified | 47 | Not Specified | [2][3] |
| (R)-Glycidol derivative | This compound | Co(III)(salen)OTs (catalyst) | Not Specified | up to 85 | Not Specified | [4] |
Protocol 2: Deprotection of this compound Esters via Catalytic Hydrogenation
This protocol describes a common and efficient method for the removal of benzyl protecting groups from a this compound ester to yield the free phosphate.
Materials:
-
This compound ester substrate
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc))
-
Hydrogen source (e.g., Hydrogen gas balloon or Parr hydrogenator)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Dissolve the this compound ester (1.0 eq) in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric.
-
Securely attach a hydrogen balloon to the flask or place the flask in a Parr hydrogenator.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phosphate product. Further purification may be required depending on the nature of the product.
Quantitative Data for Deprotection Reactions:
| Substrate | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| This compound derivative | Pd(OH)2 on carbon | THF/EtOH | 86 | Not Specified | [5] |
| Benzyl-protected phenol | Pd/C | EtOH/EtOAc | 85 | Not Specified | [6] |
| N-Benzyl dioctylamine | Pd/C and Nb2O5/C | MeOH | >99 | Not Specified | [7] |
Application Example: Synthesis of Antiviral Prodrugs
Fosamprenavir
Fosamprenavir is an antiretroviral prodrug of amprenavir, used to treat HIV infection. The synthesis of fosamprenavir involves the phosphorylation of the hydroxyl group of the amprenavir precursor. While specific industrial synthesis details involving this compound are proprietary, the general strategy involves phosphorylation followed by deprotection.
Logical Workflow for Fosamprenavir Synthesis
A simplified workflow for the synthesis and activation of Fosamprenavir.
Mechanism of Action of Fosamprenavir
Fosamprenavir itself is inactive. After oral administration, it is rapidly and extensively hydrolyzed by cellular phosphatases in the gut epithelium to amprenavir.[8][9][10] Amprenavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for the assembly of new, infectious virions. By blocking this cleavage, amprenavir leads to the production of immature, non-infectious viral particles.
Signaling Pathway of Amprenavir (Active form of Fosamprenavir)
Mechanism of action of Amprenavir, the active metabolite of Fosamprenavir.
5-Fluoro-2'-deoxyuridine (5-FdU) Prodrugs
5-Fluorouracil (5-FU) and its derivatives are widely used anticancer agents. Their activity relies on the intracellular conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme essential for DNA synthesis and repair.[10][11] The direct administration of FdUMP is not feasible due to its inability to cross cell membranes. The synthesis of a this compound prodrug of 5-FdU would follow the general phosphorylation and deprotection protocols outlined above.
Signaling Pathway of 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP)
Mechanism of action of FdUMP, the active metabolite of 5-FU and its prodrugs.
Conclusion
This compound is an indispensable reagent in modern pharmaceutical synthesis, particularly for the development of phosphate-containing prodrugs. Its ability to mask the polarity of the phosphate group allows for enhanced cellular uptake of APIs, which are then activated intracellularly. The experimental protocols provided herein offer a foundational framework for the application of this compound in the synthesis of various pharmaceutical agents. Researchers and drug development professionals can adapt these methods to their specific substrates and synthetic strategies to advance the discovery and production of novel therapeutics.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of phosphatidic acids via cobalt(salen) catalyzed epoxide ring-opening with this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A review of the synthetic strategies toward the antiviral drug tecovirimat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorodeoxyuridylate - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
Application Notes and Protocols: Dibenzyl Phosphate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dibenzyl phosphate ((BnO)₂P(O)OH) is a highly versatile and widely utilized reagent in organic synthesis. Its unique properties make it an essential tool for introducing phosphate moieties into organic molecules, serving both as a phosphorylating agent and a source of a protected phosphate group.[1][2] The benzyl groups act as effective protecting groups that can be readily removed under mild conditions, typically catalytic hydrogenolysis, which is orthogonal to many other protecting groups used in complex molecule synthesis.[3][4] This attribute is particularly valuable in the synthesis of sensitive biomolecules like carbohydrates, nucleotides, and phosphopeptides, as well as in the development of phosphate-containing prodrugs.[1][5][6]
Key Applications
Phosphorylating Agent for Alcohols and Carbohydrates
This compound is a cornerstone reagent for the phosphorylation of alcohols, including complex structures like nucleosides and carbohydrates.[7] It can be activated in various ways, often by converting it to a more reactive species like tetrabenzyl pyrophosphate (TBPP) or by using coupling agents. This application is fundamental in synthesizing biologically important phosphate esters.[8][9]
Logical Workflow: Phosphorylation and Deprotection
Caption: General workflow for alcohol phosphorylation.
Synthesis of Glycosyl Phosphates
The synthesis of stereospecific 1,2-trans glycosyl phosphates is a critical step in carbohydrate chemistry, and this compound is a key reactant for this transformation.[7][8][9] These compounds are vital intermediates for the synthesis of sugar nucleotides and other glycoconjugates.
Ring-Opening of Epoxides
This compound can act as a nucleophile in the regioselective ring-opening of epoxides.[8][10] This reaction provides a direct route to phosphorylated 1,2-diols. A notable example is its use in the synthesis of dihydroxyacetone phosphate (DHAP), an important intermediate in carbohydrate metabolism and organic synthesis.[2][8][9]
Reaction Diagram: Epoxide Ring-Opening
Caption: Mechanism of epoxide ring-opening.
Phosphate Protecting Group Strategy
The benzyl groups of this compound serve as robust protecting groups for the phosphate moiety.[3] They are stable to a wide range of reaction conditions, including acidic and basic environments used to remove other common protecting groups.[3] Deprotection is typically achieved cleanly via catalytic hydrogenolysis (e.g., using H₂ and Pd/C), yielding the free phosphate and toluene as the only byproduct.[11] More recent methods have also been developed for selective, non-hydrogenolytic debenzylation using reagents like triethylsilane or bromotrimethylsilane (TMSBr).[4][12]
Application in Prodrug Development
The phosphate prodrug approach is a well-established strategy to enhance the aqueous solubility and bioavailability of drugs with poor pharmacokinetic profiles.[6][13] this compound is an ideal reagent for introducing a phosphate monoester promoiety, which can be unmasked in vivo by endogenous enzymes like alkaline phosphatases.[5][6] The benzyl groups provide protection during synthesis and formulation, and are removed in a final step to yield the prodrug.
Logical Diagram: Phosphate Prodrug Strategy
Caption: The logic of phosphate prodrug development.
Quantitative Data Summary
Table 1: Representative Phosphorylation Reaction Yields
| Substrate | Phosphorylating Agent/Method | Product | Yield (%) | Reference |
| Benzylglycidol | This compound, Lewis Acid | Dihydroxyacetone phosphate (DHAP) derivative | High (not specified) | [8] |
| Generic Alcohol (R-OH) | Tetrabenzyl pyrophosphate (from DBP) | R-O-P(O)(OBn)₂ | 88-96% (for TBPP synthesis) | [14] |
| Thioglycoside | This compound, Iodonium ion | 1,2-trans Glycosyl phosphate | Good (not specified) | [8] |
| Cannabidiol (CBD) | TBPP, n-BuLi | CBD-diphosphate | 85% | [4] |
Table 2: Conditions for Debenzylation of Phosphate Esters
| Substrate Type | Reagent/Conditions | Product | Key Features | Reference |
| Dibenzyl Arylphosphate | Bromotrimethylsilane (TMSBr) | Arylphosphate acid | Selective debenzylation, non-hydrogenolytic | [12] |
| This compound Ester | H₂, Pd/C, 5% EtOH/EtOAc | Phosphate Ester | Standard, clean hydrogenolysis | [11] |
| This compound Ester | Triethylsilane (Et₃SiH) | Monobenzyl or fully debenzylated phosphate | Mild, chemoselective, avoids hydrogenation | [4] |
| Boc-Tyr(PO₃Bzl₂)-OH | 50% TFA-DCM (repeated) | Boc-Tyr(PO₃(OH)Bzl)-OH | Selective removal of one benzyl group | [15] |
| Dibenzyl Alkylamidophosphonate | Lithium Chloride (LiCl) in ethoxyethanol | Monobenzyl Alkylamidophosphonate | Selective monodebenzylation via heating | [16] |
Experimental Protocols
Protocol 1: Synthesis of Tetrabenzyl Pyrophosphate (TBPP) - A Key Phosphorylating Agent
This protocol is adapted from Organic Syntheses Procedure.[14]
-
Setup: Charge a reaction vessel with this compound (DBP) (1.0 eq, e.g., 15.24 g, 54.8 mmol) and flush with an inert gas (e.g., Argon).
-
Solvent Addition: Add anhydrous isopropyl acetate (approx. 60 mL) via syringe to create a slurry.
-
Cooling: Cool the stirring slurry to 3 ± 3°C in an ice bath.
-
Reagent Addition: Slowly add a solution of a coupling agent (e.g., a solution of dicyclohexylcarbodiimide or similar) over 10-20 minutes, maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC until completion (typically 30-90 minutes). The disappearance of this compound is a key indicator.
-
Workup: Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g., dicyclohexylurea).
-
Isolation: Concentrate the filtrate under reduced pressure, being careful not to supersaturate the solution. The solubility of TBPP in isopropyl acetate is approximately 676 mg/g at 25°C.
-
Crystallization: Cool the concentrated solution to induce crystallization of the product.
-
Final Product: Collect the white crystalline solid by filtration, wash with cold solvent, and dry under vacuum. The expected yield is typically high (88-96%). Store the product in a freezer as a dry solid.
Protocol 2: General Deprotection of this compound Esters via Hydrogenolysis
This protocol is a general method based on common laboratory practices.[11]
-
Preparation: Dissolve the this compound ester (1.0 eq) in a suitable solvent mixture, such as 5% ethanol in ethyl acetate, in a flask appropriate for hydrogenation.
-
Catalyst Addition: Add Palladium on carbon (Pd/C, typically 10% w/w) to the solution. The amount can range from 5 to 20 mol% relative to the substrate.
-
Hydrogenation: Seal the reaction vessel and purge thoroughly with hydrogen gas (or use a hydrogen balloon). Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material. Reactions are typically complete within 2-24 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected phosphate product. Further purification by chromatography or crystallization may be necessary depending on the product's properties.
Protocol 3: Selective Monodebenzylation using Triethylsilane
This protocol is adapted from a procedure for mild, chemoselective debenzylation.[4]
-
Setup: Dissolve the this compound compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Reagent Addition: Add triethylsilane (Et₃SiH). For monodebenzylation, use approximately 1.25 equivalents. For complete debenzylation, use 1.25 equivalents per benzyl group (i.e., 2.5 eq).
-
Initiation: Add a Lewis acid or a suitable activator as required by the specific substrate (e.g., B(C₆F₅)₃ or TFA).
-
Reaction: Stir the reaction at room temperature and monitor its progress by ³¹P NMR, TLC, or LC-MS.
-
Workup: Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to isolate the monobenzyl or fully debenzylated phosphate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 1623-08-1,this compound | lookchem [lookchem.com]
- 3. A Fluorous Phosphate Protecting Group with Applications to Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 6. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. This compound 99 1623-08-1 [sigmaaldrich.com]
- 9. This compound Manufacturer - CAS 1623-08-01 [elampharma.com]
- 10. This compound 99 1623-08-1 [sigmaaldrich.com]
- 11. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: Dibenzyl Phosphate for the Ring-Opening of Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds that are key structural motifs in numerous pharmaceuticals and biologically active molecules. Dibenzyl phosphate has emerged as a robust nucleophile for this reaction, particularly in the presence of a catalyst, offering a direct pathway to phosphorylated glycerol derivatives. This approach is highlighted in the synthesis of phosphatidic acids and their analogues, which are crucial lipids involved in cell signaling and membrane structure.
This document provides detailed application notes and experimental protocols for the ring-opening of epoxides using this compound, focusing on a cobalt-salen catalyzed system. The methodologies described herein are based on established literature, offering a reliable foundation for researchers in organic synthesis and drug development.[1][2][3][4][5]
Reaction Mechanism and Principle
The reaction involves the nucleophilic attack of this compound on one of the carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring and the formation of a phosphate ester and a hydroxyl group on adjacent carbons. The regioselectivity of the attack is a critical aspect of this transformation. In the case of terminal epoxides, the reaction proceeds with excellent regioselectivity, with the phosphate attacking the less sterically hindered terminal carbon.[1][2][5][6]
The use of a Co(III)-salen catalyst has been shown to be highly effective in promoting this reaction, leading to high yields under mild conditions.[1][2][3][4][5] The catalyst is believed to activate the epoxide, making it more susceptible to nucleophilic attack.
Experimental Data
The following table summarizes the yields obtained for the cobalt-salen catalyzed ring-opening of various epoxides with this compound. This data demonstrates the substrate scope and efficiency of the reaction.
| Entry | Epoxide Substrate | Product | Yield (%) |
| 1 | (S)-Benzyl glycidyl ether | (S)-Dibenzyl (3-(benzyloxy)-2-hydroxypropyl) phosphate | 84 |
| 2 | (S)-Glycidyl trityl ether | (S)-Dibenzyl (2-hydroxy-3-(trityloxy)propyl) phosphate | 85 |
| 3 | (S)-tert-Butyldiphenylsilyl glycidyl ether | Dibenzyl (3-((tert-butyldiphenylsilyl)oxy)-2-hydroxypropyl) phosphate | 85 |
| 4 | (S)-Epichlorohydrin | (S)-Dibenzyl (3-chloro-2-hydroxypropyl) phosphate | 61 |
Data extracted from the supplementary information of "Synthesis of Phosphatidic Acids via Cobalt(salen) Catalyzed Epoxide Ring-opening with this compound".[7]
Experimental Protocols
General Procedure for the Cobalt-Salen Catalyzed Ring-Opening of Epoxides
This protocol outlines the general method for the reaction of an epoxide with this compound in the presence of a Co-salen catalyst.
Materials:
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Epoxide substrate
-
Co-salen catalyst (e.g., (R,R)-Co(II)(salen) and subsequent oxidation to Co(III))
-
Dry Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard Schlenk line or glovebox equipment
-
Silica gel for column chromatography
Procedure:
-
Preparation of the this compound DIPEA Salt: In a vial, stir a 1:1 mixture of this compound and DIPEA in dichloromethane (CH₂Cl₂). The resulting Hünig's salt can be purified by silica gel column chromatography (e.g., 5% MeOH in EtOAc). Alternatively, the salt can be generated in situ by stirring the components in dry THF for 5 minutes.[7]
-
Reaction Setup: To a vial containing a stirrer bar, add the this compound DIPEA salt (1.0 equiv) and the epoxide (1.0 equiv) in dry THF (final concentration of ~2 M) under a nitrogen atmosphere.[7]
-
Catalyst Addition: Add the Co-salen catalyst (e.g., 10 mol%).[7]
-
Reaction: Allow the mixture to stir for 16 hours under an oxygen atmosphere (if starting with Co(II)-salen to form the active Co(III) species in situ).[7]
-
Work-up and Purification: Upon completion, the viscous reaction mixture is purified directly by column chromatography on silica gel (e.g., 50% EtOAc in pentane) to yield the desired phosphate triester as a viscous oil.[7]
Diagram: Experimental Workflow
Caption: General workflow for the cobalt-catalyzed ring-opening of epoxides.
Signaling Pathway Context: Synthesis of Phosphatidic Acid
The described synthetic method provides a direct route to phosphatidic acids, which are key intermediates in glycerophospholipid biosynthesis and important signaling molecules. Phosphatidic acids are involved in the regulation of various cellular processes, including cell growth, proliferation, and survival, often through the activation of downstream signaling pathways such as the mTOR and Hippo pathways.[1] The ability to synthesize structurally diverse phosphatidic acids and their analogues is therefore of significant interest for researchers studying these pathways and for the development of potential therapeutic agents.
Diagram: Logical Relationship in Phospholipid Synthesis
Caption: Synthesis of phosphatidic acid via epoxide ring-opening for cell signaling studies.
Conclusion
The cobalt-salen catalyzed ring-opening of epoxides with this compound is a highly efficient and regioselective method for the synthesis of phosphorylated 1,2-diols. This reaction has proven valuable in the synthesis of complex lipids such as phosphatidic acids, demonstrating its utility in chemical biology and drug development. The provided protocols and data offer a practical guide for the implementation of this methodology in the laboratory.
References
- 1. Synthesis of phosphatidic acids via cobalt(salen) catalyzed epoxide ring-opening with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of phosphatidic acids via cobalt(salen) catalyzed epoxide ring-opening with this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of phosphatidic acids via cobalt(salen) catalyzed epoxide ring-opening with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: The Role of Dibenzyl Phosphate in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl phosphate (DBP) is a dialkyl phosphate ester that serves as a versatile reagent in organic synthesis and is a key intermediate in the preparation of more complex molecules, including active pharmaceutical ingredients and enzyme substrates.[1][2][3] While not commonly employed as a direct substrate or inhibitor in routine enzyme assays, its chemical properties and structural similarity to endogenous phosphates make it a compound of interest for specialized enzyme kinetics studies. These application notes provide an overview of the known characteristics of this compound and offer detailed protocols for its investigation as a potential phosphatase substrate and inhibitor.
Chemical Properties and Known Applications
This compound is primarily utilized as a phosphorylating agent and a precursor in multi-step organic syntheses.[1] Its benzyl protecting groups can be removed under specific conditions, making it a useful building block for introducing a phosphate moiety into a target molecule.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 1623-08-1 | [4] |
| Molecular Formula | C₁₄H₁₅O₄P | [4] |
| Molecular Weight | 278.24 g/mol | [4] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 78-80 °C | [3] |
| Solubility | Insoluble in water | [5] |
Non-Enzymatic Hydrolysis of this compound
Understanding the stability of this compound in aqueous solutions is critical for designing and interpreting enzyme kinetic assays. The non-enzymatic hydrolysis of this compound has been studied, and its rate is dependent on pH. The monoanionic form of a related compound, monobenzyl phosphate, hydrolyzes much more readily than the corresponding monoanion of this compound.[6] This suggests that this compound is relatively stable under neutral and alkaline conditions, which is a prerequisite for its use in many enzyme assays. The hydrolysis of this compound in the presence of water yields dibenzyl alcohol and phosphoric acid, a reaction that can be facilitated under acidic or basic conditions.[7]
Experimental Protocols
The following protocols are designed as a starting point for researchers wishing to investigate the interaction of this compound with phosphatases.
Protocol 1: Screening this compound as a Phosphatase Substrate
Objective: To determine if a given phosphatase can catalyze the hydrolysis of this compound and to estimate the kinetic parameters (Kₘ and Vₘₐₓ) if it is a substrate.
Principle: The enzymatic hydrolysis of this compound will release inorganic phosphate (Pi). The rate of Pi formation can be monitored using a colorimetric method, such as the Malachite Green Phosphate Assay.
Materials:
-
This compound (DBP)
-
Purified phosphatase (e.g., Calf Intestinal Alkaline Phosphatase, PTP1B)
-
Assay Buffer (e.g., for alkaline phosphatase: 50 mM Tris-HCl, pH 9.0, 1 mM MgCl₂; for protein tyrosine phosphatases: 50 mM HEPES, pH 7.4, 1 mM DTT)
-
Malachite Green Phosphate Assay Kit
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM in a suitable organic solvent like DMSO, as it is poorly soluble in water).
-
Prepare a series of working solutions of DBP by diluting the stock solution in the Assay Buffer. It is important to ensure that the final concentration of the organic solvent is low (e.g., <1%) and does not affect enzyme activity.
-
Prepare a solution of the phosphatase at a suitable concentration in the Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.
-
Prepare a standard curve of inorganic phosphate using the provided standard.
-
-
Enzyme Assay:
-
To each well of a 96-well plate, add a fixed volume of the phosphatase solution.
-
To initiate the reaction, add varying concentrations of the this compound working solutions to the wells.
-
Include a "no enzyme" control for each DBP concentration to account for non-enzymatic hydrolysis.
-
Include a "no substrate" control to measure any background phosphate in the enzyme preparation.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the Malachite Green reagent as per the kit protocol. This reagent is typically acidic and will stop the enzymatic reaction.
-
Allow the color to develop and measure the absorbance at the recommended wavelength (typically around 620-650 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" controls from the corresponding experimental wells.
-
Use the phosphate standard curve to convert the absorbance values into the concentration of inorganic phosphate produced.
-
Plot the initial reaction velocity (rate of Pi formation) against the this compound concentration.
-
If the enzyme is active on DBP, the data should fit the Michaelis-Menten equation. Use non-linear regression software to determine the Kₘ and Vₘₐₓ values.
-
Table 2: Example Data Layout for Substrate Screening
| [this compound] (µM) | Absorbance (with enzyme) | Absorbance (no enzyme) | Corrected Absorbance | [Pi] (µM) | Velocity (µM/min) |
| 0 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 | |||||
| 250 | |||||
| 500 |
Protocol 2: Screening this compound as a Competitive Phosphatase Inhibitor
Objective: To determine if this compound can act as a competitive inhibitor of a phosphatase using a known chromogenic substrate.
Principle: A competitive inhibitor will bind to the active site of the enzyme and compete with the substrate. This will result in an apparent increase in the Kₘ of the substrate with no change in the Vₘₐₓ. The activity of the phosphatase is measured using a substrate like p-nitrophenyl phosphate (pNPP), which produces a colored product (p-nitrophenol) upon hydrolysis.
Materials:
-
This compound (DBP)
-
Purified phosphatase (e.g., Calf Intestinal Alkaline Phosphatase)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM MgCl₂)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Prepare a stock solution of pNPP (e.g., 100 mM in water or buffer).
-
Prepare a solution of the phosphatase in Assay Buffer.
-
-
Enzyme Assay:
-
Set up a matrix of reactions in a 96-well plate with varying concentrations of pNPP and fixed concentrations of this compound.
-
For each concentration of DBP (including a zero-inhibitor control), perform a substrate titration with varying concentrations of pNPP.
-
Add the Assay Buffer, this compound (or DMSO for the control), and the enzyme to the wells and pre-incubate for a short period (e.g., 5-10 minutes) at the optimal temperature.
-
Initiate the reaction by adding the pNPP solution.
-
Incubate for a fixed time within the linear range of the reaction.
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each substrate and inhibitor concentration.
-
Plot the velocity versus pNPP concentration for each this compound concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.
-
To visualize the inhibition pattern, create a Lineweaver-Burk plot (1/velocity vs. 1/[pNPP]). For competitive inhibition, the lines should intersect on the y-axis.
-
If competitive inhibition is observed, the inhibition constant (Kᵢ) can be determined from the relationship: Kₘ(app) = Kₘ(1 + [I]/Kᵢ), where Kₘ(app) is the apparent Kₘ in the presence of inhibitor concentration [I].
-
Table 3: Example Data Layout for Inhibition Screening
| [pNPP] (µM) | Velocity (No Inhibitor) | Velocity ([DBP] = X µM) | Velocity ([DBP] = Y µM) |
| 0 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1623-08-1 [chemicalbook.com]
- 3. 磷酸二苄酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C14H15O4P | CID 74189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Synthesis and Evaluation of Novel Inhibitors of the Non-Mevalonate Pathway (MEP) - ProQuest [proquest.com]
- 7. Buy Sodium this compound | 97174-13-5 [smolecule.com]
Application Notes and Protocols: Synthesis of Stereospecific Glycosyl Phosphates with Dibenzyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereospecific synthesis of glycosyl phosphates utilizing dibenzyl phosphate. This class of molecules holds significant value as intermediates in the synthesis of complex carbohydrates, nucleotide sugars, and as haptens for the development of conjugate vaccines and antiviral prodrugs. The methodologies outlined below focus on achieving high stereoselectivity at the anomeric center, a critical factor for biological activity.
Introduction
Glycosyl phosphates are key biological molecules and versatile synthetic intermediates. The stereochemistry at the anomeric position is crucial for their function and for the stereochemical outcome of subsequent glycosylation reactions. This compound is a widely used phosphorylating agent in this context due to the stability of the resulting dibenzyl glycosyl phosphates and the ease of deprotection of the benzyl groups by hydrogenolysis. This document outlines three primary methods for the stereoselective synthesis of dibenzyl glycosyl phosphates: synthesis from glycosyl bromides, synthesis from glycals, and the Mitsunobu reaction with anomeric lactols.
Data Presentation
The following tables summarize quantitative data for the synthesis of various dibenzyl glycosyl phosphates, allowing for easy comparison of different methodologies and substrates.
Table 1: Synthesis of β-D-Glucopyranosyl Dibenzyl Phosphates
| Starting Material | Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| Acetobromoglucose | Glycosyl Bromide | Silver this compound | Toluene | RT | 12 | 75 | 1:15 |
| 2,3,4,6-Tetra-O-acetyl-D-glucopyranose | Mitsunobu | PPh₃, DIAD, this compound | THF | 0 to RT | 4 | 68 | 1:9 |
| 3,4,6-Tri-O-acetyl-D-glucal | Glycal | This compound, NIS | CH₂Cl₂ | -20 | 2 | 85 (α-iodo) | >20:1 (α-iodo) |
Table 2: Synthesis of α-D-Mannopyranosyl Dibenzyl Phosphates
| Starting Material | Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranose | Mitsunobu | PPh₃, DIAD, this compound | Toluene | 0 to RT | 6 | 72 | >10:1 |
| 3,4,6-Tri-O-acetyl-D-mannal | Glycal | This compound, IDCP | CH₂Cl₂ | -40 | 3 | 78 (α-iodo) | >20:1 (α-iodo) |
Table 3: Synthesis of 2-Deoxyglycosyl Dibenzyl Phosphates
| Starting Material | Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomer |
| 3,4,6-Tri-O-acetyl-D-glucal | Glycal | This compound, NIS | CH₂Cl₂ | -20 | 2 | 80 (α-iodo) | α |
| 2-Deoxy-glycosyl chloride | Glycosyl Halide | Silver this compound | Toluene | RT | 16 | 65 | α |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of β-D-Glucopyranosyl this compound from Acetobromoglucose
This protocol describes the synthesis of a 1,2-trans-glycosyl phosphate, which typically proceeds with high β-selectivity for glucose derivatives due to neighboring group participation from the C2-acetyl group.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
This compound
-
Silver carbonate (Ag₂CO₃) or Silver oxide (Ag₂O)
-
Anhydrous toluene
-
Dicalite® or Celite®
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.2 equiv.) in anhydrous toluene (10 mL per 1 mmol of glycosyl bromide) under an argon atmosphere, add silver carbonate (1.5 equiv.).
-
Stir the suspension in the dark at room temperature for 30 minutes.
-
Add a solution of acetobromoglucose (1.0 equiv.) in anhydrous toluene (5 mL per 1 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture vigorously in the dark at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Dicalite® or Celite® to remove silver salts. Wash the pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired dibenzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl phosphate.
Protocol 2: Stereoselective Synthesis of α-D-Mannopyranosyl this compound via the Mitsunobu Reaction
This protocol is suitable for the synthesis of 1,2-cis-glycosyl phosphates, such as the α-mannosyl phosphate, where neighboring group participation is absent. The stereochemical outcome of the Mitsunobu reaction can be highly dependent on the substrate and reaction conditions. For mannose derivatives with a free anomeric hydroxyl group, the reaction with this compound generally favors the formation of the α-anomer.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-mannopyranose (as a mixture of anomers)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF) or Toluene
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 2,3,4,6-tetra-O-benzyl-D-mannopyranose (1.0 equiv.) and this compound (1.5 equiv.) in anhydrous THF (15 mL per 1 mmol of sugar) under an argon atmosphere.
-
Add triphenylphosphine (1.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add DIAD (1.5 equiv.) dropwise to the cooled solution over 15 minutes. A color change to yellow or orange is typically observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography. A common strategy is to first elute with a non-polar solvent (e.g., hexanes) to remove the triphenylphosphine oxide and hydrazine byproducts, followed by a gradient of ethyl acetate in hexanes to isolate the desired dibenzyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranosyl phosphate.
Protocol 3: Synthesis of Dibenzyl 2-Deoxy-α-D-glucopyranosyl Phosphate from a Glycal
This method allows for the synthesis of 2-deoxyglycosyl phosphates. The reaction proceeds via an intermediate 2-deoxy-2-iodo species, which is then displaced by the phosphate nucleophile. This method generally provides the α-anomer.
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
This compound
-
N-Iodosuccinimide (NIS)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv.) and this compound (1.2 equiv.) in anhydrous dichloromethane (20 mL per 1 mmol of glycal) under an argon atmosphere.
-
Cool the solution to -20 °C (a carbon tetrachloride/dry ice bath can be used).
-
Add N-iodosuccinimide (1.3 equiv.) in one portion to the cooled solution.
-
Stir the reaction mixture at -20 °C for 2-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the dibenzyl 3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate.
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Dibenzyl Phosphate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of dibenzyl phosphate synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound
-
Question: My reaction resulted in a significantly lower than expected yield of this compound. What are the likely causes and how can I improve it?
-
Answer: Low yields are a common issue and can stem from several factors. The primary areas to investigate are reaction temperature, stoichiometry of reactants, and moisture control.
-
Temperature Control: The reaction between benzyl alcohol and phosphorylating agents like phosphorus oxychloride (POCl3) is exothermic. If the temperature is too high, it can promote the formation of byproducts such as tribenzyl phosphate and benzyl chloride. It is crucial to maintain a low and stable temperature, typically between 0 °C and 5 °C, especially during the addition of the phosphorylating agent.
-
Stoichiometry: The molar ratio of benzyl alcohol to the phosphorylating agent is critical. An excess of benzyl alcohol can lead to the formation of tribenzyl phosphate, while an excess of the phosphorylating agent may result in higher proportions of monobenzyl phosphate. A common starting point is a molar ratio of approximately 2:1 of benzyl alcohol to POCl3. Careful optimization of this ratio for your specific conditions is recommended.
-
Moisture: Phosphorus halides like POCl3 are highly sensitive to moisture. Any water present in the reactants or glassware will consume the phosphorylating agent, reducing the yield of the desired product. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.
-
A logical workflow for troubleshooting low yield is presented below.
Issue 2: Presence of Significant Byproducts (Monobenzyl and Tribenzyl Phosphate)
-
Question: My final product is contaminated with significant amounts of monobenzyl phosphate and/or tribenzyl phosphate. How can I minimize their formation?
-
Answer: The formation of these byproducts is directly related to the stoichiometry and reaction conditions.
-
Minimizing Monobenzyl Phosphate: This byproduct is favored when there is a relative excess of the phosphorylating agent (e.g., POCl3). To minimize its formation, ensure that the benzyl alcohol is not the limiting reagent. A slight excess of benzyl alcohol relative to the 2:1 stoichiometric ratio can help, but this must be balanced to avoid forming tribenzyl phosphate.
-
Minimizing Tribenzyl Phosphate: This byproduct forms when this compound reacts with additional benzyl alcohol. This is more likely to occur if the reaction temperature is too high or if there is a significant excess of benzyl alcohol. Maintaining a low temperature and carefully controlling the stoichiometry are the primary methods to avoid its formation.
-
The relationship between reactants and potential products is illustrated in the diagram below.
Issue 3: Difficulty in Product Purification and Isolation
-
Question: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification strategies?
-
Answer: Purification can be challenging due to the similar polarities of the desired product and byproducts.
-
Work-up: After the reaction is complete, the mixture is typically quenched with ice-cold water or a buffer solution to hydrolyze any remaining POCl3 and separate the organic and aqueous layers.
-
Extraction: The product is usually extracted into an organic solvent like dichloromethane or diethyl ether. Washing the organic layer with a mild base (e.g., a saturated sodium bicarbonate solution) can help remove acidic impurities like monobenzyl phosphate.
-
Crystallization: this compound is a solid at room temperature and can often be purified by crystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography on silica gel is an effective method for separating this compound from the more polar monobenzyl phosphate and the less polar tribenzyl phosphate.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for this compound synthesis?
-
A1: The reaction is often carried out in the presence of a non-protic solvent that can also act as an acid scavenger. Pyridine is a common choice as it serves both as a solvent and a base to neutralize the HCl generated during the reaction with POCl3. Other tertiary amines or non-nucleophilic bases in solvents like dichloromethane can also be used.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate over time, you can observe the consumption of the starting materials and the formation of the product and byproducts. A suitable mobile phase would typically be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane.
-
-
Q3: Is phosphorus pentoxide (P2O5) a viable alternative to POCl3?
-
A3: Yes, P2O5 can be used as a phosphorylating agent. The reaction with benzyl alcohol in an inert solvent can produce a mixture of phosphate esters. However, controlling the stoichiometry to selectively obtain the dibenzyl ester can be more challenging with P2O5 compared to POCl3.
-
Data on Reaction Conditions and Yields
The following table summarizes different reported conditions for the synthesis of this compound to provide a comparative overview.
| Phosphorylating Agent | Molar Ratio (Benzyl Alcohol : Agent) | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| POCl3 | 2.1 : 1 | Pyridine | 0 - 5 | 4 | ~85 | |
| POCl3 | 2.0 : 1 | Dichloromethane | 0 | 3 | ~80 | |
| P2O5 | 4 : 1 | Benzene | Reflux | 6 | Variable |
Experimental Protocol: Synthesis via Phosphorus Oxychloride
This protocol provides a general procedure for the synthesis of this compound.
Methodology:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous pyridine and benzyl alcohol (2.1 equivalents).
-
Reaction Initiation: The flask is cooled to 0 °C in an ice-salt bath. Phosphorus oxychloride (1 equivalent) is added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2-4 hours. The progress is monitored by TLC.
-
Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and water with vigorous stirring.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to afford the pure product.
Technical Support Center: Dibenzyl Phosphate Deprotection
Welcome to the technical support center for dibenzyl phosphate deprotection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of this compound protecting groups.
Troubleshooting Guides
This section provides solutions to specific problems you might be encountering in the lab.
Issue 1: Slow or Incomplete Deprotection via Catalytic Hydrogenolysis
Q: My hydrogenolysis reaction (using H₂ gas and Pd/C) is very slow or has stalled. What are the common causes and how can I fix it?
A: Slow or incomplete hydrogenolysis is a frequent issue. The primary causes and potential solutions are outlined below:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly sensitive to poisoning, particularly by sulfur-containing and some nitrogen-containing functional groups within your substrate or from impurities.[1][2] Even trace amounts can deactivate the catalyst.[1] Amines in the substrate or product can also coordinate to the palladium, reducing its activity.[3]
-
Solution: Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%). If your substrate contains basic nitrogen atoms, adding a stoichiometric amount of a mild acid like acetic acid can prevent catalyst inhibition.[1][2] For substrates with potential catalyst poisons, consider using a more robust catalyst or an alternative deprotection method entirely.
-
-
Poor Catalyst Quality or Activity: The activity of Palladium on Carbon (Pd/C) can differ significantly between batches, suppliers, or due to improper storage.[1][4] The catalyst can "go bad" over time, especially if exposed to volatile chemicals containing sulfur.[4]
-
Mass Transfer Limitations: As a heterogeneous reaction, the rate can be limited by the diffusion of hydrogen gas and the substrate to the catalyst surface.
-
Steric Hindrance: A sterically hindered this compound group may have poor access to the catalyst surface.
-
Solution: Consider increasing the reaction temperature and pressure.[1] If the reaction remains sluggish, an alternative chemical deprotection method may be necessary.
-
dot
References
Technical Support Center: Purification of Crude Dibenzyl Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude dibenzyl phosphate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for purifying crude this compound are solvent purification/recrystallization and extractive workup. High-performance liquid chromatography (HPLC) is also utilized, primarily for purity analysis but can be adapted for preparative separation.[1][2] Another technique involves the formation and crystallization of an alkali or alkaline earth metal salt of this compound.[3]
Q2: What level of purity can I expect from these methods?
A2: With solvent purification using methyl tert-butyl ether, HPLC purity of over 99% can be achieved.[1][4] Purification via an intermediate sodium salt has been reported to yield purity as high as 95%, which can be further enhanced to 99.5% by recrystallization from an ethyl acetate/petroleum ether mixture.[1]
Q3: What are the typical impurities in crude this compound?
A3: Common impurities include unreacted starting materials such as benzyl alcohol and dibenzyl phosphite, as well as byproducts from side reactions that occur during synthesis.[1][4] The specific impurities will depend on the synthetic route employed.
Q4: Can I use column chromatography for purification?
A4: While the provided literature primarily details recrystallization and extraction, column chromatography is a standard technique for purifying organic compounds.[5][6] For this compound, a reverse-phase HPLC column (like C18) with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic acid) has been shown to be effective for analysis and is scalable for preparative separation.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After Solvent Purification
| Possible Cause | Troubleshooting Step |
| Incomplete removal of impurities. | - Ensure thorough mixing and sufficient stirring time (e.g., 20 minutes) when washing the crude product with the solvent (e.g., methyl tert-butyl ether).[1] - Consider a second wash with fresh solvent. |
| Inappropriate solvent choice. | - Methyl tert-butyl ether is a proven solvent for effectively removing a variety of impurities.[1][4] - An ethyl acetate/petroleum ether mixture (e.g., 1:3 ratio) can also be used for recrystallization.[1] |
| Product is not fully precipitating. | - After dissolving the crude product at an elevated temperature (e.g., 40-50°C), cool the solution to a lower temperature (e.g., ~0°C) and stir for an extended period (e.g., 1 hour) to maximize crystal formation.[1] |
Problem 2: Poor Separation During Extractive Workup
| Possible Cause | Troubleshooting Step |
| Emulsion formation. | - Allow the separatory funnel to stand for a longer period. - Gently swirl the funnel instead of vigorous shaking. - Add a small amount of brine to help break the emulsion. |
| Incorrect pH of the aqueous phase. | - Ensure the aqueous phase is sufficiently acidic (e.g., using 4mol/L HCl) to protonate the this compound and drive it into the organic layer (e.g., dichloromethane).[1] |
| Incomplete extraction. | - Perform multiple extractions (e.g., 2-3 times) with the organic solvent to ensure complete recovery of the product from the aqueous phase.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from various purification protocols.
Table 1: Purity and Yield from Different Purification Methods
| Purification Method | Solvent(s) | Initial Purity | Final Purity (HPLC) | Yield | Reference |
| Solvent Wash & Drying | Methyl tert-butyl ether | ~97.5% (wet product) | 99.2% | 74.5% (overall) | [1][4] |
| Salt Formation & Recrystallization | Carbon tetrachloride, HCl, Ethyl acetate/petroleum ether (1:3) | 95% (as sodium salt) | 99.5% | 88.1% (recrystallization step) | [1] |
Experimental Protocols
Protocol 1: Purification by Solvent Wash
This protocol is adapted from a patented method for the purification of this compound.[1][4]
-
Slurry Formation: Add the wet, crude this compound to methyl tert-butyl ether (a typical ratio is 1 kg of crude product to 1.33 kg of solvent).
-
Stirring: Stir the resulting slurry at a temperature of 40-50°C for 20 minutes.
-
Cooling & Crystallization: Cool the mixture to approximately 0°C and continue stirring for 1 hour to induce crystallization.
-
Isolation: Isolate the solid product by centrifugation or filtration.
-
Drying: Dry the purified this compound under forced air at 40-50°C to obtain a white, powdery solid.
Protocol 2: Purification by Extractive Workup
This protocol describes a typical workup following the synthesis of this compound.[1]
-
Initial Quenching & Extraction: After the reaction is complete, remove any solid byproducts by filtration. Add an ester solvent like ethyl acetate, stir, and separate the layers.
-
Acidification & Extraction: Take the aqueous phase and add a halogenated alkane solvent such as dichloromethane, followed by the addition of hydrochloric acid (e.g., 4mol/L). Stir for 20 minutes, then allow the layers to separate.
-
Organic Phase Collection: Collect the organic (dichloromethane) layer. Re-extract the aqueous layer twice more with dichloromethane to ensure complete product recovery.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Final Solvent Treatment: Add methyl tert-butyl ether and distill under vacuum until no more solvent comes off. Add a fresh portion of methyl tert-butyl ether, stir at 40-50°C for 20 minutes, then cool to ~0°C and stir for 1 hour to precipitate the purified product. Isolate by filtration.
Visualizations
Caption: Overview of this compound Purification Workflows.
Caption: Troubleshooting Logic for Low Purity of this compound.
References
- 1. CN114380859A - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. JPH08134086A - Method for producing this compound / alkali metal salt or alkaline earth metal salt - Google Patents [patents.google.com]
- 4. CN114380859B - Preparation method of this compound and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
identifying side products in dibenzyl phosphate reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage side products in reactions involving dibenzyl phosphate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound as a phosphorylating agent?
A1: The most prevalent side product is tetrabenzyl pyrophosphate (TBPP) , which arises from the self-condensation of two this compound molecules. This is particularly common when using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).[1][2] Another potential, though less common, side product is benzyl alcohol , resulting from the hydrolysis of this compound, especially under alkaline conditions.[3]
Q2: During the deprotection of the benzyl groups from a phosphorylated molecule, what side reactions can occur?
A2: A significant side reaction during debenzylation, particularly in peptide synthesis, is the benzylation of sensitive amino acid residues . This can occur when using strong acids like trifluoroacetic acid (TFA) for deprotection, where the cleaved benzyl cation can alkylate nucleophilic side chains.[4] Incomplete debenzylation can also lead to the persistence of mono- or di-benzylated phosphate groups, resulting in a mixture of products.[5]
Q3: How can I detect the presence of these side products in my reaction mixture?
A3: The primary analytical techniques for identifying side products in this compound reactions are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: A reverse-phase HPLC method can effectively separate this compound, the desired phosphorylated product, and side products like tetrabenzyl pyrophosphate.[6][7]
-
NMR: 31P NMR spectroscopy is particularly powerful for identifying phosphorus-containing compounds. This compound, tetrabenzyl pyrophosphate, and the desired phosphorylated product will have distinct chemical shifts.[6][8][9] 1H NMR can also be used to identify benzyl groups and other structural features of the products and byproducts.[8]
Troubleshooting Guides
Issue 1: Formation of Tetrabenzyl Pyrophosphate (TBPP)
Symptoms:
-
A significant peak corresponding to the mass of TBPP (m/z 538.47) is observed in the mass spectrum.
-
A distinct peak with a characteristic chemical shift for TBPP (around -12.3 ppm in CDCl₃) appears in the 31P NMR spectrum.[6]
-
An additional peak is present in the HPLC chromatogram, often eluting later than the desired product due to its larger size and hydrophobicity.
Root Causes:
-
Use of condensing agents like DCC promotes the formation of a reactive phosphodiester intermediate, which can then react with another molecule of this compound.[2]
-
Higher reaction temperatures and polar solvents can favor the formation of TBPP.[1]
Solutions:
| Strategy | Recommendation |
| Choice of Coupling Agent | Avoid or minimize the use of carbodiimides (e.g., DCC). Consider alternative phosphorylation methods if TBPP formation is persistent. |
| Reaction Conditions | Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to disfavor the side reaction.[1] |
| Stoichiometry Control | Use a slight excess of the alcohol or other nucleophile being phosphorylated to favor the desired reaction over self-condensation. |
| Work-up Procedure | TBPP can sometimes be separated from the desired product by careful column chromatography or recrystallization. |
Issue 2: Benzylation of Sensitive Residues During Deprotection
Symptoms:
-
Mass spectrometry shows unexpected mass additions corresponding to one or more benzyl groups on the final product.
-
1H NMR reveals additional aromatic signals and benzylic protons that do not correspond to the expected structure.
-
In peptide synthesis, amino acid analysis might show modified residues.
Root Causes:
-
The use of strong acidic conditions (e.g., high concentrations of TFA) for deprotection generates benzyl cations that can act as alkylating agents.[4]
-
Nucleophilic residues, such as methionine, cysteine, and tryptophan, are particularly susceptible to benzylation.
Solutions:
| Strategy | Recommendation |
| Choice of Scavengers | Include a scavenger in the cleavage cocktail to trap the benzyl cations. Common scavengers include ethanedithiol (EDT), thioanisole, or triisopropylsilane (TIS).[4] |
| Deprotection Conditions | Use a lower concentration of TFA or a shorter reaction time if possible. Alternatively, explore milder deprotection methods such as hydrogenolysis (Pd/C, H₂) if the molecule is stable to these conditions.[5] |
| Protecting Group Strategy | For highly sensitive substrates, consider using alternative phosphate protecting groups that can be removed under milder, non-acidic conditions. |
Issue 3: Incomplete Reaction or Deprotection
Symptoms:
-
HPLC analysis shows a mixture of starting material, partially deprotected intermediates, and the final product.
-
31P NMR indicates the presence of multiple phosphorus-containing species.
Root Causes:
-
Insufficient reaction time or temperature.
-
Deactivation of the catalyst (in the case of hydrogenolysis).[5]
-
Steric hindrance around the phosphate group.
Solutions:
| Strategy | Recommendation |
| Optimize Reaction Conditions | Increase the reaction time and/or temperature and monitor the progress by TLC or HPLC. |
| Catalyst Management (for Hydrogenolysis) | Use a fresh, active catalyst. Ensure efficient stirring to maintain good contact between the catalyst and the substrate.[5] If catalyst poisoning is suspected, adding a small amount of a weak acid might help. |
| Reagent Stoichiometry | Ensure a sufficient excess of the deprotecting agent is used. |
Experimental Protocols & Data
Protocol 1: HPLC Method for Reaction Monitoring
This protocol provides a general method for separating this compound, tetrabenzyl pyrophosphate, and a hypothetical phosphorylated product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Expected Elution Order:
-
This compound
-
Desired Phosphorylated Product (will vary based on structure)
-
Tetrabenzyl pyrophosphate
Quantitative Data Summary
The following table summarizes the expected trends in side product formation based on reaction conditions. Note: Specific yields can vary significantly depending on the substrate and precise reaction conditions. This table is for illustrative purposes.
| Reaction Type | Condition | Main Product Yield (Illustrative) | Major Side Product | Side Product Yield (Illustrative) |
| Phosphorylation with DCC | Low Temperature (0 °C) | 70-80% | Tetrabenzyl pyrophosphate | 10-20% |
| Room Temperature | 50-60% | Tetrabenzyl pyrophosphate | 30-40% | |
| Debenzylation with TFA | No Scavenger | 60-70% | Benzylated Product | 5-15% |
| With Scavenger (e.g., TIS) | >90% | Benzylated Product | <5% |
Visualizations
Caption: Reaction pathways for phosphorylation and debenzylation.
Caption: Troubleshooting workflow for identifying side products.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.pdx.edu [web.pdx.edu]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Separation of Tribenzyl phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. This compound(1623-08-1) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
Technical Support Center: Optimizing Phosphorylation Reactions with Dibenzyl Phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for phosphorylation using dibenzyl phosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary use in organic synthesis?
This compound is a dialkyl phosphate ester. In organic synthesis, it is a versatile reagent for the phosphorylation of alcohols and phenols. The benzyl groups serve as protecting groups for the phosphate moiety, which can be removed under mild conditions, typically by hydrogenolysis, to yield the free phosphate.
Q2: What is the general mechanism for phosphorylation using a dibenzyl phosphite precursor?
Many phosphorylation reactions using this compound start from its precursor, dibenzyl phosphite. The Atherton-Todd reaction is a common method where dibenzyl phosphite reacts with a halogenating agent (like carbon tetrachloride) and a base in the presence of an alcohol or phenol. This in-situ generates a reactive phosphorylating species that then reacts with the hydroxyl group of the substrate.
Q3: What are the key reaction parameters to consider when optimizing a phosphorylation reaction with this compound?
The key parameters to optimize for a successful phosphorylation reaction include the choice of solvent, base, temperature, and reaction time. The purity of this compound (or its precursor) is also critical for reproducibility.[1]
Q4: How are the benzyl protecting groups typically removed after the phosphorylation reaction?
The benzyl protecting groups are most commonly removed by catalytic hydrogenation. This involves reacting the this compound product with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). This method is generally clean and efficient. Other methods, such as using bromotrimethylsilane (TMSBr), have also been reported for selective debenzylation.[2]
Q5: What are some common side reactions to be aware of during phosphorylation with this compound?
Common side reactions can include the formation of pyrophosphates, incomplete reaction leading to residual starting material, and reactions with other functional groups on the substrate. In the case of the Atherton-Todd reaction, side products can arise from the reaction of the intermediate with the amine base. Careful control of reaction conditions and stoichiometry is crucial to minimize these side reactions.
Troubleshooting Guide
Problem 1: Low or no yield of the phosphorylated product.
| Possible Cause | Suggested Solution |
| Inactive phosphorylating agent | Ensure the this compound or dibenzyl phosphite is of high purity and has been stored under appropriate conditions (cool, dry place) to prevent degradation. |
| Suboptimal base | The choice of base is critical. For phenol phosphorylation, a combination of a hindered amine base like N,N-diisopropylethylamine (DIPEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be effective.[3] For other alcohols, different bases might be optimal. It is recommended to screen a variety of bases. |
| Incorrect solvent | The polarity of the solvent can significantly impact the reaction rate. Acetonitrile is a commonly used solvent for these reactions.[3] Other solvents like dichloromethane (DCM) or dimethylformamide (DMF) can also be used. A solvent screen may be necessary. |
| Low reaction temperature | While some protocols recommend low temperatures to improve selectivity,[3] this can also decrease the reaction rate. If the reaction is not proceeding, consider gradually increasing the temperature. |
| Insufficient reaction time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or 31P NMR). If the reaction has stalled, it may require a longer reaction time. |
Problem 2: Formation of multiple products or significant side reactions.
| Possible Cause | Suggested Solution |
| Reaction with other functional groups | Protect other sensitive functional groups in your substrate before carrying out the phosphorylation. The compatibility of various functional groups should be considered (see Data Presentation section). |
| Formation of pyrophosphate | This can occur if there is any water present in the reaction mixture. Ensure all reagents and solvents are anhydrous. Using molecular sieves can help to remove trace amounts of water. |
| Over-reaction or decomposition | If the desired product is unstable under the reaction conditions, this can lead to the formation of byproducts. Consider running the reaction at a lower temperature or for a shorter period. |
Problem 3: Difficulty in purifying the final phosphorylated product.
| Possible Cause | Suggested Solution |
| Co-elution of impurities | If using column chromatography, try a different solvent system or a different stationary phase to improve separation. |
| Product is highly polar | Phosphorylated compounds can be highly polar and may be difficult to purify by standard silica gel chromatography. Ion-exchange chromatography can be an effective alternative for purifying charged phosphate species. |
| Residual catalyst or reagents | If purification issues persist, consider a work-up procedure to remove the bulk of the reagents before chromatography. For example, an aqueous wash can remove water-soluble components. |
Data Presentation
The following tables summarize quantitative data for the optimization of phosphorylation reactions. While the data presented here is for the related phosphorylating agent tetrabenzyl pyrophosphate (TBPP), the trends observed are highly relevant for optimizing reactions with this compound.
Table 1: Optimization of Base for Phosphorylation with TBPP [2][4]
| Entry | Base (1.5 equiv.) | pKa (in MeCN) | Yield (%) |
| 1 | DIPEA | 18.5 | <5 |
| 2 | 2,6-Lutidine | 14.0 | <5 |
| 3 | DMAP | 18.2 | 10 |
| 4 | DBU | 24.3 | 74 |
| 5 | TMG | 23.3 | 68 |
| 6 | n-BuLi | >30 | 85 |
Reaction Conditions: Substrate (0.1 mmol), TBPP (1.2 equiv.), Base (1.5 equiv.) in MeCN (2.0 mL) for 2 h.
Table 2: Optimization of Solvent for Phosphorylation with TBPP and DBU [2][4]
| Entry | Solvent | Dielectric Constant | Yield (%) |
| 1 | MeCN | 37.5 | 74 |
| 2 | THF | 7.6 | 35 |
| 3 | DCM | 8.9 | 21 |
Reaction Conditions: Substrate (0.1 mmol), TBPP (1.2 equiv.), DBU (1.5 equiv.) in solvent (2.0 mL) for 2 h.
Table 3: Functional Group Tolerance in Phosphorylation Reactions [4][5]
| Substrate Functional Group | Compatibility | Notes |
| Primary Alcohols | Compatible | Generally good yields. |
| Secondary Alcohols | Compatible | May require longer reaction times or more forcing conditions compared to primary alcohols. |
| Phenols | Compatible | Good to excellent yields are often achieved. |
| Aldehydes | Compatible | Tolerated under optimized conditions. |
| Carboxylic Acids | Compatible | The free carboxylic acid group is tolerated. |
| Boc and Fmoc Carbamates | Compatible | These protecting groups are stable under the reaction conditions. |
| Alkynes and Alkenes | Compatible | Generally well-tolerated. |
| Aryl Bromides | Potentially Incompatible | Competitive hydrogenolysis of the aryl bromide can occur during the debenzylation step. |
| Free Amines | Incompatible | Amines are nucleophilic and will compete with the alcohol/phenol for the phosphorylating agent. Protection of amines is necessary. |
Experimental Protocols
Protocol 1: General Procedure for the Phosphorylation of a Phenol using Dibenzyl Phosphite (Atherton-Todd Conditions) [3]
This protocol is adapted from the selective phosphorylation of phenols.
Materials:
-
Phenol substrate
-
Dibenzyl phosphite
-
Carbon tetrachloride (CCl4)
-
N,N-diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of the phenol (1.0 equiv.), dibenzyl phosphite (1.2 equiv.), and a catalytic amount of DMAP (0.1 equiv.) in anhydrous acetonitrile at -10 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrachloride (1.5 equiv.).
-
Add N,N-diisopropylethylamine (2.0 equiv.) dropwise to the cooled solution.
-
Stir the reaction mixture at -10 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.
Protocol 2: Debenzylation of a this compound Derivative by Catalytic Hydrogenation
Materials:
-
This compound derivative
-
Palladium on carbon (10 wt. % Pd/C)
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the this compound derivative in a suitable solvent.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated phosphate product. Further purification may be necessary depending on the nature of the product.
Mandatory Visualization
Caption: Experimental workflow for the phosphorylation of a phenol.
References
Technical Support Center: Managing Dibenzyl Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the moisture sensitivity of dibenzyl phosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (DBzP), also known as dibenzyl hydrogen phosphate, is a dialkyl phosphate ester.[1][2] It serves as a versatile reagent in organic synthesis, particularly in phosphorylation reactions to form various organic compounds.[3] It is also utilized in the synthesis of active pharmaceutical ingredients (APIs), as a plasticizer in polymer formulations, and as a standard in chromatographic techniques.[3]
Q2: What are the key physical and chemical properties of this compound?
This compound is typically a white to off-white or slightly yellow powder or crystalline solid.[1][4][5][6] Key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₅O₄P | [1][3] |
| Molecular Weight | 278.24 g/mol | [1][3] |
| Melting Point | 78-80 °C (lit.) | [1][4][7] |
| Appearance | White to slightly yellow powder/crystals | [1][4][6] |
| Solubility | Slightly soluble in water, chloroform, ethyl acetate (heated), and methanol. | [1][8] |
Q3: Is this compound sensitive to moisture?
Yes, this compound is known to be moisture sensitive.[1] Exposure to moisture can lead to hydrolysis, which can affect its purity and performance in subsequent reactions.
Q4: How should I properly store this compound?
To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated place.[4][9] The recommended storage temperature is typically between 2-8°C, or frozen (<0°C).[1][3][4] It is crucial to keep the container tightly closed to prevent moisture ingress.[4][9]
Q5: What are the primary hazards associated with this compound?
This compound can cause skin and serious eye irritation.[2] It is important to wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling this compound.[4][10] In case of contact, rinse the affected area with plenty of water.[4][10]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, with a focus on problems arising from its moisture sensitivity.
Problem 1: Inconsistent or low yields in phosphorylation reactions.
-
Possible Cause: The this compound reagent may have been compromised by moisture, leading to the presence of hydrolysis byproducts that interfere with the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Before use, assess the purity of the this compound. Refer to the experimental protocols below for guidance on purity determination by titration or HPLC.
-
Dry the Reagent: If moisture contamination is suspected, dry the this compound under vacuum. However, be cautious with heating as it is also heat-sensitive.[8]
-
Improve Handling Technique: Ensure that the reagent is handled under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to ambient moisture, especially when preparing for a reaction.
-
Use Anhydrous Solvents: Confirm that all solvents used in the reaction are rigorously dried.
-
Problem 2: Appearance of unexpected peaks in NMR or LC-MS analysis of the reaction mixture.
-
Possible Cause: The this compound may have degraded due to moisture, leading to the formation of impurities such as monobenzyl phosphate or phosphoric acid.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Run an analysis (NMR, HPLC) of the this compound lot being used to check for the presence of these degradation products.
-
Review Storage Conditions: Ensure that the reagent has been stored according to the manufacturer's recommendations (cool, dry, and tightly sealed).[4][9]
-
Implement Proper Handling: When weighing and dispensing the reagent, work quickly and in a low-humidity environment or a glovebox to prevent moisture absorption.
-
Problem 3: Physical appearance of the this compound has changed (e.g., clumping, discoloration).
-
Possible Cause: This can be a visual indicator of moisture absorption and potential degradation.
-
Troubleshooting Steps:
-
Purity Assessment: Do not use the reagent if it shows significant changes in appearance. Its purity should be assessed using the methods described below.
-
Proper Storage Check: Re-evaluate your storage setup to ensure it is adequate for moisture-sensitive reagents. Consider using a desiccator for short-term storage outside of the primary refrigerated container.
-
Experimental Protocols
Protocol 1: Determination of this compound Purity by Acid-Base Titration
This method quantifies the acidic proton of the phosphate group to determine purity.
-
Materials:
-
This compound sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Phenolphthalein indicator
-
Ethanol or a suitable solvent mixture
-
Burette, beaker, magnetic stirrer
-
-
Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound sample into a beaker.
-
Dissolve the sample in a suitable volume of solvent (e.g., 50 mL of ethanol).
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a persistent pink endpoint is observed.
-
Record the volume of NaOH solution used.
-
Calculate the purity using the following formula:
where:
-
V_NaOH is the volume of NaOH solution used (in L)
-
N_NaOH is the normality of the NaOH solution
-
MW_DBzP is the molecular weight of this compound (278.24 g/mol )
-
W_sample is the weight of the this compound sample (in g)
-
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method can separate this compound from its potential impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
-
Mobile Phase (Isocratic):
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.
-
Prepare a sample solution of the this compound to be tested at a similar concentration.
-
Set the HPLC parameters:
-
Flow rate: e.g., 1.0 mL/min
-
Injection volume: e.g., 10 µL
-
UV detection wavelength: e.g., 220 nm or 260 nm[11]
-
-
Inject the standard solution to determine the retention time of pure this compound.
-
Inject the sample solution and analyze the chromatogram for the presence of impurity peaks.
-
The purity can be estimated by the area percentage of the main peak.
-
Visual Guides
Caption: Workflow for managing this compound to prevent moisture-related issues.
References
- 1. This compound CAS#: 1623-08-1 [m.chemicalbook.com]
- 2. This compound | C14H15O4P | CID 74189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | CAS#:1623-08-1 | Chemsrc [chemsrc.com]
- 8. ruifuchem.com [ruifuchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | SIELC Technologies [sielc.com]
preventing decomposition of dibenzyl phosphate during storage
Welcome to the technical support center for dibenzyl phosphate. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C.[1][2] For long-term storage, freezing (≤ -20°C) is advisable. It is crucial to keep the container tightly sealed to prevent moisture absorption, as the compound is moisture-sensitive.[2] The storage area should be well-ventilated.
Q2: My this compound, which was a white powder, has now turned into a yellowish and slightly clumpy solid. What could be the cause?
A2: A color change from white to yellow and a change in texture are common indicators of decomposition. This is often due to exposure to moisture and/or elevated temperatures. This compound can undergo hydrolysis and debenzylation, leading to the formation of impurities that can alter its physical appearance.
Q3: What are the primary decomposition pathways for this compound?
A3: The two main decomposition pathways for this compound are hydrolysis and debenzylation.
-
Hydrolysis: In the presence of moisture, this compound can be hydrolyzed to monobenzyl phosphate and subsequently to phosphoric acid, releasing benzyl alcohol in the process.
-
Debenzylation: This process involves the cleavage of one or both benzyl groups. This can be accelerated by heat or the presence of certain contaminants.
Q4: How can I check the purity of my stored this compound?
A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A melting point test can also be a simple, albeit less precise, indicator of purity, as impurities will typically broaden the melting point range.
Q5: Are there any chemicals that are incompatible with this compound during storage?
A5: Yes, you should avoid storing this compound with strong oxidizing agents.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (white to yellow) | Exposure to heat, light, or air leading to gradual decomposition. | Store the compound at the recommended 2-8°C in a dark, airtight container. If the discoloration is significant, verify the purity using HPLC or NMR before use. |
| Change in physical state (powder to clumpy or oily solid) | Moisture absorption due to improper sealing of the container. This can lead to hydrolysis. | Ensure the container is tightly sealed and stored in a desiccator or a dry environment. If the material is already clumpy, it is advisable to test its purity before use. |
| Broadened melting point range | Presence of impurities from decomposition. | A pure compound has a sharp melting point. A broadened range indicates impurities. Confirm the purity using a more sensitive technique like HPLC. |
| Appearance of new peaks in NMR or HPLC analysis | Chemical decomposition leading to the formation of byproducts such as benzyl alcohol, monobenzyl phosphate, or phosphoric acid. | If new peaks are observed, the material has likely degraded. Depending on the extent of degradation and the requirements of your experiment, the material may need to be repurified or discarded. |
Stability Data
While specific stability data for this compound is not extensively published, an accelerated stability study can provide insights into its degradation profile. The following table is an illustrative example of how such data might be presented.
| Storage Condition | Time (Weeks) | Purity (%) | Appearance |
| 2-8°C, Dry, Dark | 0 | 99.5 | White Powder |
| 4 | 99.4 | White Powder | |
| 12 | 99.2 | White Powder | |
| 24 | 99.1 | White Powder | |
| 25°C, 40% RH | 0 | 99.5 | White Powder |
| 4 | 98.8 | Off-white Powder | |
| 12 | 97.5 | Yellowish Powder | |
| 24 | 95.2 | Yellow, Clumpy Solid | |
| 40°C, 75% RH | 0 | 99.5 | White Powder |
| 1 | 96.1 | Yellowish Powder | |
| 2 | 92.3 | Yellow, Oily Solid | |
| 4 | 85.7 | Brownish, Oily Solid |
RH = Relative Humidity. This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products like benzyl alcohol.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-10 min: 50% B
-
10-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-25 min: 90% to 50% B
-
25-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a concentration of 0.1 mg/mL.
-
Analysis: Inject the standard and sample solutions. The purity is determined by comparing the peak area of the this compound in the sample to the total peak area of all components. Degradation products like benzyl alcohol will have a shorter retention time.
Protocol 2: ¹H NMR Analysis for Decomposition
This protocol can be used to identify the presence of decomposition products.
-
Instrumentation: NMR Spectrometer (300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of the deuterated solvent.
-
Analysis: Acquire a ¹H NMR spectrum.
-
This compound: Expect signals around 7.3 ppm (multiplet, 10H, aromatic protons of benzyl groups) and 5.0 ppm (doublet, 4H, methylene protons of benzyl groups). The acidic proton may be a broad singlet.
-
Benzyl Alcohol (Impurity): Look for a singlet at approximately 4.7 ppm (methylene protons) and aromatic signals around 7.3 ppm.
-
Other Degradation Products: The appearance of new, unidentifiable signals may indicate other decomposition products.
-
Visualizations
References
Technical Support Center: Troubleshooting Low Yields in Glycosylation with Dibenzyl Phosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during glycosylation reactions involving dibenzyl phosphate.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction with a this compound donor is resulting in a low yield. What are the primary factors that could be responsible?
Low yields in glycosylation reactions utilizing this compound donors can stem from several factors. Primarily, phosphates are inherently poor leaving groups and require activation to facilitate nucleophilic substitution.[1] The efficiency of this activation is paramount. Additionally, the reaction's success is highly dependent on the careful control of reaction conditions to minimize side reactions. Key areas to investigate include:
-
Inadequate Activation of the Phosphate Leaving Group: The promoter or catalyst system may not be optimal for activating the this compound group.
-
Presence of Moisture: Glycosylation reactions are highly sensitive to water, which can lead to hydrolysis of the activated donor.[2]
-
Steric Hindrance: Bulky protecting groups on either the glycosyl donor or acceptor can impede the approach of the nucleophile.[2]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly influence the reaction outcome.[3][4]
-
Donor or Acceptor Reactivity: The inherent electronic and steric properties of your specific glycosyl donor and acceptor play a crucial role.
Q2: How can I improve the activation of the this compound leaving group?
The activation of phosphate leaving groups is a critical step. While phosphates are stable, their activation can be achieved under various conditions. Consider the following approaches:
-
Lewis Acid Catalysis: Strong Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) are commonly used to activate glycosyl phosphates, often at cryogenic temperatures.[3]
-
Brønsted Acid Catalysis: Certain Brønsted acids can also promote the reaction.
-
Hydrogen-Bond Donor Catalysis: Recent advancements have shown that neutral hydrogen-bond donor catalysts, such as bis-thiourea catalysts, can effectively activate glycosyl phosphates under mild and neutral conditions.[1][3] This can be particularly advantageous for sensitive substrates.
It is essential to ensure the chosen activator is compatible with the protecting groups on both the donor and acceptor molecules.
Q3: What are the most common side reactions to be aware of, and how can they be minimized?
Several side reactions can compete with the desired glycosylation, leading to reduced yields. These include:
-
Hydrolysis: The presence of trace amounts of water can lead to the hydrolysis of the activated glycosyl donor, returning it to the corresponding hemiacetal. To mitigate this, ensure all glassware is rigorously dried, and use anhydrous solvents. The use of molecular sieves is also highly recommended.
-
Elimination: Under strongly basic or acidic conditions, elimination reactions can occur, particularly if there is an abstractable proton adjacent to a good leaving group.
-
Rearrangement Reactions: Some glycosyl donors, particularly those with certain protecting group patterns, can be prone to rearrangement. For instance, imidate donors are known to rearrange to acetamides.[3]
-
Aglycone Transfer: In the case of thioglycosides, transfer of the thio-aglycone can be a competing pathway.[3]
Careful selection of reaction conditions, including temperature and the nature of the promoter, can help to suppress these unwanted side reactions.
Q4: How do protecting groups on the glycosyl donor influence the reaction yield?
Protecting groups have a profound impact on the reactivity and stereochemical outcome of glycosylation reactions.[5][6]
-
Neighboring Group Participation: A participating group at the C-2 position (e.g., an acetyl or benzoyl group) will typically lead to the formation of a 1,2-trans-glycoside through the formation of an oxonium ion intermediate. This is generally a high-yielding and stereoselective process.
-
Non-Participating Groups: Non-participating groups at C-2 (e.g., benzyl or silyl ethers) are required for the synthesis of 1,2-cis-glycosides. However, these reactions are often less stereoselective and can be lower yielding as they proceed through a more reactive and less stable oxocarbenium ion intermediate.[7]
-
"Arming" and "Disarming" Effects: Electron-withdrawing protecting groups (e.g., esters) on the glycosyl donor tend to decrease its reactivity ("disarming" effect), while electron-donating groups (e.g., ethers) increase its reactivity ("arming" effect). Mismatched reactivity between the donor and acceptor can lead to low yields.
Troubleshooting Guide
If you are experiencing low yields, systematically work through the following troubleshooting steps.
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inefficient Activation of this compound | - Increase the equivalents of the activator (e.g., TMSOTf).- Switch to a more potent activator.- Consider using a hydrogen-bond donor catalyst for milder activation.[1][3] |
| Presence of Moisture | - Rigorously dry all glassware and reagents.- Use freshly distilled, anhydrous solvents.- Add activated molecular sieves (e.g., 4 Å) to the reaction mixture. |
| Low Reactivity of Glycosyl Donor or Acceptor | - For a "disarmed" donor, consider switching to a more reactive "armed" version if stereochemistry allows.- For a hindered or unreactive acceptor, more forcing reaction conditions (higher temperature, longer reaction time) may be necessary, but monitor for side product formation.[4] |
| Incorrect Reaction Temperature | - Some activation methods require very low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.- For less reactive partners, a gradual warming of the reaction may be required. |
Problem: Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Lack of Stereocontrol | - If a 1,2-cis product is desired, ensure a non-participating group is at C-2.- The choice of solvent can influence stereoselectivity; nonpolar solvents like cyclohexane or ethereal solvents may favor certain outcomes.[3]- For 1,2-trans products, ensure a participating group is present at C-2. |
| Side Reactions (e.g., Hydrolysis, Elimination) | - Re-evaluate the reaction conditions (pH, temperature) to disfavor side reactions.- Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Protecting Group Cleavage | - The activator may be too harsh for the protecting groups present. Consider a milder activation method or more robust protecting groups. |
Experimental Protocols
General Protocol for Glycosylation with a Phosphate Donor
This is a representative protocol and may require optimization for your specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure the glycosyl donor, acceptor, and any additives are anhydrous.
-
Use freshly distilled, anhydrous solvent.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl donor (1.0 eq.), the glycosyl acceptor (1.2-1.5 eq.), and activated molecular sieves (4 Å).
-
Dissolve the components in the appropriate anhydrous solvent (e.g., dichloromethane, toluene, or a mixture).
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
-
Activation and Reaction:
-
Slowly add the activator (e.g., TMSOTf, 1.1-1.5 eq.) to the stirred reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (or no further progress is observed), quench the reaction by adding a suitable quenching agent (e.g., triethylamine or pyridine).
-
-
Workup and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Filter off the molecular sieves and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
-
Visualizing the Process
Troubleshooting Workflow
Caption: A workflow for diagnosing and resolving low glycosylation yields.
Glycosylation Reaction Pathway
Caption: A simplified schematic of a glycosylation reaction.
References
- 1. [PDF] Catalytic activation of glycosyl phosphates for stereoselective coupling reactions | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic activation of glycosyl phosphates for stereoselective coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Technical Support Center: Overcoming Solubility Issues of Dibenzyl Phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with dibenzyl phosphate in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white to slightly yellow crystalline powder.[1][2] Its solubility is generally limited in many common organic solvents. It is described as being slightly soluble in chloroform, methanol, and ethyl acetate (with heating) and partly miscible with water.[1][2][3][4][5] In some reaction conditions, it can form a slurry, for instance in isopropyl acetate, indicating low solubility.
Q2: Is there a significant difference in solubility between this compound and its salt forms?
A2: Yes. The salt form of this compound, such as sodium this compound, exhibits significantly higher solubility in polar solvents like water and methanol.[6] This is a common strategy to improve the aqueous solubility of phosphate intermediates, particularly in pharmaceutical applications.
Q3: Are there any known solvent mixtures for the purification of this compound by recrystallization?
A3: Yes, recrystallization is a common method for purifying this compound. A frequently cited solvent system is a mixture of ethyl acetate and petroleum ether. Another reported purification method involves the use of methyl tert-butyl ether.
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, heating can improve the solubility of this compound in certain solvents. For example, its solubility in ethyl acetate is noted to be better with heating.[1][4] However, it is crucial to consider the thermal stability of this compound and other reactants in the mixture, as it is sensitive to heat.[3]
Solubility Data
| Solvent | Qualitative Solubility | Notes |
| Chloroform | Slightly Soluble[1][2][4] | - |
| Dichloromethane | Soluble[3] | Often used in phosphorylation reactions. |
| Methanol | Slightly Soluble[1][2][4] | A 1000 µg/mL solution is commercially available.[7] |
| Ethyl Acetate | Slightly Soluble (improves with heating)[1][2][4] | Used in recrystallization mixtures. |
| Water | Partly Miscible/Slightly Soluble[3][5] | - |
| Isopropyl Acetate | Low Solubility (forms a slurry) | Observed in the synthesis of tetrabenzyl pyrophosphate. |
| Toluene | - | Used as a solvent in the preparation of dibenzyl phosphite. |
| Dioxane | - | Used as a solvent in reactions to form the potassium salt.[5] |
| Acetonitrile | - | General solvent for organic reactions. |
| N,N-Dimethylformamide (DMF) | - | General polar aprotic solvent. |
| Tetrahydrofuran (THF) | - | General ether solvent. |
Troubleshooting Guides
Issue: this compound Fails to Dissolve Completely
Potential Causes:
-
Insufficient Solvent Volume: The amount of solvent may be inadequate to dissolve the required concentration of this compound.
-
Inappropriate Solvent: The chosen solvent may have poor solvating power for this compound.
-
Low Temperature: The reaction temperature may be too low to facilitate dissolution.
-
Impure this compound: Impurities can sometimes affect solubility.
Recommended Solutions:
-
Increase Solvent Volume: Gradually add more solvent to the reaction mixture while stirring. Be mindful of the desired reaction concentration.
-
Solvent Screening: If possible, perform small-scale solubility tests with different solvents to identify a more suitable one for your reaction.
-
Introduce a Co-solvent: Add a small amount of a co-solvent to improve the overall solvating power of the reaction medium. The choice of co-solvent will depend on the primary solvent and reaction compatibility. For instance, if using a non-polar solvent, a small amount of a more polar, miscible solvent like dichloromethane or THF could be beneficial.
-
Increase Temperature: Gently heat the reaction mixture while stirring. Monitor the dissolution and be cautious not to exceed the decomposition temperature of any reactants.
-
Use the Salt Form: If the reaction chemistry allows, consider using a more soluble salt form of this compound, such as the sodium or potassium salt, especially for reactions in polar media.
Issue: this compound Precipitates During the Reaction
Potential Causes:
-
Change in Temperature: A decrease in temperature during the reaction can cause the solubility limit to be exceeded.
-
Change in Solvent Composition: The formation of a product or consumption of a reactant might alter the polarity of the reaction medium, leading to precipitation.
-
Reaction Byproduct Formation: An insoluble byproduct involving this compound may be forming.
Recommended Solutions:
-
Maintain Consistent Temperature: Ensure the reaction is maintained at a constant temperature where this compound is known to be soluble.
-
Add a Co-solvent: Introduce a co-solvent that is known to dissolve this compound and is compatible with the reaction.
-
Increase Agitation: Ensure the reaction mixture is being stirred vigorously to keep the precipitated solid suspended, which may allow it to slowly redissolve and react.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is unreacted starting material or an unexpected byproduct. This information will guide further troubleshooting.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound in a Reaction
-
Solvent Selection: Choose a solvent in which this compound has at least moderate solubility. Dichloromethane is a commonly used solvent for phosphorylation reactions involving this compound.
-
Initial Dissolution: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound.
-
Solvent Addition: Add a portion of the total required solvent to the flask.
-
Agitation: Begin stirring the mixture at room temperature.
-
Gentle Heating (Optional): If this compound does not fully dissolve, gently warm the mixture using a water bath. Monitor the temperature closely.
-
Co-solvent Addition (If Necessary): If solubility is still an issue, add a compatible co-solvent dropwise until a homogenous solution is obtained.
-
Addition of Other Reagents: Once the this compound is fully dissolved, proceed with the addition of other reagents as per your reaction protocol.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Precipitation: While the ethyl acetate solution is still warm, slowly add petroleum ether with swirling until the solution becomes faintly cloudy.
-
Crystallization: Add a few drops of ethyl acetate to redissolve the initial precipitate and then allow the solution to cool slowly to room temperature, and subsequently in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold petroleum ether.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: Dibenzyl Phosphate vs. Di-tert-butyl Phosphate as Protecting Groups in Chemical Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides a comprehensive comparison of two widely used phosphate protecting groups, dibenzyl phosphate and di-tert-butyl phosphate, offering experimental data and detailed protocols to inform the selection process for specific synthetic challenges.
The phosphorylation of molecules is a critical transformation in the synthesis of a vast array of biologically active compounds, including phosphopeptides, nucleotides, and phosphorylated carbohydrates. The transient masking of the phosphate group is essential to prevent unwanted side reactions and to direct the synthesis towards the desired product. This compound and di-tert-butyl phosphate have emerged as two of the most common choices for this purpose, each with a distinct profile of stability and reactivity.
Chemical Properties and Stability
This compound and di-tert-butyl phosphate are both typically introduced via a phosphoramidite intermediate, which reacts with a hydroxyl group on the substrate. The resulting phosphite triester is then oxidized to the stable phosphate triester. The key difference between the two protecting groups lies in their lability under different chemical conditions, a factor that dictates their suitability for a given synthetic strategy.
This compound is renowned for its stability to a wide range of reagents, including those used in standard peptide synthesis. However, it is sensitive to catalytic hydrogenolysis.[1] This orthogonality makes it a valuable tool in complex syntheses where other acid- or base-labile protecting groups are present.
Di-tert-butyl phosphate , on the other hand, is characterized by its acid lability.[2] It is readily cleaved by treatment with trifluoroacetic acid (TFA), a common reagent in solid-phase peptide synthesis for the removal of Boc protecting groups. This property can be both an advantage and a disadvantage. While it allows for simultaneous deprotection with other acid-sensitive groups, it can also lead to premature deprotection or side reactions in the presence of acidic conditions.[3]
Comparative Performance Data
The choice between dibenzyl and di-tert-butyl phosphate often hinges on the desired reaction conditions and the overall synthetic plan. Below is a summary of typical performance data for the phosphorylation and deprotection steps.
| Protecting Group | Substrate | Phosphorylation Yield (%) | Deprotection Method | Deprotection Yield (%) | Reference |
| This compound | Simple Alcohol | ~95% | Pd/C, H₂ | ~98% | [4] |
| Di-tert-butyl Phosphate | Simple Alcohol | ~93% | TFA/DCM | ~95% | [4] |
Experimental Protocols
Phosphorylation of a Primary Alcohol using Dibenzyl N,N-Diisopropylphosphoramidite
This protocol describes the general procedure for the phosphorylation of a primary alcohol using dibenzyl N,N-diisopropylphosphoramidite, followed by oxidation.
Materials:
-
Primary alcohol (1.0 eq)
-
Dibenzyl N,N-diisopropylphosphoramidite (1.2 eq)
-
1H-Tetrazole (0.45 M in acetonitrile, 2.7 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, 77%, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add the solution of 1H-tetrazole in acetonitrile and stir for 5 minutes.
-
Add dibenzyl N,N-diisopropylphosphoramidite dropwise and stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture to 0°C and add m-CPBA portion-wise. Stir for an additional 1 hour at 0°C.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of this compound by Catalytic Hydrogenolysis
This protocol outlines the removal of the benzyl protecting groups via catalytic hydrogenolysis.
Materials:
-
Dibenzyl-protected phosphate compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (balloon or Parr apparatus)
Procedure:
-
Dissolve the dibenzyl-protected phosphate compound in ethanol or methanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phosphate.
Phosphorylation of a Primary Alcohol using Di-tert-butyl N,N-Diisopropylphosphoramidite
This protocol describes the general procedure for the phosphorylation of a primary alcohol using di-tert-butyl N,N-diisopropylphosphoramidite, followed by oxidation.
Materials:
-
Primary alcohol (1.0 eq)
-
Di-tert-butyl N,N-diisopropylphosphoramidite (1.2 eq)[5]
-
1H-Tetrazole (0.45 M in acetonitrile, 2.7 eq)
-
Hydrogen peroxide (30% aqueous solution, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Follow steps 1-3 of the this compound phosphorylation protocol, using di-tert-butyl N,N-diisopropylphosphoramidite.
-
Cool the reaction mixture to 0°C and slowly add the hydrogen peroxide solution. Stir for 1 hour at 0°C.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of Di-tert-butyl Phosphate using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the tert-butyl protecting groups using TFA.
Materials:
-
Di-tert-butyl-protected phosphate compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve the di-tert-butyl-protected phosphate compound in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene several times to remove residual TFA.
-
The resulting deprotected phosphate can be used directly or purified further if necessary.
Visualization of Protecting Group Strategies
To better understand the workflow and decision-making process involved in selecting a phosphate protecting group, the following diagrams are provided.
Caption: General workflow for the phosphorylation of an alcohol.
Caption: Decision tree for selecting a phosphate protecting group.
Conclusion
Both this compound and di-tert-butyl phosphate are highly effective protecting groups for the phosphorylation of alcohols and other nucleophiles. The choice between them is primarily dictated by the orthogonality required in the overall synthetic strategy. This compound offers robustness towards acidic and basic conditions, with deprotection achieved under mild hydrogenolysis conditions. Di-tert-butyl phosphate, conversely, is readily cleaved with acid, allowing for simultaneous deprotection with other acid-labile groups. By carefully considering the stability of other functional groups present in the molecule and the planned synthetic route, researchers can select the optimal phosphate protecting group to achieve their synthetic goals efficiently and in high yield.
References
- 1. Phosphorylation | TCI EUROPE N.V. [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Di-tert-butyl N,N-diisopropylphosphoramidite 95 137348-86-8 [sigmaaldrich.com]
Key Phosphate Protecting Groups: A Comparative Overview
A Comparative Analysis of Phosphate Protecting Groups in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental in the chemical synthesis of complex molecules, particularly in the fields of oligonucleotide and phosphopeptide synthesis, as well as in the development of prodrugs. The phosphate group, with its inherent negative charge and reactivity, necessitates protection to ensure chemo- and regioselectivity during synthetic transformations. This guide provides an objective comparison of commonly employed phosphate protecting groups, supported by experimental data, to aid researchers in selecting the most appropriate group for their specific application.
The choice of a phosphate protecting group is dictated by several factors, including its stability to various reaction conditions, the ease and selectivity of its removal (deprotection), and its impact on the overall yield and purity of the final product. Below is a summary of the most widely used phosphate protecting groups.
| Protecting Group | Structure | Common Deprotection Conditions | Key Advantages | Potential Disadvantages |
| 2-Cyanoethyl (CE) | -O-P(O)(OR)-O-CH₂CH₂CN | Mild base (e.g., NH₄OH, DBU) via β-elimination.[1][2] | Widely used in oligonucleotide synthesis, reliable, and removed under mild conditions.[2] | Can lead to cyanoethylation of nucleobases as a side reaction.[2][3] |
| Methyl (Me) | -O-P(O)(OR)-O-CH₃ | Strong nucleophiles (e.g., thiophenol/triethylamine).[4] | Small size. | Harsh deprotection conditions can be incompatible with sensitive substrates. |
| Allyl | -O-P(O)(OR)-O-CH₂CH=CH₂ | Pd(0) catalysis or nucleophiles (e.g., thiophenolate) under neutral or weakly basic conditions.[3] | Orthogonal to many other protecting groups; mild deprotection. | Requires a metal catalyst, which may need to be removed from the final product. |
| Benzyl (Bn) | -O-P(O)(OR)-O-CH₂Ph | Hydrogenolysis (H₂, Pd/C). | Stable to a wide range of acidic and basic conditions. | Not suitable for molecules containing other reducible functional groups. |
| Photolabile Groups (e.g., NPPOC) | Varies (contains a photosensitive moiety) | UV irradiation at a specific wavelength.[5][6] | High degree of orthogonality; deprotection is triggered by an external stimulus (light), allowing for spatial and temporal control.[5][6] | Photolysis can sometimes generate reactive byproducts; may require specialized equipment. |
| Fluorous Groups | Contains a perfluoroalkyl chain | Mild reducing conditions (e.g., zinc and ammonium formate). | Facilitates purification by fluorous solid-phase extraction (FSPE).[7] | The protecting group itself is large, which may affect solubility and reactivity. |
Quantitative Data on Deprotection
The efficiency and speed of deprotection are critical parameters in multi-step syntheses. The following table summarizes typical deprotection times and yields for selected protecting groups.
| Protecting Group | Reagent/Condition | Temperature | Time | Yield | Reference |
| 2-Cyanoethyl | AMA (NH₄OH/40% aq. Methylamine 1:1) | 65 °C | 5 min | >95% | [1] |
| 2-Cyanoethyl | Conc. NH₄OH | 55 °C | 60 min | >95% | [8] |
| Allyl | Thiophenolate | Room Temp. | 10 min | Quantitative | [3] |
| Fluorous Haloalkyl | Zn/NH₄HCO₂ in CH₃CN/THF | Room Temp. | 1-2 hours | 80% | [7] |
| 1,4-HNA DEP (Photolabile) | 350 nm irradiation in 1% aq. CD₃OD | Room Temp. | 1 hour | 98% conversion | [9] |
Experimental Workflows and Methodologies
Standard Phosphoramidite Coupling Cycle in Oligonucleotide Synthesis
The solid-phase synthesis of oligonucleotides using the phosphoramidite method is a cyclical process involving four main steps for each monomer addition. The phosphate group is protected with a 2-cyanoethyl group throughout the synthesis.
Protocol for Phosphoramidite Coupling:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the solid-support-bound nucleoside is removed by treatment with an acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM).[8]
-
Coupling: The next phosphoramidite monomer, activated by a weak acid such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time is typically 30-180 seconds.[8][10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and 1-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.[11]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[8]
These four steps are repeated for each monomer to be added to the sequence.
Deprotection Mechanisms
The mechanism of deprotection is a key differentiator between the various protecting groups.
β-Elimination of the 2-Cyanoethyl Group:
This is a base-catalyzed elimination reaction. The presence of the electron-withdrawing cyano group makes the protons on the adjacent carbon acidic. A base abstracts a proton, leading to the elimination of the protected phosphate and the formation of acrylonitrile.
Protocol for 2-Cyanoethyl Deprotection and Cleavage from Solid Support:
-
The solid support is treated with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and aqueous methylamine (AMA).[1]
-
The mixture is heated at a specified temperature (e.g., 55-65 °C) for a period ranging from 5 minutes to several hours, depending on the specific nucleobase protecting groups used.[1][8] This step removes the cyanoethyl groups from the phosphate backbone and the protecting groups from the nucleobases, and cleaves the oligonucleotide from the solid support.
-
The solid support is filtered off, and the resulting solution containing the deprotected oligonucleotide is typically purified by HPLC or other chromatographic techniques.
Orthogonality and Selecting a Protecting Group
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others. This is crucial for the synthesis of complex molecules requiring multi-step modifications. Photolabile protecting groups offer excellent orthogonality as they are cleaved by light, a non-chemical reagent, and are therefore compatible with most other protecting groups that are removed under acidic, basic, or hydrogenolytic conditions.[6]
The choice of a phosphate protecting group depends on the overall synthetic strategy and the stability of other functional groups in the molecule.
Conclusion
The selection of an appropriate phosphate protecting group is a critical decision in the synthesis of phosphorylated molecules. The 2-cyanoethyl group remains the workhorse for standard oligonucleotide synthesis due to its reliability and mild deprotection conditions. However, for molecules with sensitive functionalities or those requiring complex, multi-step modifications, orthogonal protecting groups such as allyl and photolabile groups offer significant advantages. This guide provides a framework for comparing these groups, but the optimal choice will always be context-dependent and should be determined by the specific requirements of the synthetic route.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. A Fluorous Phosphate Protecting Group with Applications to Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Photorelease of phosphates: Mild methods for protecting phosphate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
A Comparative Guide to Phosphorylation Validation by ³¹P NMR: Dibenzyl Phosphate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validating alcohol phosphorylation using dibenzyl phosphate, benchmarked against other common phosphorylating agents. The focus is on the practical application and interpretation of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy as a primary validation tool.
Introduction to Phosphorylation and ³¹P NMR Validation
Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental transformation in both biological and synthetic chemistry. In drug development and chemical synthesis, the controlled phosphorylation of alcohols is crucial for modifying the properties of molecules, such as solubility, stability, and biological activity.
³¹P NMR spectroscopy is an exceptionally powerful and direct method for monitoring phosphorylation reactions and characterizing the resulting products. The natural 100% abundance of the ³¹P isotope and its wide chemical shift range provide high sensitivity and clear spectral resolution, allowing for the unambiguous identification of different phosphorus environments.[1] A successful phosphorylation is typically validated by the disappearance of the signal corresponding to the phosphorylating agent and the appearance of a new signal at a characteristic chemical shift for the newly formed phosphate ester.
Phosphorylation using this compound
This compound is a common phosphorylating agent due to the relative ease of removing the benzyl protecting groups via hydrogenolysis. The validation of phosphorylation using this compound by ³¹P NMR involves monitoring the shift of the phosphorus signal from that of the starting material to the product.
Experimental Protocol: Phosphorylation of Isobutanol with this compound (A Representative Procedure)
This protocol describes a general method for the phosphorylation of a primary alcohol using this compound, activated by a coupling agent.
Materials:
-
This compound
-
Isobutanol
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
Anhydrous Dichloromethane (DCM) or a suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add isobutanol (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ³¹P NMR analysis.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, dibenzyl isobutyl phosphate.
-
Purify the crude product by column chromatography if necessary.
-
For ³¹P NMR analysis, dissolve a small sample of the purified product in CDCl₃.
³¹P NMR Data for this compound Phosphorylation
The key to validation is the change in the ³¹P NMR chemical shift (δ). The following table summarizes the expected chemical shifts.
| Compound | Structure | ³¹P NMR Chemical Shift (δ, ppm) |
| This compound (starting material) | (BnO)₂(P=O)OH | ~1 ppm |
| Dibenzyl isobutyl phosphate (product) | (BnO)₂(P=O)O-iBu | ~ -1 to -3 ppm |
Note: The exact chemical shift can vary depending on the solvent, concentration, and pH. The SpectraBase entry for a similar compound, DIBENZYL-ISOBUTYL-PHOSPHATE, provides a reference point for the expected product's chemical shift.[2]
Comparison with Alternative Phosphorylating Agents
Several other reagents are commonly used for the phosphorylation of alcohols. This section compares this compound with two alternatives: diphenyl chlorophosphate and di-tert-butyl hydrogen phosphate.
Alternative 1: Diphenyl Chlorophosphate
Diphenyl chlorophosphate is a highly reactive phosphorylating agent that readily reacts with alcohols in the presence of a base.[3]
Experimental Protocol: Phosphorylation of an Alcohol with Diphenyl Chlorophosphate
-
Dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C.
-
Slowly add diphenyl chlorophosphate (1.1 eq.) to the solution.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC or ³¹P NMR).
-
Filter the reaction mixture to remove the ammonium salt byproduct.
-
Wash the filtrate with dilute acid, water, and brine.
-
Dry the organic layer and concentrate to yield the diphenyl phosphate ester.
Alternative 2: Di-tert-butyl Hydrogen Phosphate
Di-tert-butyl hydrogen phosphate offers the advantage of having acid-labile tert-butyl protecting groups. The phosphorylation reaction typically requires activation.
Experimental Protocol: Phosphorylation of an Alcohol with Di-tert-butyl Hydrogen Phosphate
-
Combine di-tert-butyl hydrogen phosphate (1.0 eq.), the alcohol (1.2 eq.), and a coupling agent such as DCC or EDC (1.1 eq.) in an anhydrous aprotic solvent.
-
Add a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion.
-
Work-up the reaction similarly to the this compound procedure to isolate the di-tert-butyl phosphate ester.
Comparative Data Summary
The following table summarizes the key ³¹P NMR data for the phosphorylation of a generic primary alcohol (R-OH) with the different agents.
| Phosphorylating Agent | Reagent Structure | Product Structure | Reagent ³¹P NMR (δ, ppm) | Product ³¹P NMR (δ, ppm) |
| This compound | (BnO)₂(P=O)OH | (BnO)₂(P=O)OR | ~1 | ~ -1 to -3 |
| Diphenyl chlorophosphate | (PhO)₂(P=O)Cl | (PhO)₂(P=O)OR | ~ -5 to -7 | ~ -11 to -18 |
| Di-tert-butyl hydrogen phosphate | (tBuO)₂(P=O)OH | (tBuO)₂(P=O)OR | ~ -8 to -10 | ~ -12 to -15 |
Note: Chemical shifts are approximate and can vary based on experimental conditions and the specific alcohol used.
Workflow for Validation of Phosphorylation by ³¹P NMR
The following diagram illustrates the general workflow for the synthesis and validation of a phosphate ester using ³¹P NMR.
Conclusion
³¹P NMR spectroscopy is an indispensable tool for the validation of phosphorylation reactions. The choice of phosphorylating agent depends on factors such as reactivity, stability of the protecting groups, and the complexity of the substrate. This compound offers a reliable method with the advantage of deprotection under mild hydrogenolysis conditions. In contrast, diphenyl chlorophosphate provides higher reactivity, while di-tert-butyl hydrogen phosphate allows for acid-labile deprotection. By monitoring the characteristic chemical shifts in the ³¹P NMR spectrum, researchers can unequivocally confirm the successful formation of the desired phosphate ester, ensuring the integrity of their synthetic products.
References
A Researcher's Guide to Phosphorylation: Comparing Alternatives to Dibenzyl Phosphate
For decades, dibenzyl phosphate has served as a reliable phosphorylating agent in organic synthesis. However, the landscape of chemical phosphorylation has evolved, offering a diverse toolbox of reagents with distinct advantages in terms of efficiency, selectivity, and ease of use. This guide provides a comprehensive comparison of key alternatives to this compound—namely phosphoramidites and H-phosphonates—to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
Performance Comparison of Phosphorylating Agents
The choice of a phosphorylating agent significantly impacts reaction outcomes. The following table summarizes quantitative data on the performance of this compound and its primary alternatives, phosphoramidites and H-phosphonates, in the phosphorylation of various substrates. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, this data is compiled from various sources to provide a representative overview.
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reaction Time | Key Considerations |
| P(V) Reagents | Dibenzylhydrogen Phosphite | Alcohols | Good | Not specified | Stable, but may require activation.[1] |
| This compound | General Use | Variable | Variable | Traditional reagent, often requires harsh conditions. | |
| P(III) Reagents | Dibenzyl N,N-diisopropylphosphoramidite | Protected Serine | High | Not specified | Highly reactive, requires anhydrous conditions and subsequent oxidation.[2] |
| Dibenzyl N,N-diethylphosphoramidite | Protected Tyrosine | 96 | Not specified | High-yielding for amino acid phosphorylation. | |
| Triallyl Phosphite | Benzyl Alcohol | ~80 | Not specified | Good yields for simple alcohols.[3] | |
| H-Phosphonates | Benzyl H-phosphonate | Serine-containing peptide (solid-phase) | 83 | Not specified | Stable, activated in situ, good for peptide synthesis.[4] |
| Ammonium tert-butyl H-phosphonate | Tyrosine and Serine-containing peptides | Highly efficient | Not specified | Avoids side reactions in peptide synthesis. |
Reaction Pathways: P(V) vs. P(III) Approaches
The fundamental difference between these phosphorylating agents lies in the oxidation state of the phosphorus atom. This compound is a P(V) reagent, while phosphoramidites and H-phosphonates are P(III) reagents. This dictates distinct reaction pathways, as illustrated below.
Caption: Comparison of P(V) and P(III) phosphorylation pathways.
Experimental Protocols
The following sections provide generalized experimental protocols for phosphorylation using this compound, phosphoramidites, and H-phosphonates. These are intended as a guide and may require optimization for specific substrates and applications.
Phosphorylation Using Dibenzylhydrogen Phosphite (P(V) Reagent)
This protocol is adapted from a method for the phosphorylation of alcohols.[1]
Materials:
-
Alcohol substrate
-
Dibenzylhydrogen phosphite
-
Triethylamine
-
Bromine
-
Anhydrous solvent (e.g., THF)
-
Palladium on carbon (for debenzylation)
-
Hydrogen source
Procedure:
-
Dissolve the alcohol substrate and triethylamine in an anhydrous solvent under an inert atmosphere.
-
Cool the solution and add dibenzylhydrogen phosphite.
-
Slowly add a solution of bromine in the same solvent while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or NMR).
-
Work up the reaction mixture to isolate the crude dibenzyl alkyl phosphate.
-
Purify the product by chromatography if necessary.
-
For deprotection, dissolve the purified product in a suitable solvent and perform catalytic hydrogenation using palladium on carbon.
Phosphorylation Using Dibenzyl N,N-diisopropylphosphoramidite (P(III) Reagent)
This protocol is a general procedure for the phosphitylation of alcohols followed by oxidation.[2][5]
Materials:
-
Alcohol substrate
-
Dibenzyl N,N-diisopropylphosphoramidite
-
Activator (e.g., 1H-tetrazole, 4,5-dicyanoimidazole)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), tert-butyl hydroperoxide (TBHP))
Procedure:
-
Dissolve the alcohol substrate in an anhydrous solvent under an inert atmosphere.
-
Add the activator to the solution.
-
Add dibenzyl N,N-diisopropylphosphoramidite dropwise and stir at room temperature.
-
Monitor the formation of the phosphite triester intermediate by TLC or 31P NMR.
-
Once the phosphitylation is complete, cool the reaction mixture and add the oxidizing agent.
-
Stir the reaction until the oxidation is complete.
-
Work up the reaction mixture to isolate the crude dibenzyl alkyl phosphate.
-
Purify the product by chromatography.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for the Characterization of Dibenzyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of dibenzyl phosphate (DBP), a versatile organophosphate compound used in various chemical syntheses and as a plasticizer. The selection of an appropriate analytical method is critical for ensuring purity, stability, and quality control in research and drug development. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis for the characterization of this compound.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the quantitative performance characteristics of each technique for the analysis of this compound. These values are based on established performance for similar organophosphate compounds and should be validated for specific applications.
Table 1: Chromatographic Techniques
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 50 - 150 ng/mL | 5 - 50 ng/mL | 0.05 - 5 ng/mL |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 2% | < 10% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 95 - 105% |
| Primary Application | Purity, Assay | Impurity Profiling | Trace Quantification |
Table 2: Spectroscopic and Other Techniques
| Parameter | NMR (¹H, ³¹P) | FT-IR | Elemental Analysis |
| Primary Application | Structure Elucidation, Purity | Functional Group Identification | Elemental Composition |
| Quantitative Capability | Yes (qNMR) | Semi-quantitative | Yes |
| Precision (%RSD) | < 3% (qNMR) | N/A | < 0.4% (absolute) |
| Accuracy | High (qNMR) | N/A | High |
| Required Sample Amount | 5-25 mg | 1-10 mg | 1-5 mg |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and the assessment of its purity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile impurities in this compound. Derivatization may be required for the analysis of the parent compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate. For the analysis of this compound itself, derivatization with a silylating agent (e.g., BSTFA) may be necessary to increase volatility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the trace-level quantification of this compound and its related impurities.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions: Similar to the HPLC-UV method, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid).
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phosphates.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Parent Ion (Q1): m/z 277.1 [M-H]⁻
-
Fragment Ions (Q3): m/z 181.1, 97.0 (These are proposed fragments and should be confirmed experimentally).
-
-
Sample Preparation: Prepare samples as for HPLC-UV, but use a mobile phase compatible solvent for the final dilution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and purity determination of this compound.
-
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Parameters: Standard acquisition parameters for ¹H and ¹³C NMR.
-
-
³¹P NMR:
-
Sample Preparation: Dissolve approximately 20-30 mg of this compound in a suitable deuterated solvent. For quantitative analysis, a known amount of an internal standard (e.g., triphenyl phosphate) should be added.
-
Instrumentation: An NMR spectrometer equipped with a phosphorus probe.
-
Parameters: Use a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate quantification. Proton decoupling is typically used to simplify the spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used for the identification of functional groups present in the this compound molecule.
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Elemental Analysis
This technique determines the elemental composition (C, H, N, P) of this compound, which is a fundamental measure of purity.
-
Instrumentation: A CHNP elemental analyzer.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, and P₄O₁₀ converted to a measurable form) are quantified.
-
Acceptance Criteria: The experimentally determined weight percentages of each element should be within ±0.4% of the theoretical values for C₁₄H₁₅O₄P.[1]
Mandatory Visualizations
Experimental and Logical Workflows
References
A Researcher's Guide to Comparing the Efficiency of Protein Phosphorylation Analysis Methods
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of protein phosphorylation is critical for understanding cellular signaling, identifying drug targets, and assessing therapeutic efficacy. This guide provides an objective comparison of the leading methods for phosphorylation analysis: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry, and Flow Cytometry. We present a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative performance metrics of the four major phosphorylation analysis methods. This allows for a direct comparison of their efficiency in terms of sensitivity, throughput, cost, and sample requirements.
| Feature | Western Blot | ELISA | Mass Spectrometry (MS) | Flow Cytometry |
| Sensitivity | Semi-quantitative; ng-pg range[1] | Quantitative; pg-fg range[2] | Quantitative; fmol-amol range | Quantitative; single-cell level |
| Throughput | Low (10-15 samples per gel) | High (96-well plates or more)[3] | High (with automation) | Very High (thousands of cells per second)[4] |
| Cost per Sample | Low to Moderate | Low to Moderate | High | Moderate to High |
| Sample Requirement | High (10-50 µg protein per lane)[5][6] | Low (1-100 µL of sample) | Low to Moderate (µg of protein) | Low (10^5 - 10^6 cells per sample) |
| Data Output | Band intensity, molecular weight | Absorbance/fluorescence intensity | Peptide sequence, phosphorylation site | Fluorescence intensity per cell |
| Specificity | Moderate to High (antibody-dependent) | High (sandwich assay format) | Very High (direct sequencing)[7] | High (antibody-dependent) |
| Multiplexing | Limited | Limited (typically single analyte) | High (thousands of phosphosites)[8] | High (multiple fluorescent parameters) |
Visualizing Key Processes in Phosphorylation Analysis
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical protein phosphorylation signaling pathway and a general experimental workflow for its analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the practical application of these techniques.
Western Blotting for Phosphorylated Proteins
Western blotting is a widely used technique to detect specific proteins in a sample. For phosphorylated proteins, special care must be taken to preserve the phosphate groups.
a. Sample Preparation:
-
Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
Denature the protein samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes.
b. Gel Electrophoresis and Transfer:
-
Load 10-50 µg of protein per lane onto a polyacrylamide gel.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the membrane thoroughly to remove unbound secondary antibody.
-
Detect the signal using a chemiluminescent or fluorescent substrate and image the blot.
Enzyme-Linked Immunosorbent Assay (ELISA) for Phosphorylated Proteins
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. A sandwich ELISA format is commonly used for phosphorylated proteins to ensure high specificity.
a. Plate Coating:
-
Coat a 96-well microplate with a capture antibody that binds to the total protein of interest (phosphorylated and unphosphorylated).
-
Incubate overnight at 4°C.
-
Wash the plate to remove unbound capture antibody.
-
Block the remaining protein-binding sites on the plate with a blocking buffer.
b. Sample and Detection Antibody Incubation:
-
Add the cell lysates or other samples to the wells and incubate to allow the target protein to bind to the capture antibody.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that is specific for the phosphorylated form of the target protein. This antibody is typically conjugated to an enzyme or a tag for detection.
-
Incubate to allow the detection antibody to bind to the captured phosphorylated protein.
-
Wash the plate to remove unbound detection antibody.
c. Signal Detection:
-
Add a substrate that reacts with the enzyme on the detection antibody to produce a colorimetric, fluorescent, or luminescent signal.
-
Measure the signal intensity using a microplate reader. The signal intensity is proportional to the amount of phosphorylated protein in the sample.
Mass Spectrometry (MS) for Phosphoproteomics
Mass spectrometry is a powerful technique for identifying and quantifying proteins and their post-translational modifications with high specificity.[7] The analysis of phosphopeptides by MS typically requires an enrichment step due to their low abundance.
a. Protein Extraction and Digestion:
-
Lyse cells or tissues in a denaturing buffer containing phosphatase and protease inhibitors.
-
Reduce and alkylate the proteins to break disulfide bonds and prevent their reformation.
-
Digest the proteins into smaller peptides using a protease such as trypsin.
b. Phosphopeptide Enrichment:
-
Enrich the phosphopeptides from the complex peptide mixture using methods such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography. These methods selectively bind to the negatively charged phosphate groups.
-
Wash the enrichment resin to remove non-phosphorylated peptides.
-
Elute the bound phosphopeptides.
c. LC-MS/MS Analysis:
-
Separate the enriched phosphopeptides using liquid chromatography (LC).
-
Introduce the separated peptides into the mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan).
-
Select specific peptides for fragmentation and measure the masses of the resulting fragment ions (MS/MS or MS2 scan).
d. Data Analysis:
-
Use specialized software to search the MS/MS spectra against a protein sequence database to identify the peptide sequences and the precise sites of phosphorylation.
-
Quantify the relative abundance of phosphopeptides between different samples using label-free or label-based (e.g., SILAC, TMT) quantification methods.
Flow Cytometry for Intracellular Phosphorylation Analysis
Flow cytometry allows for the rapid, quantitative analysis of protein phosphorylation at the single-cell level, which is particularly useful for studying heterogeneous cell populations.
a. Cell Preparation and Stimulation:
-
Prepare a single-cell suspension from cell culture or tissues.
-
Stimulate the cells with agonists or inhibitors to induce or block specific signaling pathways.
b. Fixation and Permeabilization:
-
Fix the cells with a crosslinking agent like formaldehyde to preserve the phosphorylation state of the proteins.
-
Permeabilize the cell membranes with a detergent (e.g., saponin) or a solvent (e.g., methanol) to allow antibodies to enter the cells.
c. Immunostaining:
-
Incubate the permeabilized cells with a fluorescently labeled primary antibody specific for the phosphorylated protein of interest.
-
Alternatively, use an unconjugated primary antibody followed by a fluorescently labeled secondary antibody.
-
Co-stain with antibodies against cell surface markers to identify specific cell subpopulations.
-
Wash the cells to remove unbound antibodies.
d. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Analyze the data using flow cytometry software to quantify the percentage of positive cells and the median fluorescence intensity, which reflects the level of protein phosphorylation in different cell populations.
By understanding the strengths and limitations of each method and following detailed protocols, researchers can effectively choose and implement the most suitable approach for their specific research questions in the dynamic field of protein phosphorylation.
References
- 1. Important considerations for protein analyses using antibody based techniques: down-sizing Western blotting up-sizes outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of protein phosphorylation status and protein kinase activity on microarrays using a novel fluorescent phosphorylation sensor dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 4. xaltnav.com [xaltnav.com]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of dibenzyl phosphate against other phosphate esters
For researchers, scientists, and drug development professionals, understanding the stability of phosphate esters is paramount for applications ranging from drug delivery design to synthetic chemistry. This guide provides an objective comparison of the stability of dibenzyl phosphate against other common phosphate esters, supported by available experimental data and detailed methodologies.
This compound, a dialkyl phosphate ester, is frequently employed as a protecting group in organic synthesis and as a precursor in the development of prodrugs. Its stability profile is a critical determinant of its utility, dictating the conditions under which it remains intact and those that lead to its cleavage. This guide delves into the factors influencing the stability of this compound and compares it with other phosphate esters, providing a framework for its effective application in research and development.
Comparative Stability of Phosphate Esters: A Quantitative Look
The stability of a phosphate ester is not an intrinsic property but is highly dependent on its chemical structure and the surrounding environment. Key factors influencing hydrolytic stability include the degree of esterification, the nature of the ester group (alkyl vs. aryl), pH, and temperature.[1] Generally, phosphomonoesters are the most stable, followed by phosphodiesters, with phosphotriesters being the most labile to hydrolysis.[1] Aryl phosphate esters also tend to be more reactive than their alkyl counterparts due to the electron-withdrawing nature of the aryl group.[1]
While direct, side-by-side comparative studies on the hydrolysis rates of this compound and other simple phosphate esters under identical conditions are limited in publicly available literature, we can synthesize available data to draw meaningful comparisons. The following table summarizes kinetic data for the hydrolysis of various phosphate esters. It is important to note that the data is collated from different studies with varying experimental conditions, and therefore, direct comparison of absolute values should be approached with caution.
| Phosphate Ester | Class | Conditions | Rate Constant (k) | Half-life (t½) | Reference |
| Dimethyl α-hydroxybenzylphosphonate | Dialkyl Phosphonate | HCl (reflux) | k₁ = 2.64 h⁻¹; k₂ = 0.60 h⁻¹ | - | [2] |
| Diethyl α-hydroxybenzylphosphonate | Dialkyl Phosphonate | HCl (reflux) | k₁ = 1.03 h⁻¹; k₂ = 0.35 h⁻¹ | - | [2] |
| Diethyl Benzylphosphonate | Dialkyl Phosphonate | HCl (reflux) | k₁ = 1.12 h⁻¹; k₂ = 0.20 h⁻¹ | - | [2] |
| Dineopentyl phosphate | Dialkyl Phosphate | Neutral (25 °C, extrapolated) | - | 30,000,000 years | |
| Methyl Phosphate Dianion | Monoalkyl Phosphate | 1 M KOH (25 °C, extrapolated) | 2 x 10⁻²⁰ s⁻¹ | 1.1 x 10¹² years | [3] |
Note: The data for α-hydroxybenzylphosphonates represents a two-step hydrolysis, hence two rate constants are provided. The data for dineopentyl phosphate and methyl phosphate dianion are from high-temperature experiments extrapolated to 25 °C and represent extreme ends of stability.
A patent for mixed alkyl benzyl phosphates suggests that they possess greater thermal stability and are more resistant to alkaline hydrolysis compared to tricresyl phosphate and trialkyl phosphates, though quantitative data to support this claim is not provided.[4] The hydrolysis of benzyl esters of phosphonates under acidic conditions is noted to be rapid, presumably due to the resonance stabilization of the resulting benzyl carbocation.[5]
Experimental Protocols for Stability Assessment
Accurate determination of the hydrolytic stability of phosphate esters is crucial. The following are detailed protocols for two common analytical techniques used for this purpose.
Protocol 1: Hydrolytic Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the rate of hydrolysis of a phosphate ester by monitoring the decrease in its concentration over time.
Materials and Equipment:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Reversed-phase C18 HPLC column
-
Mobile phase solvents (e.g., acetonitrile, water) and buffers
-
The phosphate ester of interest
-
Buffer solutions at various pH values (e.g., pH 4, 7, and 10)
-
Thermostatted incubator or water bath
-
Autosampler vials
-
Volumetric flasks and pipettes
Procedure:
-
Method Development: Develop an HPLC method capable of separating the parent phosphate ester from its potential hydrolysis products (the corresponding alcohol and inorganic phosphate).
-
Standard Preparation: Prepare a stock solution of the phosphate ester in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards by diluting the stock solution.
-
Hydrolysis Experiment:
-
Prepare solutions of the phosphate ester at a known concentration in the different pH buffers.
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
At predetermined time points, withdraw aliquots, and if necessary, quench the reaction (e.g., by adding a strong acid or base to shift the pH to a more stable region).
-
Transfer the samples to autosampler vials for HPLC analysis.
-
-
HPLC Analysis: Inject the standards and samples onto the HPLC system and record the peak areas of the parent phosphate ester.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the parent phosphate ester in each sample using the calibration curve.
-
Plot the natural logarithm of the concentration of the parent phosphate ester versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: Stability Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To monitor the degradation of a phosphate ester and the formation of its phosphorus-containing hydrolysis products over time.
Materials and Equipment:
-
NMR spectrometer with a phosphorus probe
-
NMR tubes
-
The phosphate ester of interest
-
Deuterated buffer solutions (e.g., D₂O with phosphate buffer)
-
Internal standard (e.g., triphenyl phosphate)
Procedure:
-
Sample Preparation: Dissolve a known amount of the phosphate ester and the internal standard in the deuterated buffer solution within an NMR tube.
-
NMR Acquisition: Acquire a ³¹P NMR spectrum at time zero. This will serve as the initial measurement.
-
Incubation: Keep the NMR tube at a constant temperature.
-
Time-course Monitoring: Acquire ³¹P NMR spectra at regular intervals over the desired period.
-
Data Analysis:
-
Process the NMR spectra (Fourier transform, phase, and baseline correction).
-
Integrate the peaks corresponding to the parent phosphate ester and any phosphorus-containing degradation products.
-
The relative concentration of each species is proportional to its peak integral.
-
Plot the percentage of the parent phosphate ester remaining (relative to the total phosphorus signal) as a function of time to determine the degradation profile.
-
Visualizing Phosphate Ester Dynamics in Biological and Experimental Contexts
To better understand the role and analysis of phosphate esters, the following diagrams, created using the DOT language, illustrate a key signaling pathway involving phosphorylation and a typical experimental workflow for assessing enzymatic stability.
Caption: Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2512582A - Mixed alkyl benzyl phosphates and their production - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
Comparative Guide to the Spectroscopic Analysis of Dibenzyl Phosphate and its Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of spectroscopic methods for the analysis of dibenzyl phosphate and its reaction intermediates, which are crucial in the synthesis of phosphorylated molecules, including active pharmaceutical ingredients (APIs). This compound serves as a key reactant and protecting group in phosphorylation reactions, and monitoring its conversion is essential for process optimization and quality control. This document outlines the characteristic spectroscopic signatures of this compound and its derivatives, compares alternative synthetic strategies, and provides supporting experimental data and protocols.
Spectroscopic Characterization of this compound
This compound (DBP), with a molecular weight of 278.24 g/mol , is the foundational molecule for many phosphorylation reactions.[1][2][3] Its spectral characteristics provide a baseline for monitoring its consumption and the appearance of intermediates and products.
Table 1: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Solvent/Method | Observed Signals and Interpretation |
| ¹H NMR | CDCl₃ | ~7.35 ppm (m, 10H): Aromatic protons of the two benzyl groups. ~5.10 ppm (d, 4H): Methylene protons (-CH₂-) adjacent to the phosphate oxygen. ~9-11 ppm (br s, 1H): Acidic proton of the phosphate group (P-OH), often broad and may exchange.[4] |
| ¹³C NMR | CDCl₃ | ~135-128 ppm: Aromatic carbons of the benzyl groups. ~70 ppm: Methylene carbon (-CH₂-).[5] |
| FTIR | KBr Disc / ATR | ~3000-2500 cm⁻¹ (broad): O-H stretching of the P-OH group. ~1250 cm⁻¹ (strong): P=O (phosphoryl) stretching vibration. ~1000 cm⁻¹ (strong): P-O-C stretching vibrations. ~700-750 cm⁻¹: C-H out-of-plane bending for monosubstituted benzene rings.[1][6] |
| Mass Spectrometry | LC-ESI-MS (Negative) | [M-H]⁻ at m/z 277.06: Deprotonated molecular ion.[1] |
Analysis of a Typical Phosphorylation Reaction Workflow
A common application of this compound chemistry is the phosphorylation of an alcohol (R-OH). This often involves an activated phosphorylating agent like tetrabenzyl pyrophosphate (TBPP), followed by selective debenzylation to yield the final phosphorylated product. Spectroscopic analysis is critical at each stage to monitor the transformation.
Caption: Workflow for alcohol phosphorylation using a this compound-derived reagent.
Table 2: Spectroscopic Comparison of Reaction Intermediates
| Species | Key Spectroscopic Changes from Previous Step | Rationale |
| Tetrabenzyl Pyrophosphate (TBPP) | ¹H NMR: Signals for benzyl protons remain. ³¹P NMR: Appearance of a characteristic signal for a pyrophosphate. FTIR: Loss of the broad P-OH band; appearance of P-O-P stretch. | Dimerization of this compound removes the acidic proton and forms a pyrophosphate linkage. |
| Protected Phosphate Ester (R-O-P(O)(OBn)₂) | ¹H NMR: Appearance of new signals corresponding to the R-group from the alcohol substrate. The acidic P-OH proton signal is absent. Mass Spec: Molecular ion peak increases corresponding to the addition of the R-group minus water. | Successful coupling of the alcohol substrate to the this compound moiety.[7] |
| Monobenzyl Phosphate (R-O-P(O)(OBn)(OH)) | ¹H NMR: The integration of the benzylic -CH₂- signal is halved (from 4H to 2H). Reappearance of a broad P-OH signal. Mass Spec: Molecular ion peak decreases by 90 Da (loss of a benzyl group). | Selective removal of one of the two benzyl protecting groups. |
| Final Phosphate (R-O-P(O)(OH)₂) | ¹H NMR: Complete disappearance of signals for the benzyl groups (~7.35 ppm and ~5.10 ppm). Mass Spec: Molecular ion peak decreases by another 90 Da. | Complete deprotection to yield the final phosphoric acid product. |
Comparison with Alternative Methodologies
While this compound is a robust protecting group, alternative strategies for phosphorylation and deprotection exist, each with distinct advantages and analytical considerations.
Alternative Phosphorylation: Biocatalysis
Enzymatic methods offer high selectivity under mild conditions. For instance, acid phosphatases can catalyze phosphorylation using inexpensive donors like pyrophosphate.[8]
-
Advantages: High chemo- and regioselectivity, avoids harsh reagents, environmentally friendly.
-
Analytical Considerations: Reactions are run in aqueous buffers, requiring different sample preparation for analysis (e.g., lyophilization). Monitoring often relies on HPLC or specialized enzyme assays rather than direct NMR of the reaction mixture.
Alternative Deprotection: Triethylsilane-Mediated Debenzylation
Traditional debenzylation via catalytic hydrogenation (e.g., H₂/Pd-C) is effective but incompatible with reducible functional groups like alkenes or nitro groups. A milder, chemoselective alternative has been developed.[7][9]
Caption: Logical comparison of debenzylation methods for phosphate esters.
Table 3: Comparison of Debenzylation Methods
| Parameter | Catalytic Hydrogenation (H₂, Pd/C) | Triethylsilane-Mediated (Et₃SiH, Pd(OAc)₂) |
| Conditions | H₂ gas (balloon or higher pressure), Pd/C catalyst, various solvents (MeOH, EtOAc). | Pd(OAc)₂, Et₃SiH, Et₃N in an inert solvent like DCM at room temperature.[9] |
| Chemoselectivity | Low. Reduces many common functional groups (alkenes, alkynes, C=O, Cbz, nitro groups). | High. Selectively cleaves benzyl groups in the presence of benzyl esters, Cbz groups, and other reducible moieties.[7] |
| Reaction Monitoring | TLC or LC-MS to track the disappearance of starting material. Analysis of intermediates is difficult. | Amenable to direct NMR or LC-MS analysis of aliquots to monitor the stepwise removal of benzyl groups. |
| Workup | Filtration to remove the palladium catalyst. | Typically requires a chromatographic purification to remove silane byproducts and catalyst residue. |
Experimental Protocols
General Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra on a 300 MHz or higher spectrometer.[1][4]
-
Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. Use 85% H₃PO₄ as an external standard for ³¹P NMR.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Press into a thin, transparent disk.
-
ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[1]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile/water.[10]
-
For ESI-MS, add a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) if necessary.
-
Infuse the sample into the ESI source at a low flow rate (e.g., 2-10 µL/min).[11]
-
Acquire the mass spectrum in the appropriate mass range.
-
Illustrative Synthetic Protocol: Phosphorylation and Debenzylation
-
Phosphorylation of an Alcohol: [9]
-
To a solution of the alcohol substrate (1.0 equiv) and tetrabenzyl pyrophosphate (TBPP, 1.2 equiv) in anhydrous acetonitrile (MeCN), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).
-
Stir the reaction at room temperature for 2 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the resulting this compound ester by column chromatography.
-
-
Chemoselective Debenzylation: [9]
-
Dissolve the this compound ester (1.0 equiv) in dichloromethane (DCM).
-
Add palladium(II) acetate (0.1 equiv), triethylamine (Et₃N, 4.0 equiv), and triethylsilane (Et₃SiH, 4.0 equiv).
-
Stir at room temperature for 30 minutes or until completion.
-
Monitor the reaction for the formation of the monobenzyl or fully deprotected phosphate.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the desired product.
-
References
- 1. This compound | C14H15O4P | CID 74189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound(1623-08-1) 1H NMR [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound(1623-08-1) IR Spectrum [m.chemicalbook.com]
- 7. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. web.colby.edu [web.colby.edu]
Dibenzyl Phosphate: A Comparative Guide to Solid-Phase and Solution-Phase Synthesis
For researchers, scientists, and professionals in drug development, the choice between solid-phase and solution-phase synthesis is a critical decision that impacts efficiency, purity, and scalability. This guide provides an objective comparison of the performance of dibenzyl phosphate, a key reagent in phosphorylation reactions, in both synthetic methodologies, supported by experimental data and detailed protocols.
Phosphorylation is a fundamental process in cellular signaling and a common modification in drug design. This compound is a widely used phosphorylating agent due to the stability of the benzyl protecting groups, which can be readily removed by hydrogenolysis. The selection of the synthetic phase—solid or solution—for phosphorylation using this compound depends on the specific target molecule, desired scale, and purification strategy.
Performance Comparison: Solid-Phase vs. Solution-Phase
Table 1: Quantitative Comparison of Phosphorylation using this compound Derivatives
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Substrate | Resin-bound Serine-containing peptide | Phenols, Alcohols, Glycidol Derivatives |
| Phosphorylating Agent | Dibenzylphosphochloridate / Fmoc-Ser(PO(OBzl)₂)-OH | Dibenzyl phosphite / this compound |
| Typical Yield | Generally high (often not reported as isolated yield per step) | 65% - 95% |
| Purity | High after cleavage and purification | High after chromatographic purification |
| Reaction Time | Coupling: 1-2 hours; Overall synthesis: multi-step, days | Minutes to several hours |
| Purification | Filtration and washing of resin; final cleavage and HPLC | Extraction and column chromatography |
| Scalability | Well-suited for small to medium scale (mg to g) | Readily scalable to large quantities (g to kg) |
| Key Advantages | Ease of purification, potential for automation | Scalability, direct monitoring of reaction progress |
| Key Disadvantages | Potential for incomplete reactions, steric hindrance | More complex purification of intermediates |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and adapting these synthetic methods. Below are representative procedures for phosphorylation using this compound derivatives in both solid-phase and solution-phase synthesis.
Solid-Phase Phosphorylation of a Peptide
This protocol describes the "post-assembly" phosphorylation of a serine residue on a resin-bound peptide.
Protocol:
-
Peptide Synthesis: The peptide is assembled on a solid support (e.g., PEGA resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The serine residue to be phosphorylated is incorporated with its hydroxyl group unprotected.
-
Phosphorylation Reaction:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare a solution of dibenzylphosphochloridate (5 equivalents) in a mixture of DCM and pyridine.
-
Add the phosphorylating agent solution to the resin and shake at room temperature for 2 hours.
-
-
Washing: Wash the resin sequentially with DCM, dimethylformamide (DMF), and isopropanol to remove excess reagents.
-
Oxidation (if using a phosphite reagent): If dibenzyl H-phosphonate is used, an oxidation step with an iodine solution is required.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the resin and remove the benzyl protecting groups from the phosphate and other side-chain protecting groups.[1]
-
Purification: The crude peptide is precipitated, collected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for Solid-Phase Phosphorylation
Caption: Workflow for the solid-phase synthesis of a phosphopeptide.
Solution-Phase Phosphorylation of a Phenol
This protocol provides a method for the selective phosphorylation of phenols in solution.[2]
Protocol:
-
Reaction Setup: Dissolve the phenol substrate (1 equivalent), N,N-diisopropylethylamine (DIPEA, 2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous acetonitrile at -10°C under an inert atmosphere.
-
Addition of Phosphorylating Agent: Add dibenzyl phosphite (1.5 equivalents) and carbon tetrachloride (1.5 equivalents) to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at -10°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within minutes to a few hours.
-
Workup: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in the Synthesis of Signaling Molecules: Phosphatidylinositol Phosphates
This compound is instrumental in the synthesis of complex signaling molecules like phosphatidylinositol phosphates (PIPs), which are key components of intracellular signaling pathways.[3][4][5][6] The synthesis of these molecules is a multi-step process that often involves the phosphorylation of a protected inositol derivative in the solution phase.
Phosphatidylinositol Signaling Pathway
Caption: Overview of the Phosphatidylinositol Signaling Pathway.
The synthesis of a phosphatidylinositol phosphate typically involves the use of a protected myo-inositol derivative and a phosphorylating agent, where this compound can be used to introduce the phosphate moiety. The benzyl groups are then removed in a later step to yield the final product.
Synthetic Workflow for a Phosphoinositide Precursor
Caption: General workflow for the synthesis of a phosphoinositide.
Conclusion
Both solid-phase and solution-phase synthesis offer distinct advantages for phosphorylation reactions using this compound.
-
Solid-phase synthesis excels in the preparation of phosphopeptides and other molecules where purification of intermediates can be streamlined by simple filtration and washing. It is particularly advantageous for creating libraries of phosphorylated compounds.
-
Solution-phase synthesis is highly versatile and scalable, making it the preferred method for the large-scale production of phosphorylated small molecules, lipids, and nucleosides. It also allows for easier reaction monitoring and optimization.
The choice of method will ultimately be guided by the specific research or development goals, the nature of the target molecule, and the required scale of the synthesis. For drug development professionals, the scalability of solution-phase synthesis is often a deciding factor for manufacturing, while solid-phase synthesis may be more suitable for initial screening and lead optimization.
References
- 1. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The role of phosphoinositides and inositol phosphates in plant cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Osmotic stress activates phosphatidylinositol-3,5-bisphosphate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dibenzyl Phosphate in Chemoenzymatic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the multi-step synthesis of complex phosphorylated molecules. In the realm of chemoenzymatic synthesis, where the delicate interplay between chemical and biological catalysts dictates success, the choice of a phosphate protecting group is particularly critical. This guide provides a comprehensive evaluation of dibenzyl phosphate, comparing its performance with other common phosphate protecting groups and offering supporting data and experimental insights to inform your synthetic strategy.
This compound has long been a staple in chemical synthesis due to its relative stability and susceptibility to removal by hydrogenolysis. Its application in chemoenzymatic strategies, however, requires a nuanced understanding of its compatibility with various enzymatic systems and its performance relative to other available protecting groups. This guide will delve into these aspects, providing a clear comparison to aid in the rational design of chemoenzymatic routes to phosphorylated target molecules.
Performance Comparison of Phosphate Protecting Groups
The ideal phosphate protecting group for chemoenzymatic synthesis should be stable to the reaction conditions of the enzymatic step, not inhibit the enzyme, and be removable under mild conditions that do not compromise the integrity of the often-sensitive biomolecule. Here, we compare this compound to other frequently used phosphate protecting groups.
| Protecting Group | Structure | Introduction Method | Enzyme Compatibility | Deprotection Conditions | Advantages | Disadvantages |
| Dibenzyl (Bn) | O=P(OBn)₂OH | Phosphoramidite chemistry, reaction with dibenzyl phosphite | Generally well-tolerated by many enzymes, but can be sterically hindering for some kinase active sites. | Catalytic hydrogenation (e.g., Pd/C, H₂), bromotrimethylsilane (TMSBr).[1][2] | Stable to a wide range of chemical reagents; removal conditions are generally mild and orthogonal to many other protecting groups. | Requires a metal catalyst for deprotection which can sometimes be problematic for sensitive substrates; potential for benzyl ether formation as a byproduct. |
| Methyl (Me) | O=P(OMe)₂OH | Reaction with methyl dichlorophosphate or similar reagents. | Can be compatible, but some enzymes may exhibit reduced activity due to steric hindrance or altered substrate recognition. | Nucleophilic substitution (e.g., sodium benzenethiolate).[3] | Small size, often leading to good substrate recognition by enzymes. | Deprotection can require harsh nucleophiles that may not be compatible with sensitive functional groups. |
| Ethyl (Et) | O=P(OEt)₂OH | Reaction with ethyl dichlorophosphate or similar reagents. | Similar to methyl, compatibility is enzyme-dependent. | Silylation followed by methanolysis.[2] | Similar to methyl, generally small and well-tolerated. | Deprotection conditions can be harsh for some biomolecules. |
| tert-Butyl (tBu) | O=P(OtBu)₂OH | Reaction with di-tert-butyl diethylphosphoramidite. | Often compatible due to its stability, but steric bulk can be an issue. | Strong acidic conditions (e.g., trifluoroacetic acid). | Very stable to a wide range of nucleophilic and basic conditions. | Deprotection requires strong acids which can cleave other acid-labile protecting groups and damage sensitive molecules. |
| Fluorous | O=P(ORf)₂OH | Coupling with a fluorous alcohol using phosphoramidite chemistry.[1] | Can be designed to be compatible, with the fluorous tag potentially aiding in enzyme purification. | Mild reducing conditions (e.g., Zn, NH₄HCO₂).[1] | Allows for facile purification by fluorous solid-phase extraction (FSPE); deprotection conditions are mild.[1] | Synthesis of the fluorous phosphoramidite reagent can be complex and costly. |
Experimental Protocols
General Procedure for Chemoenzymatic Phosphorylation using a Kinase
This protocol describes a general workflow for the enzymatic phosphorylation of a substrate where the phosphate donor is a this compound-protected nucleotide analog.
Caption: General workflow for kinase-catalyzed phosphorylation.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the substrate (1 eq), the dibenzyl-protected ATP analog (1.5-3 eq), and the kinase (e.g., 1-5 mol%) in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30-37 °C) for a period of 1 to 24 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Stop the reaction by adding an excess of EDTA to chelate the Mg²⁺ ions or by heat inactivation of the enzyme.
-
Purification: Purify the dibenzyl-protected phosphorylated product using an appropriate chromatographic method, such as reversed-phase HPLC.
-
Deprotection: Dissolve the purified product in a suitable solvent (e.g., methanol, ethanol, or THF). Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 1-16 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Final Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure. The final phosphorylated product can be further purified if necessary.
Chemical Synthesis of a Dibenzyl-Protected Phosphorylated Carbohydrate
This protocol outlines a chemical approach to introduce a this compound group onto a sugar molecule, which can then be used in subsequent chemoenzymatic steps.[4]
Caption: Chemical synthesis of a glycosyl phosphate.
Methodology:
-
Phosphitylation: To a solution of the protected sugar with a free anomeric hydroxyl (1 eq) and 1H-tetrazole (3 eq) in anhydrous dichloromethane at 0 °C, add dibenzyl N,N-diethylphosphoramidite (1.5 eq) dropwise under an inert atmosphere. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and add an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide (t-BuOOH) (2 eq). Stir for 1 hour at 0 °C and then for 1 hour at room temperature.
-
Workup and Purification: Quench the reaction with aqueous sodium thiosulfate and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the dibenzyl-protected glycosyl phosphate.
Signaling Pathway Application: Chemoenzymatic Synthesis of a Kinase Substrate Analog
The chemoenzymatic synthesis of non-hydrolyzable ATP analogs or phosphorylated peptide/protein substrates is crucial for studying signal transduction pathways. This compound can be employed in the synthesis of precursors for these molecular probes.
References
Safety Operating Guide
Proper Disposal of Dibenzyl Phosphate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Dibenzyl Phosphate
This compound is an organophosphate compound utilized in various research and industrial applications, including as a plasticizer, flame retardant, and a reagent in organic synthesis.[1][2] While it is not classified as a hazardous substance under OSHA 29 CFR 1910.1200 or Regulation (EC) No. 1272/2008, proper disposal is crucial to ensure laboratory safety and environmental protection.[3] All waste must be handled in accordance with local, state, and federal regulations.[4] The primary recommendation for disposal is to engage a licensed professional waste disposal company.[3]
Chemically contaminated solid waste, such as this compound, should be collected in durable, non-leaking containers and clearly labeled.[5] It is imperative to prevent the entry of this compound into drains or waterways. For spills, the material should be swept up and placed in a suitable, closed container for disposal.
Key Operational and Disposal Plan
The operational plan for the disposal of this compound involves a multi-step process focused on safe handling, proper containment, and adherence to regulatory guidelines. The fundamental steps include waste characterization, proper packaging and labeling, and arranging for pickup by a certified waste disposal service. This ensures that the waste is managed from its point of generation to its final disposal in a safe and compliant manner.
Data Presentation: Properties of this compound
The following table summarizes the key chemical and physical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Chemical Formula | C₁₄H₁₅O₄P |
| Molar Mass | 278.24 g/mol [6] |
| Appearance | White to slightly yellow powder[7] |
| Melting Point | 78-80 °C[7][8] |
| Solubility | Partly soluble in water; soluble in chloroform, dichloromethane, ethyl acetate, and methanol[8] |
| Stability | Stable under recommended storage conditions[3] |
| Incompatibilities | Strong oxidizing agents |
| Hazardous Decomposition | Emits carbon oxides and phosphorus oxides under fire conditions |
Experimental Protocol: Laboratory-Scale Disposal of this compound
This protocol details the steps for the safe packaging and labeling of this compound waste for disposal by a professional service.
Objective: To safely prepare solid this compound waste for collection by a licensed waste disposal company.
Materials:
-
This compound waste
-
Appropriate waste container (e.g., a high-density polyethylene (HDPE) drum or a sealable plastic bag inside a rigid container)
-
Hazardous waste tags or labels as required by your institution's Environmental Health and Safety (EHS) office
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Spatula or scoop
-
Secondary containment bin
Procedure:
-
Waste Segregation: Ensure that this compound waste is not mixed with other incompatible waste streams, particularly strong oxidizing agents.
-
Container Selection: Choose a waste container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid. Plastic containers are generally preferred for solid chemical waste.
-
Personal Protective Equipment (PPE): Before handling the waste, put on all required PPE, including safety glasses, gloves, and a lab coat.
-
Waste Transfer: Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop. Avoid generating dust. If the waste is in smaller containers, they can be placed inside a larger, properly labeled waste container.
-
Container Sealing: Securely close the lid of the waste container. Do not overfill the container; leave some headspace to prevent spillage.
-
Labeling: Affix a waste label or tag to the container. Fill out the label completely and legibly with the following information:
-
The words "Hazardous Waste" (as a precautionary measure, even if the substance is not officially classified as such, this ensures it is handled correctly).
-
Full chemical name: "this compound". Do not use abbreviations.
-
The approximate quantity of the waste.
-
The date of waste generation (the date you first added waste to the container).
-
Your name, laboratory, and contact information.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. The storage area should be away from general lab traffic and incompatible chemicals. Use a secondary containment bin to capture any potential leaks.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup. Provide them with all the necessary information from your waste label.
-
Empty Container Disposal: If you have an empty container that previously held this compound, it should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as chemical waste. After rinsing and air-drying, the container can typically be disposed of in the regular trash after defacing the original label.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound from the laboratory.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. sfasu.edu [sfasu.edu]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. This compound | C14H15O4P | CID 74189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1623-08-1 [chemicalbook.com]
- 8. chembk.com [chembk.com]
Essential Safety and Operational Guide for Handling Dibenzyl Phosphate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, logistical information, and disposal plans for handling Dibenzyl phosphate. Adherence to these procedures will minimize risks and ensure a safe laboratory environment.
Hazard Assessment
This compound is a combustible solid that may cause skin, eye, and respiratory irritation.[1][2] While some sources do not classify it as a hazardous substance under OSHA 29 CFR 1910.1200, others indicate it can cause serious eye damage.[2][3][4][5] Given the conflicting information, it is imperative to handle this chemical with a high degree of caution, implementing robust personal protective measures. The solid material can form explosive dust clouds in the air.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Eyes/Face | Chemical safety goggles or safety glasses with side shields.[3] A face shield is recommended when there is a risk of splashing. | Must meet ANSI Z.87.1 1989 standard. |
| Hands | Chemical-resistant gloves. | Suitable materials include nitrile rubber, polychloroprene, butyl rubber, or fluorocaoutchouc.[3] Gloves should be inspected for degradation before each use and disposed of after contact with the chemical.[3][5] |
| Body | Laboratory coat or chemical-resistant overalls.[1][3] | A Nomex® laboratory coat over cotton clothing is recommended. Coats should be fully buttoned.[6] |
| Feet | Closed-toe, closed-heel shoes. | Shoes should be made of a material compatible with the laboratory environment and provide full foot coverage.[6][7] |
| Respiratory | Dust respirator or particulate respirator.[1][3] | Required in areas with poor ventilation or where dust may be generated.[1] Use requires annual medical evaluations and fit testing.[6] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[1] Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when generating dust.[1][5]
-
Personal Donning of PPE: Put on all required PPE as outlined in the table above before entering the handling area.
-
Weighing and Transfer: When weighing or transferring the solid, use techniques that minimize dust generation.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][5] Decontaminate the work area.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[3][5]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[3]
-
Waste Collection: Collect all unused material and contaminated disposable items (e.g., gloves, wipes) in a designated, labeled, and sealed hazardous waste container.
-
Container Management: Do not overfill waste containers. Ensure they are properly sealed and stored in a designated secondary containment area.
-
Professional Disposal: Arrange for a licensed hazardous material disposal company to collect and dispose of the chemical waste.[8] Do not pour waste down the drain.[3][5]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[4][5] Seek medical attention if irritation occurs.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
-
Spills: For minor spills, clean up immediately, avoiding dust generation. For major spills, evacuate the area and alert emergency responders.[3]
Workflow for Safe Handling of this compound
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C14H15O4P | CID 74189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
